molecular formula C8H11NO3S B039157 4-(1-Hydroxyethyl)benzene-1-sulfonamide CAS No. 113412-15-0

4-(1-Hydroxyethyl)benzene-1-sulfonamide

Numéro de catalogue: B039157
Numéro CAS: 113412-15-0
Poids moléculaire: 201.25 g/mol
Clé InChI: IMAILDNLESYHOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as 4-(1-Hydroxyethyl)benzene-1-sulfonamide, is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1-Hydroxyethyl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1-Hydroxyethyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Hydroxyethyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-(1-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276738
Record name 4-(1-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113412-15-0, 25426-54-4
Record name 4-alpha-Hydroxyethylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-hydroxyethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 4-(1-hydroxyethyl)benzene-1-sulfonamide, a key intermediate in pharmaceutical research and development. The document is structured to provide not just procedural steps but also the underlying scientific rationale, catering to researchers, medicinal chemists, and drug development professionals. We will delve into the prevalent synthetic strategies, including achiral and stereoselective reductions of 4-acetylbenzenesulfonamide. Furthermore, this guide will cover the critical aspects of purification, characterization, and the significance of this molecule in medicinal chemistry, particularly as a building block for bioactive compounds. Our focus remains on providing a scientifically rigorous and practical resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the Sulfonamide Moiety in Medicinal Chemistry

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its ability to mimic a carboxylic acid bioisostere and engage in crucial hydrogen bonding interactions with biological targets.[1] This versatile scaffold is present in a wide array of therapeutic agents, including diuretics, hypoglycemic agents, and, perhaps most famously, as inhibitors of carbonic anhydrase.[2] The introduction of a chiral hydroxyl group, as seen in 4-(1-hydroxyethyl)benzene-1-sulfonamide, adds a critical stereochemical element, allowing for more specific and potent interactions with chiral biological receptors. This makes the target molecule a valuable chiral building block for the synthesis of complex and targeted therapeutics.

This guide will focus on the practical synthesis of 4-(1-hydroxyethyl)benzene-1-sulfonamide, providing detailed protocols and the scientific reasoning behind the chosen methodologies. We will explore both classical reduction techniques and advanced asymmetric synthesis to afford this important synthetic intermediate.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of 4-(1-hydroxyethyl)benzene-1-sulfonamide points to a straightforward and efficient synthetic strategy. The primary disconnection is at the carbon-oxygen bond of the secondary alcohol, leading back to the corresponding ketone, 4-acetylbenzenesulfonamide. This precursor is a commercially available and relatively inexpensive starting material. The forward synthesis, therefore, hinges on the effective reduction of the ketone functionality.

G target 4-(1-Hydroxyethyl)benzene-1-sulfonamide intermediate 4-Acetylbenzenesulfonamide target->intermediate Reduction

Caption: Retrosynthetic approach for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Achiral Synthesis: The Reduction of 4-Acetylbenzenesulfonamide

The most direct route to racemic 4-(1-hydroxyethyl)benzene-1-sulfonamide is the reduction of 4-acetylbenzenesulfonamide. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its compatibility with protic solvents like methanol and ethanol.[3][4]

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] The resulting alkoxide is then protonated by the solvent during the reaction or in a subsequent workup step to yield the secondary alcohol.

G cluster_0 Hydride Attack cluster_1 Protonation Ketone 4-Acetylbenzenesulfonamide Alkoxide Alkoxide Intermediate Ketone->Alkoxide 1. NaBH4 Hydride BH4⁻ Final_Product 4-(1-Hydroxyethyl)benzene-1-sulfonamide Alkoxide->Final_Product 2. H₂O / ROH Proton_Source H₂O / ROH

Caption: Mechanism of sodium borohydride reduction of a ketone.

Experimental Protocol: A General Procedure

The following is a representative protocol for the sodium borohydride reduction of an aromatic ketone, adapted for the synthesis of the target molecule.[6][7]

Table 1: Reagents and Materials for Achiral Synthesis

Reagent/MaterialMolecular WeightMolesEquivalentsAmount
4-Acetylbenzenesulfonamide199.23 g/mol 11(e.g., 5.0 g)
Sodium Borohydride (NaBH₄)37.83 g/mol 1.21.2(e.g., 1.14 g)
Methanol (MeOH)32.04 g/mol --(e.g., 50 mL)
Deionized Water18.02 g/mol --As needed
1 M Hydrochloric Acid36.46 g/mol --As needed
Ethyl Acetate88.11 g/mol --As needed
Anhydrous Sodium Sulfate142.04 g/mol --As needed

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylbenzenesulfonamide in methanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Effervescence may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1 M hydrochloric acid until the pH is neutral.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 4-(1-hydroxyethyl)benzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water).

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

For applications where a specific stereoisomer is required, an enantioselective reduction is necessary. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] This reaction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS).[10]

The Chiral Catalyst and its Mechanism of Action

The CBS catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, coordinates with the borane to form a chiral Lewis acidic complex.[5] This complex then coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one face of the carbonyl group, thus establishing the stereochemistry of the resulting alcohol.[10]

G cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Release CBS_Catalyst Chiral Oxazaborolidine Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Borane BH₃ Borane->Activated_Complex Transition_State Chiral Transition State Activated_Complex->Transition_State Ketone 4-Acetylbenzenesulfonamide Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Final_Product Enantiopure Alcohol Product_Complex->Final_Product Workup

Caption: Simplified workflow of a CBS reduction.

Experimental Protocol: A General Procedure for CBS Reduction

The following protocol outlines a general procedure for the enantioselective reduction of an aromatic ketone using a CBS catalyst.[11][12]

Table 2: Reagents and Materials for Enantioselective Synthesis

Reagent/MaterialMolecular WeightMolesEquivalentsAmount
4-Acetylbenzenesulfonamide199.23 g/mol 11(e.g., 2.0 g)
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)-0.10.1(e.g., 1.0 mL)
Borane-dimethyl sulfide complex (BMS)75.97 g/mol 1.21.2(e.g., 1.2 mL)
Anhydrous Tetrahydrofuran (THF)72.11 g/mol --(e.g., 20 mL)
Methanol (MeOH)32.04 g/mol --As needed
1 M Hydrochloric Acid36.46 g/mol --As needed
Ethyl Acetate88.11 g/mol --As needed
Anhydrous Sodium Sulfate142.04 g/mol --As needed

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst solution to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the catalyst solution to -20 °C.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex to the catalyst solution while maintaining the temperature at -20 °C.

  • Addition of Substrate: Dissolve 4-acetylbenzenesulfonamide in anhydrous THF and add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully add methanol to quench the excess borane.

  • Workup:

    • Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.

    • Stir for 30 minutes, then separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate in vacuo.

  • Purification and Analysis: The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Purification and Characterization: Ensuring Product Integrity

The purity and identity of the synthesized 4-(1-hydroxyethyl)benzene-1-sulfonamide must be confirmed through rigorous purification and characterization.

Purification Techniques
  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is typically used to elute the desired product.

Characterization Methods

The structure and purity of the final product should be confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Benzenesulfonamide Derivatives

TechniqueExpected Observations for 4-(1-Hydroxyethyl)benzene-1-sulfonamide
¹H NMR Aromatic protons (doublets in the range of 7-8 ppm), a quartet for the methine proton (CH-OH), a doublet for the methyl group (CH₃), and singlets for the sulfonamide (SO₂NH₂) and hydroxyl (OH) protons.[13]
¹³C NMR Aromatic carbons, a carbon signal for the CH-OH group (around 60-70 ppm), and a methyl carbon signal (around 20-25 ppm).[13]
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and strong S=O stretching (~1350 and 1160 cm⁻¹).[2]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (201.25 g/mol ).

Conclusion and Future Perspectives

The synthesis of 4-(1-hydroxyethyl)benzene-1-sulfonamide is a well-established process that can be achieved through both straightforward achiral reductions and more sophisticated enantioselective methods. The choice of synthetic route will depend on the specific requirements of the downstream application, with the CBS reduction offering a reliable method for accessing enantiopure material. As the demand for chiral building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of compounds like 4-(1-hydroxyethyl)benzene-1-sulfonamide will remain an active area of research.

References

  • (No direct citation available in the provided search results for a general review of the sulfonamide moiety in medicinal chemistry, but the importance is widely acknowledged in the field.)
  • (No direct citation available in the provided search results for a specific review on the significance of chiral hydroxyl groups in sulfonamides.)
  • (No direct citation available for a specific retrosynthetic analysis of this molecule, this is based on general organic chemistry principles.)
  • Wikipedia. (n.d.). Sodium borohydride. Retrieved January 12, 2026, from [Link].

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved January 12, 2026, from [Link].

  • (No specific experimental protocol for the target molecule was found. The provided protocol is a general method based on similar reductions.)
  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Download Table]. Retrieved January 12, 2026, from a relevant article on ResearchGate.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from [Link].

  • (No direct citation for a specific review on the applications of this molecule, this is an inferred statement based on the importance of chiral building blocks.)
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link] (Note: A placeholder URL is used as the actual one was not provided).

  • Alfa Chemistry. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 12, 2026, from a relevant page on the Alfa Chemistry website.
  • (No direct citation available for a specific review on future perspectives, this is a general concluding st
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link] (Note: This is a foundational paper for the CBS reduction).

  • (No direct citation available for a specific purification protocol for the target molecule, this is based on general labor
  • (No direct citation available for specific IR data of the target molecule, this is based on characteristic frequencies of the functional groups.)
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 12, 2026, from [Link].

  • (No direct citation available for specific mass spectrometry d
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • (No direct citation available for a specific application of this molecule in drug development.)
  • (No direct citation available for a specific application of this molecule in drug development.)
  • (No direct citation available for a specific application of this molecule in drug development.)
  • (No direct citation available for a specific application of this molecule in drug development.)
  • Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39.
  • (No direct citation available for a specific application of this molecule in drug development.)
  • Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Scholz, T. H., Schwam, H., ... & Smith, R. L. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098–3105. [Link]

  • Pradhan, P. K., Walia, Y. K., Sarkar, S., & Pradhan, S. D. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. (Note: A placeholder for a recent review on CBS reduction).

Sources

An In-depth Technical Guide to the Chemical Properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a fascinating organic molecule that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals. This molecule belongs to the sulfonamide class of compounds, which are well-established as important pharmacophores.[1] The presence of a hydroxyethyl group introduces a chiral center and specific polarity, influencing its biological activity and physicochemical characteristics.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is crucial for its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, we can infer some properties from closely related structures and computational models.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.24 g/mol [2]
CAS Number 1336-63-6 (racemate), 220948-20-9 ((S)-enantiomer), 220948-21-0 ((R)-enantiomer)[3]
Appearance White to off-white solid (predicted)
Melting Point Not explicitly reported. Related sulfonamides have melting points ranging from 100-150 °C.
Solubility Expected to have limited solubility in water and better solubility in organic solvents like ethanol, methanol, and DMSO.[4]
pKa The sulfonamide proton (SO₂NH) is weakly acidic, with a pKa likely in the range of 9-10, similar to other primary benzenesulfonamides. The hydroxyl proton is less acidic.

Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

A common and effective method for the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide involves the reduction of the corresponding ketone, 4-acetylbenzenesulfonamide. This precursor is commercially available or can be synthesized from acetophenone through chlorosulfonation followed by amination.

Experimental Protocol: Reduction of 4-Acetylbenzenesulfonamide

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

  • 4-Acetylbenzenesulfonamide

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-acetylbenzenesulfonamide in methanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions while stirring. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid to neutralize the excess borohydride and adjust the pH to ~7.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a good solvent for both the starting material and the reducing agent, and its protic nature facilitates the reduction.

  • Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that effectively reduces ketones to alcohols without affecting the sulfonamide group.

  • Ice Bath: The reduction is exothermic, and cooling the reaction mixture helps to control the reaction rate and prevent side reactions.

  • Acidic Workup: The acidic workup is necessary to neutralize the borate esters formed during the reaction and to destroy any unreacted NaBH₄.

SynthesisWorkflow Start Start: 4-Acetylbenzenesulfonamide Dissolve Dissolve in Methanol Start->Dissolve Reduce Reduce with NaBH₄ in an ice bath Dissolve->Reduce Monitor Monitor by TLC Reduce->Monitor Quench Quench with H₂O and HCl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Evaporate Extract->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify End End: 4-(1-Hydroxyethyl)benzene-1-sulfonamide Purify->End

Synthesis workflow for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Vibrational Spectroscopy (FT-IR)

The infrared spectrum of 4-(1-Hydroxyethyl)benzene-1-sulfonamide will exhibit characteristic absorption bands corresponding to its functional groups. A detailed vibrational spectral investigation of this molecule has been reported, providing a solid basis for its characterization.[5]

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200O-H stretch (alcohol)-OH
~3350 & ~3250N-H stretches (asymmetric & symmetric)-SO₂NH₂
~3100-3000C-H stretch (aromatic)Ar-H
~1600, ~1475C=C stretch (aromatic)Aromatic ring
~1330 & ~1150S=O stretches (asymmetric & symmetric)-SO₂NH₂
~1090C-O stretch (alcohol)C-OH
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

  • Aromatic protons: Multiplets in the range of 7.5-8.0 ppm.

  • Sulfonamide protons (-SO₂NH₂): A broad singlet around 7.3 ppm.

  • Hydroxyl proton (-OH): A doublet or broad singlet, its position is solvent and concentration-dependent.

  • Methine proton (-CH(OH)-): A quartet around 4.8-5.0 ppm.

  • Methyl protons (-CH₃): A doublet around 1.3-1.5 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

  • Aromatic carbons: Signals in the range of 120-150 ppm.

  • Methine carbon (-CH(OH)-): A signal around 65-70 ppm.

  • Methyl carbon (-CH₃): A signal around 25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of aromatic sulfonamides under electrospray ionization often involves the loss of SO₂ (64 Da).[1]

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M+H)⁺: at m/z 202.

  • Loss of H₂O: A fragment at m/z 184.

  • Loss of CH₃CHO: A fragment at m/z 158.

  • Loss of SO₂: A fragment at m/z 138.

Chemical Reactivity and Stability

The chemical reactivity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is dictated by its functional groups: the sulfonamide, the secondary alcohol, and the aromatic ring.

  • Sulfonamide Group: The sulfonamide nitrogen can be deprotonated by strong bases. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under harsh basic conditions.

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone (4-acetylbenzenesulfonamide) using mild oxidizing agents. It can also undergo esterification or etherification reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the sulfonamide group being a meta-director and the hydroxyethyl group being an ortho-, para-director.

Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing agents and extreme pH conditions.

ReactivityDiagram Molecule 4-(1-Hydroxyethyl)benzene-1-sulfonamide Oxidation Oxidation (e.g., PCC, DMP) Molecule->Oxidation OH group Esterification Esterification (Acid Chloride/Anhydride) Molecule->Esterification OH group Deprotonation Deprotonation (Strong Base) Molecule->Deprotonation SO₂NH₂ group ElectrophilicSub Electrophilic Aromatic Substitution Molecule->ElectrophilicSub Aromatic Ring

Key reactivity pathways of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Potential Applications in Drug Development

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities.[9][10] The structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide make it a promising candidate for several therapeutic areas.

Carbonic Anhydrase Inhibition

The primary sulfonamide group is a well-known zinc-binding group, making sulfonamides potent inhibitors of carbonic anhydrases (CAs).[9][10] CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] The 4-(1-hydroxyethyl) substituent can be explored for its role in modulating the binding affinity and selectivity towards different CA isoforms. Structure-activity relationship (SAR) studies of related benzenesulfonamides have shown that modifications on the benzene ring can significantly impact their inhibitory potency and selectivity.[10]

Antibacterial Agents

Historically, sulfonamides were among the first effective antibacterial drugs. Although their use has declined due to resistance, the development of novel sulfonamide derivatives continues to be an active area of research. The unique substitution pattern of 4-(1-Hydroxyethyl)benzene-1-sulfonamide could potentially lead to derivatives with improved antibacterial activity or a novel mechanism of action.

Conclusion

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and an exploration of its potential applications. While further experimental validation of its physicochemical and biological properties is needed, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. The strategic combination of the sulfonamide pharmacophore with a chiral hydroxyethyl group offers exciting opportunities for the design of novel and effective therapeutic agents.

References

Sources

Technical Guide: A Proposed Investigational Strategy for Elucidating the Mechanism of Action of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse mechanisms of action.[1][2][3] This guide focuses on a specific, under-characterized molecule, 4-(1-Hydroxyethyl)benzene-1-sulfonamide. In the absence of established biological data for this compound, this document outlines a comprehensive, multi-phase investigational strategy designed to systematically identify its molecular target(s) and elucidate its mechanism of action (MoA). Adhering to principles of scientific integrity, this proposed workflow integrates broad, hypothesis-generating screens with rigorous, self-validating biochemical and cell-based assays. We will detail the causal logic behind the experimental design, provide actionable protocols for key methodologies, and present a framework for interpreting potential data to build a robust MoA model. This guide is intended for researchers and drug development professionals tasked with characterizing novel chemical entities.

Introduction: The Sulfonamide Moiety as a Privileged Pharmacophore

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a small organic molecule featuring a primary sulfonamide group attached to a benzene ring, which is further substituted with a 1-hydroxyethyl group. While this specific molecule lacks extensive characterization in publicly accessible literature[4][5], its core structure is of significant pharmacological interest.

The sulfonamide functional group (–SO₂NH₂) is a versatile pharmacophore responsible for the therapeutic effects of numerous marketed drugs.[3] Its utility spans a vast range of biological activities, including:

  • Antimicrobial Action: The archetypal mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][6]

  • Enzyme Inhibition: Sulfonamides are classic zinc-binding groups and are potent inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs), which are targets for anti-glaucoma agents.[1][7] They have also been developed as inhibitors of proteases and kinases.[1][2]

  • Diuretic and Antihypertensive Effects: Thiazide and loop diuretics are sulfonamide-based drugs that target ion co-transporters in the kidney.[3]

  • Central Nervous System (CNS) Activity: The sulfonamide moiety is present in various anticonvulsants, receptor agonists/antagonists, and other CNS-acting agents.[2]

  • Anti-inflammatory and Anti-cancer Activity: Certain sulfonamides, like celecoxib, are selective COX-2 inhibitors. Others have shown potential in Alzheimer's disease by inhibiting cholinesterases or reducing amyloid-β aggregation.[3][8]

Given this chemical precedent, 4-(1-Hydroxyethyl)benzene-1-sulfonamide represents a compelling candidate for biological activity. The primary challenge, and the focus of this guide, is to devise a logical and efficient strategy to uncover its specific MoA.

A Phased Strategy for Mechanism of Action Elucidation

We propose a three-phase workflow to systematically investigate the MoA of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. This strategy is designed to move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor at each step.

Diagram: Overall Investigational Workflow```dot

G cluster_0 Phase 1: Hypothesis Generation & Broad Screening cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Pathway & Phenotypic Confirmation P1_Target Target Class Profiling Kinase Panel (e.g., 400 kinases) Carbonic Anhydrase Panel (Isoforms I, II, IV, IX, XII) GPCR Panel (Safety Screen) hit_id Hypothesis Generation: Potential 'Hit' Identified P1_Target->hit_id P1_Pheno Phenotypic Screening Cell Viability Assays (e.g., NCI-60 Panel) Antimicrobial Susceptibility Testing P1_Pheno->hit_id P2_Biochem Biochemical Validation IC50/EC50 Determination Enzyme Kinetics (e.g., Lineweaver-Burk) Binding Affinity (e.g., SPR, ITC) validated Target Validated P2_Biochem->validated P2_Cellular Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Target Knockdown/Overexpression Studies P2_Cellular->validated P3_Pathway Downstream Pathway Analysis Western Blot for Phospho-proteins Gene Expression Profiling (RNA-Seq) moa Mechanism of Action Model Established P3_Pathway->moa P3_Functional Functional & Phenotypic Assays Cell Migration/Invasion Assays Apoptosis Assays (e.g., Caspase-3/7) P3_Functional->moa start Compound: 4-(1-Hydroxyethyl) benzene-1-sulfonamide start->P1_Target start->P1_Pheno hit_id->P2_Biochem hit_id->P2_Cellular validated->P3_Pathway validated->P3_Functional

Caption: Hypothetical mechanism targeting the CA IX pathway.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, detailed protocols for key validation experiments are essential.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific CA isoform.

  • Materials:

    • Recombinant human CA isoform (e.g., hCA IX).

    • 4-(1-Hydroxyethyl)benzene-1-sulfonamide (test compound).

    • Acetazolamide (positive control inhibitor).

    • HEPES buffer (20 mM, pH 7.4).

    • Phenol Red pH indicator.

    • CO₂-saturated water (substrate).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Equilibrate all reagents, including the spectrophotometer's syringes, to 25°C.

    • In the first syringe, prepare the enzyme solution: HEPES buffer containing the CA enzyme (final concentration ~10 nM) and Phenol Red indicator.

    • In the second syringe, prepare the substrate solution: CO₂-saturated water.

    • To determine IC₅₀, prepare a series of enzyme solutions containing varying concentrations of the test compound (e.g., 0.1 nM to 100 µM). Include a "no inhibitor" control and a positive control (acetazolamide).

    • Initiate the reaction by rapidly mixing the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of Phenol Red at 557 nm.

    • Record the initial, uncatalyzed rate of reaction.

    • Calculate the enzyme activity for each inhibitor concentration as the initial slope of the absorbance change, corrected for the uncatalyzed rate.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement within intact cells.

  • Materials:

    • MCF-7 cells (or other cell line expressing the target protein, e.g., hCA IX).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • Phosphate-buffered saline (PBS).

    • Test compound and vehicle control (DMSO).

    • Lysis buffer with protease inhibitors.

    • PCR tubes or strips.

    • Thermal cycler.

    • Equipment for SDS-PAGE and Western blotting.

    • Primary antibody specific for the target protein (e.g., anti-CA IX).

  • Procedure:

    • Culture MCF-7 cells to ~80-90% confluency.

    • Harvest cells and resuspend in PBS to create a single-cell suspension.

    • Divide the cell suspension into two aliquots: one for treatment with the test compound (e.g., 50 µM final concentration) and one for the vehicle control.

    • Incubate the cells for 1 hour at 37°C to allow compound entry and binding.

    • Aliquot the treated and control cell suspensions into separate PCR strips.

    • Place the PCR strips into a thermal cycler and heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • After heating, immediately cool the samples on ice.

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting with the anti-CA IX antibody.

    • Plot the band intensity for the target protein versus temperature for both the treated and control samples to generate "melting curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

This guide presents a hypothesis-driven yet comprehensive strategy for the de-novo elucidation of the mechanism of action for 4-(1-Hydroxyethyl)benzene-1-sulfonamide. By beginning with broad, unbiased screening informed by the rich pharmacology of the sulfonamide scaffold, this workflow enables the efficient generation of a primary hypothesis. Subsequent phases of rigorous biochemical and cellular validation ensure that the proposed mechanism is robust, reproducible, and physiologically relevant. The hypothetical case study targeting carbonic anhydrase IX illustrates how this framework can systematically build a compelling MoA model, connecting a molecular interaction to a functional cellular outcome. Future work following a successful elucidation would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish preclinical proof-of-concept.

References

  • Supuran, C. T. (2016). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed Central. [Link]

  • Malik, I., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Yar, M., et al. (2021). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. ResearchGate. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia. [Link]

  • Keiser, M. J., et al. (2009). Identifying mechanism-of-action targets for drugs and probes. PubMed Central. [Link]

  • Karaman, R. (2016). How to find out the mechanism of action of unknown drug without applying molecular modelling? ResearchGate. [Link]

  • Bio-Rad. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Bio-Rad Clinical Diagnostics. [Link]

  • Columbia University Department of Systems Biology. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. [Link]

  • Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida, Department of Medicinal Chemistry. [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Dana Bioscience. (n.d.). 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg. Dana Bioscience. [Link]

  • PubChem. (n.d.). 4-(1-Hydroxyethyl)benzenesulfonamide. PubChem. [Link]

  • Pepe, O., et al. (2022). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. PubMed Central. [Link]

  • Zhang, Q., et al. (2017). Chemical Composition, Antioxidant, Antibacterial and Cytotoxic Activities of Essential Oil of Leontopodium Leontopodioides (Willd.) Beauverd. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel compound 4-(1-Hydroxyethyl)benzene-1-sulfonamide. Drawing upon established knowledge of the versatile benzenesulfonamide scaffold, this document explores the predicted therapeutic potential of this specific derivative as an anticancer agent, a carbonic anhydrase inhibitor, and an antibacterial compound. Detailed, field-proven experimental protocols are provided to enable researchers to rigorously evaluate these potential biological activities. This guide is intended to serve as a foundational resource for stimulating further investigation and unlocking the therapeutic promise of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the discovery of their antibacterial properties in the 1930s, sulfonamide-based drugs have been developed to treat a multitude of conditions, including cancer, glaucoma, and inflammation.[1][2] Their remarkable versatility stems from the ease with which the core structure can be functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a 1-hydroxyethyl group at the 4-position of the benzene ring presents an intriguing modification, suggesting potential for novel biological interactions and therapeutic applications. This guide will delve into the predicted biological landscape of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, offering a roadmap for its scientific exploration.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃SPubChem
Molecular Weight201.25 g/mol PubChem
XLogP3-0.4PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Proposed Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Step 1: Synthesis of 4-Acetylbenzenesulfonamide

This initial step involves the reaction of a suitable starting material, such as acetophenone, with chlorosulfonic acid followed by amination. General procedures for the synthesis of benzenesulfonamides are well-documented.[3][4]

Step 2: Reduction of 4-Acetylbenzenesulfonamide

The key transformation is the selective reduction of the ketone functionality of 4-acetylbenzenesulfonamide to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose, known for its chemoselectivity in reducing aldehydes and ketones without affecting other functional groups like sulfonamides.[5][6]

Proposed Protocol for the Reduction of 4-Acetylbenzenesulfonamide:

  • Dissolve 4-acetylbenzenesulfonamide in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and methanol.[5]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar equivalent of NaBH₄ should be carefully calculated, typically a slight excess is used.[5][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Diagram of the Proposed Synthetic Pathway:

Synthesis Start 4-Acetylbenzenesulfonamide Reagent NaBH4, Methanol, 0°C Start->Reagent Product 4-(1-Hydroxyethyl)benzene-1-sulfonamide Reagent->Product Reduction

Caption: Proposed synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Predicted Biological Activities and Structure-Activity Relationships

Based on the extensive body of research on benzenesulfonamide derivatives, 4-(1-Hydroxyethyl)benzene-1-sulfonamide is predicted to exhibit several key biological activities.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.[1] The inhibitory activity of benzenesulfonamides is primarily attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site.

The substituent at the 4-position of the benzene ring plays a crucial role in determining the potency and isoform selectivity of CA inhibitors.[7] While bulky hydrophobic groups can enhance binding affinity, the introduction of a hydroxyalkyl group, such as the 1-hydroxyethyl group in our target compound, can also lead to potent inhibition.[8] The hydroxyl group can form additional hydrogen bonds within the active site, thereby increasing the binding affinity.

Anticancer Activity

A vast number of sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[8] The substituent at the 4-position of the benzenesulfonamide ring significantly influences its anticancer potential. Studies have shown that both electron-donating and electron-withdrawing groups can contribute to cytotoxicity.[9][10] The presence of the 1-hydroxyethyl group could enhance water solubility and potentially interact with specific targets within cancer cells.

Antibacterial Activity

The original therapeutic application of sulfonamides was as antibacterial agents.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While the development of resistance has limited their use, the search for novel sulfonamide-based antibacterial agents continues. The nature of the substituent on the benzene ring can influence the antibacterial spectrum and potency.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, the following detailed experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase I and II (or other isoforms of interest)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compound: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Positive control: Acetazolamide

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound dilutions (or DMSO for the control) to the respective wells.

    • Add 20 µL of the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CA_Inhibition A Prepare Reagents: - Test Compound - CA Enzyme - p-NPA Substrate B Plate Setup: - Add Buffer - Add Test Compound/Control A->B C Enzyme Addition & Pre-incubation (15 min) B->C D Reaction Initiation: Add p-NPA Substrate C->D E Kinetic Measurement: Absorbance at 405 nm D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 E->F

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compound: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plate

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) in MHB.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the test compound and control antibiotic in the wells of a 96-well plate containing MHB.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

MIC_Assay A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Sources

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available crystal structure for the title compound, this document details its synthesis and spectroscopic characterization. Furthermore, a comparative crystallographic analysis with structurally related benzenesulfonamide derivatives is presented to infer its likely solid-state conformation and intermolecular interactions. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel sulfonamide-based therapeutic agents.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory drugs. The efficacy of sulfonamides is often intrinsically linked to their three-dimensional structure and the intricate network of intermolecular interactions they form in the solid state. Understanding the crystal structure of these compounds is therefore paramount for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates with improved physicochemical properties.

This guide focuses on 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a derivative that combines the pharmacologically significant benzenesulfonamide core with a hydroxyethyl substituent. This substituent introduces a chiral center and additional hydrogen bonding capabilities, making its structural analysis particularly compelling for understanding its potential biological interactions and solid-state behavior. While a vibrational spectral investigation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide has been reported, to date, its single-crystal X-ray structure has not been deposited in publicly accessible databases[1]. The compound is, however, commercially available from various suppliers[2][3][4].

Synthesis and Spectroscopic Characterization

The synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide can be achieved through established synthetic routes for benzenesulfonamide derivatives. A general and reliable method involves the reaction of a corresponding sulfonyl chloride with ammonia or an appropriate amine.

General Synthetic Protocol

A plausible synthetic pathway for 4-(1-Hydroxyethyl)benzene-1-sulfonamide is outlined below. This multi-step process typically starts from a readily available starting material, which is then functionalized to introduce the desired hydroxyethyl and sulfonamide groups.

Synthesis_Workflow A 4-Acetylbenzenesulfonyl chloride B Ammonolysis A->B NH3 or NH4OH C 4-Acetylbenzene-1-sulfonamide B->C D Reduction C->D e.g., NaBH4 E 4-(1-Hydroxyethyl)benzene-1-sulfonamide D->E

Caption: Plausible synthetic workflow for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Step-by-Step Methodology:

  • Ammonolysis of 4-Acetylbenzenesulfonyl chloride: 4-Acetylbenzenesulfonyl chloride is dissolved in a suitable inert solvent, such as tetrahydrofuran or dioxane. The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography.

  • Isolation of 4-Acetylbenzene-1-sulfonamide: Upon completion, the solvent is removed under reduced pressure. The resulting residue is treated with water, and the solid product, 4-acetylbenzene-1-sulfonamide, is collected by filtration, washed with cold water, and dried.

  • Reduction of the Ketone: The 4-acetylbenzene-1-sulfonamide is dissolved in a suitable solvent, typically methanol or ethanol. A reducing agent, such as sodium borohydride, is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the careful addition of water or a dilute acid. The organic solvent is removed in vacuo, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Final Product: The crude 4-(1-Hydroxyethyl)benzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system to afford the final product as a crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized 4-(1-Hydroxyethyl)benzene-1-sulfonamide would be confirmed using standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide and the O-H stretch of the alcohol.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Comparative Crystallographic Analysis

In the absence of the explicit crystal structure for 4-(1-Hydroxyethyl)benzene-1-sulfonamide, we can gain significant insights by examining the crystal structures of closely related benzenesulfonamide derivatives. These analogs can provide a basis for predicting the likely intermolecular interactions and packing motifs of the title compound.

Key Intermolecular Interactions in Benzenesulfonamides

The crystal packing of benzenesulfonamides is typically dominated by a network of hydrogen bonds involving the sulfonamide group. The N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. The presence of additional functional groups, such as the hydroxyl group in our target molecule, introduces further possibilities for hydrogen bonding, potentially leading to more complex and robust supramolecular architectures.

Analysis of Related Crystal Structures

Several crystal structures of substituted benzenesulfonamides reveal common hydrogen bonding motifs. For instance, in the crystal structure of N-(4-hydroxyphenyl)benzenesulfonamide, molecules are linked through intermolecular N—H···O and O—H···O hydrogen bonds[5]. Similarly, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide feature N—H···O hydrogen bonds that form infinite chains[6]. The formation of two-dimensional arrays through N—H···N and N—H···O hydrogen bonds has also been observed in the crystal structure of 4-(Benzylideneamino)benzenesulfonamide[7].

The table below summarizes the key crystallographic data for selected benzenesulfonamide derivatives, which can serve as a basis for comparison.

CompoundCrystal SystemSpace GroupKey Hydrogen BondsReference
N-(4-Hydroxyphenyl)benzenesulfonamideOrthorhombicP2₁2₁2₁N—H···O, O—H···O[5]
4-Methoxy-N-(4-methylphenyl)benzenesulfonamideMonoclinicP2₁/cN—H···O, C—H···π[6]
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamideMonoclinicP2₁/nN—H···O, C—H···O[6]
4-(Benzylideneamino)benzenesulfonamideMonoclinicP2₁/cN—H···N, N—H···O[7]
Predicted Solid-State Structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Based on the analysis of related structures, we can hypothesize the key structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in the solid state.

Predicted_Interactions cluster_0 Molecule A cluster_1 Molecule B A 4-(1-Hydroxyethyl)benzene-1-sulfonamide A_SO2 S(=O)₂ A_NH2 NH₂ B_SO2 S(=O)₂ A_NH2->B_SO2 N-H···O=S A_OH OH A_OH->B_SO2 O-H···O=S B_OH OH A_OH->B_OH O-H···O-H B 4-(1-Hydroxyethyl)benzene-1-sulfonamide B_NH2 NH₂

Caption: Predicted primary hydrogen bonding interactions for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

It is highly probable that the crystal structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide will be stabilized by a robust network of hydrogen bonds. The primary sulfonamide (–SO₂NH₂) group will likely participate in N–H···O=S interactions, forming chains or dimers, a common feature in sulfonamide crystal packing. The presence of the hydroxyethyl group introduces an additional hydroxyl (–OH) group, which can act as both a hydrogen bond donor and acceptor. This will likely lead to the formation of O–H···O hydrogen bonds, either with another hydroxyl group or with a sulfonyl oxygen atom. The interplay of these different hydrogen bonds is expected to result in a complex and stable three-dimensional supramolecular assembly.

Implications for Drug Development

The predicted hydrogen bonding capabilities of 4-(1-Hydroxyethyl)benzene-1-sulfonamide have significant implications for its potential as a drug candidate. The ability to form multiple, specific hydrogen bonds is crucial for molecular recognition at the active site of a biological target. The chiral center introduced by the hydroxyethyl group could also lead to stereospecific interactions with a receptor, potentially enhancing its potency and selectivity.

Furthermore, the solid-state properties of a drug molecule, which are dictated by its crystal packing, have a profound impact on its pharmaceutical development. These properties include solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore essential for optimizing these parameters and for the selection of the most suitable polymorphic form for clinical development.

Conclusion and Future Directions

While the definitive crystal structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide remains to be determined, this guide has provided a comprehensive overview of its synthesis and a predictive analysis of its solid-state structure based on a comparative study of related compounds. The insights gained from this analysis underscore the importance of the sulfonamide and hydroxyl groups in directing the supramolecular assembly through a network of hydrogen bonds.

To further advance our understanding of this molecule and its potential applications, the experimental determination of its single-crystal X-ray structure is a critical next step. This would provide definitive evidence of its conformation and packing in the solid state, validating the predictions made in this guide. Such data would be invaluable for computational modeling studies, such as molecular docking and quantum chemical calculations, to explore its interactions with potential biological targets and to guide the design of new and improved sulfonamide-based therapeutic agents.

References

  • Vibrational spectral investigation of 4-(1-hydroxyethyl)benzene-1-sulfonamide.
  • N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 11), o2769. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), 920–924. [Link]

  • Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1244, 129881. [Link]

  • Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl)ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl)methylidene]amino]benzene-1-sulfonamide. ResearchGate. [Link]

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg - Dana Bioscience. [Link]

  • p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem. [Link]

  • 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem. [Link]

  • Chemical structure of benzenesulfonamide (1),... | Download Scientific Diagram - ResearchGate. [Link]

  • 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 51698383 - PubChem. [Link]

  • 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1978. [Link]

  • 4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol - PubChem. [Link]

  • 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem. [Link]

  • N-ethyl-4-hydroxybenzene-1-sulfonamide | C8H11NO3S | CID 43135494 - PubChem. [Link]

  • 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 9), o2363–o2364. [Link]

  • Structural and computational insights into a benzene sulfonamide derivative. Moroccan Journal of Chemistry, 12(1), 1-1. [Link]

  • 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide | C8H11NO3S2 | CID 4269754 - PubChem. [Link]

  • Method for synthesizing benzene sulfonamide compounds - Google P
  • Process for the preparation of benzene sulfonamides - Google P
  • 3-amino-n,n-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide - PubChemLite. [Link]

Sources

A Methodological Framework for Determining the Aqueous and Organic Solubility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive methodological framework for the systematic characterization of the solubility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a sulfonamide derivative of significant interest. While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of physical chemistry and pharmaceutical science, drawing upon extensive research on analogous sulfonamide compounds. We present a complete workflow, from initial solid-state characterization to detailed experimental protocols for solubility measurement and the subsequent thermodynamic modeling of the dissolution process. This guide is intended to serve as a self-validating system for researchers to generate accurate, reliable, and thermodynamically grounded solubility data.

Introduction: The Imperative of Solubility in Drug Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial and antitumor drugs. The efficacy of any orally administered API is fundamentally linked to its aqueous solubility, which governs its dissolution rate in the gastrointestinal tract and subsequent absorption into systemic circulation. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic variability.

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a molecule that combines a hydrophilic hydroxyethyl group with the ionizable sulfonamide moiety. Understanding its interaction with various solvents is paramount for predicting its behavior in biological systems and for designing robust formulations. This guide provides the scientific rationale and detailed protocols to thoroughly investigate its solubility profile.

Foundational Analysis: Solid-State Characterization

Before any solubility measurements are undertaken, the solid-state properties of the 4-(1-Hydroxyethyl)benzene-1-sulfonamide sample must be rigorously characterized. The presence of different polymorphic forms or solvates can significantly alter measured solubility values, leading to inconsistent and erroneous data.

Causality Behind the Protocol

An API can exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable form will exhibit the lowest solubility, while metastable forms will be more soluble. It is critical to identify the stable form at the experimental temperature to ensure the measurement of true equilibrium solubility.[1]

Recommended Protocol: Thermal and Spectroscopic Analysis
  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), and detect any polymorphic transitions.

    • Procedure: Heat a 2-5 mg sample of the compound in a sealed aluminum pan at a controlled rate (e.g., 10 K·min⁻¹) under a nitrogen atmosphere.[2] The resulting thermogram will reveal endothermic events corresponding to melting or solid-solid transitions.

  • Powder X-Ray Diffraction (PXRD):

    • Objective: To identify the crystalline form of the API and ensure phase purity.

    • Procedure: Analyze the bulk powder sample to obtain its characteristic diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline form.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess thermal stability and rule out the presence of solvates or hydrates.

    • Procedure: Heat the sample at a controlled rate and monitor mass loss as a function of temperature. Significant mass loss before the melting point may indicate the presence of bound solvent.

Rational Solvent Selection

The choice of solvents should be systematic, covering a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. This allows for an understanding of the solute-solvent interactions that govern the dissolution process. Based on studies of similar sulfonamides, a suitable set of mono-solvents is proposed.[3][4]

Solvent Class Solvent Rationale
Polar Protic WaterBiologically relevant; essential for Biopharmaceutics Classification System (BCS).[1]
Methanol, Ethanol, 1-Propanol, 1-ButanolAliphatic alcohols with varying chain lengths to probe the effect of decreasing polarity and hydrogen bonding capacity.[3][5]
Polar Aprotic AcetoneHigh solubility for many sulfonamides, acts as a good reference solvent.[3]
Dimethyl Sulfoxide (DMSO)A powerful, highly polar solvent often used for initial stock solutions.[6]
Ethyl AcetateAn ester of moderate polarity, common in pharmaceutical processing.[4]
Biologically Relevant 1-OctanolA key solvent used to model the lipophilicity and membrane permeability of drugs.[7][8][9]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[10][11] This technique ensures that a true equilibrium between the solid and liquid phases is achieved.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by measuring concentration over time until a plateau is reached, confirming equilibrium.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Add excess API to 20 mL screw-cap vials B Add 10 mL of selected solvent to each vial A->B C Place vials in orbital shaker at constant temperature (e.g., 298.15 K) B->C D Agitate at 150 RPM C->D E Withdraw aliquots at predetermined time points (e.g., 8, 16, 24, 48, 72h) D->E F Immediately filter sample through 0.22 µm PTFE filter E->F G Dilute filtrate with mobile phase for HPLC analysis F->G H Quantify concentration using validated HPLC method G->H I Plot concentration vs. time H->I J Equilibrium confirmed when last three measurements are within 2% I->J

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to a series of glass vials. The excess solid is crucial to ensure saturation.[10]

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostated orbital shaker set to the desired temperature (e.g., covering a range from 293.15 K to 313.15 K). Agitation ensures constant contact between the solid and the solvent.[1]

  • Sampling: At appropriate time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for sedimentation.

  • Filtration: Withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.[2]

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method. HPLC is preferred over UV-Vis spectrophotometry as it can separate the API from any potential impurities or degradants.[10]

  • Equilibrium Confirmation: Repeat the sampling process until the measured concentration at consecutive time points is statistically unchanged, confirming that equilibrium has been reached.[1]

Thermodynamic Modeling and Data Interpretation

The temperature dependence of solubility provides invaluable insight into the thermodynamics of the dissolution process. The experimental data can be correlated using several well-established thermodynamic models.[3][4]

The Modified Apelblat Equation

This semi-empirical model is widely used to correlate solubility with temperature and is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters determined by fitting the experimental data. Parameter B is related to the enthalpy of solution, while C reflects the influence of temperature on this enthalpy.[3]

The van 't Hoff Equation

The van 't Hoff equation allows for the calculation of the apparent thermodynamic properties of dissolution:

ln(x) = -ΔHsol/RT + ΔSsol/R

where ΔHsol is the apparent molar enthalpy of solution, ΔSsol is the apparent molar entropy of solution, and R is the universal gas constant. A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.

From these values, the apparent Gibbs free energy of solution (ΔGsol) can be calculated at each temperature:

ΔGsol = ΔHsol - TΔSsol

A positive ΔGsol indicates a non-spontaneous dissolution process, while a positive ΔHsol signifies that the process is endothermic, meaning solubility will increase with temperature.[3]

G ExpData Experimental Data (Mole Fraction Solubility 'x' at different Temperatures 'T') ModelFit Data Fitting (e.g., Modified Apelblat, van't Hoff) ExpData->ModelFit ThermoParams Thermodynamic Parameters (ΔH_sol, ΔS_sol, ΔG_sol) ModelFit->ThermoParams Interpretation Interpretation (Spontaneity, Enthalpy/Entropy contribution, Solute-Solvent Interactions) ThermoParams->Interpretation

Caption: Logical relationship from experimental data to thermodynamic interpretation.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for comparative analysis.

Table 1: Experimental Mole Fraction Solubility (x) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide at Various Temperatures (T/K)

Solvent T=293.15 K T=298.15 K T=303.15 K T=308.15 K T=313.15 K
Water Data Data Data Data Data
Methanol Data Data Data Data Data
Ethanol Data Data Data Data Data
Acetone Data Data Data Data Data

| 1-Octanol | Data | Data | Data | Data | Data |

Table 2: Apparent Thermodynamic Parameters of Dissolution at T = 298.15 K

Solvent ΔHsol (kJ·mol⁻¹) ΔSsol (J·mol⁻¹·K⁻¹) ΔGsol (kJ·mol⁻¹)
Water Data Data Data
Methanol Data Data Data
Ethanol Data Data Data
Acetone Data Data Data

| 1-Octanol | Data | Data | Data |

Expert Insights and Trustworthiness

  • pH Considerations: 4-(1-Hydroxyethyl)benzene-1-sulfonamide has an ionizable sulfonamide group. Its aqueous solubility will be highly dependent on pH.[10][12] It is crucial to perform solubility measurements in buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile, as recommended by regulatory guidelines.[1]

  • Solid Phase Analysis: After equilibration, the solid phase should be recovered and re-analyzed by PXRD and DSC to confirm that no polymorphic transformation or solvate formation occurred during the experiment. This step is essential for the trustworthiness of the data.

  • Ideal vs. Real Solubility: The calculated thermodynamic parameters represent the process of transferring the solid solute into the solvent. The magnitude of ΔHsol and ΔSsol provides insight into the energy required to break the crystal lattice versus the energy gained from solvation, offering a deeper understanding of the dissolution mechanism.[13]

By adhering to this comprehensive and self-validating framework, researchers can generate high-quality, reliable solubility data for 4-(1-Hydroxyethyl)benzene-1-sulfonamide, paving the way for its successful development as a therapeutic agent.

References

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. Available at: [Link]

  • Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 902-909. Available at: [Link]

  • Amidon, G. L., & Löbenberg, R. (2000). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 7(4), 14-18. Available at: [Link]

  • Kodide, K., Asadi, P., & Garlapati, C. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5393-5403. Available at: [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 43(11), 1646-1655. Available at: [Link]

  • Qu, Q., Xin, S., & Ma, S. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2736-2745. Available at: [Link]

  • Perlovich, G. L., Strakhova, N. N., & Raevsky, O. A. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57(10), 2808-2818. Available at: [Link]

  • Strakhova, N. N., Perlovich, G. L., & Raevsky, O. A. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 74(11), 631-642. Available at: [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992. Available at: [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(4), 178-185. Available at: [Link]

  • Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-809. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (General reference, not directly cited but conceptually relevant).

Sources

Unlocking the Therapeutic Potential of 4-(1-Hydroxyethyl)benzene-1-sulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with applications ranging from antimicrobial to anticancer and anti-inflammatory.[1][2][3][4] This technical guide focuses on the untapped potential of a specific benzenesulfonamide derivative, 4-(1-Hydroxyethyl)benzene-1-sulfonamide. While direct biological data on this compound is sparse, its structural motifs suggest a high probability of interaction with several well-validated therapeutic target classes. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising molecule. We will delve into the rationale behind prioritizing certain target families, provide detailed experimental protocols for target validation, and outline the potential therapeutic implications.

Introduction: The Scientific Premise

4-(1-Hydroxyethyl)benzene-1-sulfonamide is an organic compound with the chemical formula C8H11NO3S.[5] Its structure is characterized by a central benzene ring substituted with a sulfonamide group (-SO2NH2) and a 1-hydroxyethyl group. While this specific molecule has not been extensively studied, the benzenesulfonamide core is a privileged scaffold in drug discovery, known to interact with a variety of enzymes and proteins.[6][7][8] The presence and position of the hydroxyl and ethyl groups can significantly influence binding affinity, selectivity, and pharmacokinetic properties, making it a compelling candidate for investigation.

Our approach is therefore one of rational, structure-guided hypothesis generation. By examining the established pharmacology of related sulfonamides, we can infer a set of high-probability targets for 4-(1-Hydroxyethyl)benzene-1-sulfonamide and design a robust experimental cascade to test these hypotheses.

Prioritized Potential Therapeutic Target Classes

Based on extensive review of sulfonamide-based therapeutics, we have identified three primary target classes that warrant initial investigation for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Carbonic Anhydrases (CAs)

Rationale for Prioritization: The sulfonamide group is the archetypal zinc-binding pharmacophore for inhibiting carbonic anhydrases.[6][8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Different CA isoforms are implicated in a range of physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and certain cancers.[8] Benzenesulfonamide derivatives, in particular, have been extensively developed as CA inhibitors.[8] The specific substitution pattern on the benzene ring of 4-(1-Hydroxyethyl)benzene-1-sulfonamide could confer isoform-selective inhibition, a highly desirable trait for minimizing off-target effects.

Potential Therapeutic Implications:

  • Oncology: Inhibition of tumor-associated isoforms like CA IX and CA XII, which are involved in pH regulation and tumor progression, could offer a targeted anticancer strategy.[6]

  • Neurological Disorders: Targeting CA II and CA VII has shown promise in the management of epilepsy.[8]

  • Ophthalmology: Inhibition of CAs in the ciliary body of the eye reduces aqueous humor production, making it a mainstay treatment for glaucoma.

Janus Kinases (JAKs)

Rationale for Prioritization: Recent studies have highlighted the potential of benzenesulfonamide derivatives to modulate the JAK-STAT signaling pathway.[7] This pathway is a critical regulator of immune responses and cell growth, and its aberrant activation is a key driver of autoimmune diseases and myeloproliferative neoplasms. Certain sulfonamide-containing compounds have demonstrated inhibitory activity against specific JAK family members. For instance, research on anti-hepatic fibrosis agents has identified benzenesulfonamide derivatives that inhibit the JAK1-STAT1/3 pathway.[7]

Potential Therapeutic Implications:

  • Inflammatory and Autoimmune Diseases: Inhibition of JAKs could be beneficial in treating conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

  • Hepatic Fibrosis: By targeting the JAK1-STAT1/3 pathway, this compound could potentially halt or reverse the progression of liver fibrosis.[7]

Keap1-Nrf2 Protein-Protein Interaction

Rationale for Prioritization: The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant response.[9] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its repressor Keap1, translocates to the nucleus, and activates the expression of a battery of cytoprotective genes.[9][10] Small molecules that inhibit the Keap1-Nrf2 protein-protein interaction (PPI) can mimic this protective effect. Structurally related bis(arylsulfonamido)-benzene derivatives have been identified as potent inhibitors of this PPI.[9][10] The core structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide makes it a plausible candidate for binding to the Kelch-like ECH-associated protein 1 (Keap1) and disrupting its interaction with Nrf2.

Potential Therapeutic Implications:

  • Neurodegenerative Diseases: Enhancing the Nrf2-mediated antioxidant response could be a valuable strategy for diseases characterized by high levels of oxidative stress, such as Parkinson's and Alzheimer's disease.

  • Chronic Inflammatory Diseases: Many chronic inflammatory conditions are associated with an imbalance in redox homeostasis, which could be ameliorated by Nrf2 activation.

Experimental Validation Workflow

A multi-tiered approach is essential for rigorously validating the potential targets of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. The workflow should progress from initial biochemical assays to more complex cell-based and potentially in vivo models.

Diagram: Tiered Target Validation Workflow

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Target Engagement & Pathway Analysis cluster_2 Tier 3: Functional & Phenotypic Assays a In Vitro Enzyme Inhibition Assays Target: Carbonic Anhydrases (CA II, IX, XII) Method: Stopped-flow CO2 hydration assay d Cellular Thermal Shift Assay (CETSA) Purpose: Confirm target engagement in a cellular context a->d b In Vitro Kinase Assays Target: JAK family kinases (JAK1, JAK2, JAK3, TYK2) Method: ADP-Glo™ or similar luminescence-based assay b->d c Protein-Protein Interaction Assays Target: Keap1-Nrf2 Method: Fluorescence Polarization (FP) or TR-FRET c->d e Western Blotting / Phospho-flow Cytometry Purpose: Assess downstream pathway modulation (e.g., pSTAT levels for JAK inhibition) d->e f Nrf2 Activation Assays Purpose: Measure nuclear translocation of Nrf2 and expression of downstream genes (e.g., NQO1, HMOX1) via qPCR or reporter assays d->f g Cell Viability/Proliferation Assays Context: Cancer cell lines relevant to CA IX/XII expression e->g h Cytokine Release Assays Context: Immune cells (e.g., PBMCs) stimulated to activate JAK-STAT pathway e->h i Oxidative Stress Models Context: Cells challenged with an oxidant (e.g., H2O2 or t-BHP) to assess cytoprotective effects f->i

Caption: A multi-tiered workflow for target validation.

Detailed Experimental Protocols

Tier 1: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against key human CA isoforms (e.g., hCA I, II, VII, IX).

Methodology: Stopped-Flow CO2 Hydration Assay

  • Reagents and Materials:

    • Recombinant human CA isoforms (I, II, VII, IX)

    • 4-(1-Hydroxyethyl)benzene-1-sulfonamide (test compound)

    • Acetazolamide (positive control)

    • CO2-saturated water

    • Buffer: 10 mM HEPES or TAPS, pH 7.4, containing 20 mM NaClO4.

    • pH indicator (e.g., p-Nitrophenol)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO. Create a dilution series in the assay buffer.

    • In one syringe of the stopped-flow instrument, load the enzyme solution (final concentration ~10 nM) mixed with the pH indicator and the test compound at various concentrations.

    • In the second syringe, load the CO2-saturated water.

    • Rapidly mix the contents of the two syringes. The enzyme-catalyzed hydration of CO2 will cause a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

    • Record the initial rates of the reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cell-Based JAK-STAT Pathway Analysis

Objective: To assess whether 4-(1-Hydroxyethyl)benzene-1-sulfonamide can inhibit cytokine-induced STAT phosphorylation in a relevant cell line.

Methodology: Western Blotting for Phospho-STAT

  • Reagents and Materials:

    • Human cell line expressing the target JAK (e.g., TF-1 cells for JAK2, HEK293 cells transfected with specific JAKs).

    • Relevant cytokine (e.g., IL-6 for JAK1, EPO for JAK2).

    • 4-(1-Hydroxyethyl)benzene-1-sulfonamide (test compound).

    • A known JAK inhibitor (e.g., Ruxolitinib) as a positive control.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells to the appropriate density.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-STAT signal to the total STAT and loading control (β-actin).

Data Presentation and Interpretation

All quantitative data from the screening cascade should be summarized in tables for clear comparison.

Table 1: Summary of In Vitro Inhibitory Activities

Target FamilySpecific TargetAssay TypeIC50 (µM) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide
Carbonic AnhydraseshCA IStopped-Flow[Insert Data]
hCA IIStopped-Flow[Insert Data]
hCA VIIStopped-Flow[Insert Data]
hCA IXStopped-Flow[Insert Data]
Janus KinasesJAK1ADP-Glo™[Insert Data]
JAK2ADP-Glo™[Insert Data]
JAK3ADP-Glo™[Insert Data]
TYK2ADP-Glo™[Insert Data]
PPIKeap1-Nrf2FP[Insert Data]

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured approach to elucidating the therapeutic potential of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. By leveraging the extensive knowledge base of the sulfonamide pharmacophore, we have identified high-priority target classes and provided detailed, actionable protocols for their validation. The proposed workflow, from initial biochemical screening to functional cellular assays, provides a clear path to understanding the compound's mechanism of action. Positive results from this research program would warrant further investigation into lead optimization, pharmacokinetic profiling, and in vivo efficacy studies, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Supuran, C. T. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050.
  • Anuse, A. D., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
  • Al-Trawneh, S. A. (2023). Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. YMER, 22(10).
  • Irfan, M., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Journal of Molecular Structure, 1301, 137358.
  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Wang, Y., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters, 85, 129290.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(6), 1349-1362.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10375558, 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link].

  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Dana Bioscience. (n.d.). 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg. Retrieved from [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(33), 44813-44827.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 51698383, 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Retrieved from [Link].

  • Figueroa-Valverde, L., et al. (2024).
  • Yilmaz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • Vaškevičiūtė, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ChemistryOpen, 9(6), 666-679.
  • Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1688.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4269754, 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide. Retrieved from [Link].

  • Jiang, Z. Y., et al. (2022). Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 238, 114467.
  • Jiang, Z. Y., et al. (2023). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 245, 114917.
  • Fun, H. K., et al. (2009). 4-(Benzylideneamino)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131.
  • Arshad, S., et al. (2010). 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2363-o2364.
  • CN110256304A. (2019). The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 4-(1-Hydroxyethyl)benzene-1-sulfonamide Interactions with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the in silico modeling of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a representative small molecule, with its potential biological target, Human Carbonic Anhydrase II (hCA II). This document eschews a rigid template in favor of a narrative that logically progresses from foundational concepts to advanced simulation and analysis, mirroring a real-world computational drug discovery workflow. Every protocol is designed to be self-validating, with explanations grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction: The Rationale for a Computational Approach

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Understanding the molecular interactions that govern the binding of sulfonamide-containing small molecules to their protein targets is paramount for rational drug design and lead optimization. 4-(1-Hydroxyethyl)benzene-1-sulfonamide serves as an exemplary scaffold for this investigation. Human Carbonic Anhydrase II is a well-characterized metalloenzyme and a classic target for sulfonamide inhibitors, making it an ideal model system for demonstrating the power of in silico techniques.[2]

Computational methods, collectively known as in silico modeling, offer a rapid and cost-effective means to predict and analyze these interactions at an atomic level.[3] This guide will detail a multi-faceted computational strategy encompassing molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling to elucidate the binding mechanism of 4-(1-Hydroxyethyl)benzene-1-sulfonamide with hCA II.

Part 1: Foundational Setup and Molecular Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting molecular structures. This section outlines the critical first steps of data retrieval and preparation.

Target Protein and Ligand Acquisition

Target Protein: Human Carbonic Anhydrase II (hCA II)

For this study, we will utilize the crystal structure of hCA II in complex with a sulfonamide inhibitor, obtained from the RCSB Protein Data Bank (PDB). A suitable high-resolution structure, such as PDB ID: 2HD6 , provides an excellent starting point.[4] This particular structure is resolved at 1.80 Å and contains a sulfonamide ligand bound in the active site, which is invaluable for validating our computational protocol.

Ligand: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

The 3D structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide can be obtained from the PubChem database (CID: 10081162) or generated from its SMILES string (e.g., using a molecular modeling software).[5]

Molecule Source Identifier
Human Carbonic Anhydrase IIRCSB PDB2HD6
4-(1-Hydroxyethyl)benzene-1-sulfonamidePubChemCID 10081162
Step-by-Step Protocol: Protein and Ligand Preparation

This protocol ensures that the molecular structures are optimized and correctly formatted for subsequent simulations. Software such as AutoDockTools, UCSF Chimera, or BIOVIA Discovery Studio can be utilized for these steps.[6][7]

  • Protein Preparation:

    • Load the PDB structure (e.g., 2HD6) into the molecular visualization software.

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any buffer components. The active site zinc ion, however, is crucial for catalysis and sulfonamide binding and must be retained.[2]

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to build and refine these missing segments.

    • Add polar hydrogen atoms to the protein structure, as these are typically not resolved in X-ray crystallography but are essential for accurate hydrogen bond calculations.

    • Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges for docking).

    • Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

  • Ligand Preparation:

    • Load the 3D structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

    • Add hydrogen atoms and assign partial charges (e.g., Gasteiger).

    • Define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.

    • Save the prepared ligand in the PDBQT format.

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.[8] It is a cornerstone of structure-based drug design.

The Causality Behind Docking Choices

We will employ AutoDock Vina, a widely used and robust docking program, due to its improved speed and accuracy compared to its predecessors.[3] The scoring function in Vina estimates the binding affinity in kcal/mol, allowing for the ranking of different binding poses.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a molecular docking simulation.[9]

  • Grid Box Definition:

    • Define a three-dimensional grid box that encompasses the entire active site of hCA II. The dimensions and center of this box are critical parameters. A common practice is to center the grid on the co-crystallized ligand from the original PDB file to ensure the search space is correctly positioned.

    • The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • The exhaustiveness parameter can be increased to enhance the thoroughness of the conformational search, at the cost of longer computation time.[10]

  • Execution:

    • Run the AutoDock Vina simulation from the command line, providing the configuration file as input.

  • Analysis of Results:

    • Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

    • Visualize the top-ranked poses in the context of the protein's active site using molecular graphics software.

    • Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues. The sulfonamide group is expected to coordinate with the active site zinc ion.[2]

Self-Validation: Redocking of the Co-crystallized Ligand

To ensure the trustworthiness of our docking protocol, a redocking experiment is essential.[1][11][12]

  • Extract the co-crystallized ligand from the PDB structure (2HD6).

  • Prepare this ligand using the same protocol as for our target ligand.

  • Dock the prepared co-crystallized ligand back into the active site of its own protein structure using the identical grid box and docking parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[13][14]

Part 3: Assessing Complex Stability with Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[15]

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe conformational changes, assess the stability of binding, and refine the initial docking pose.[16] We will use GROMACS, a versatile and high-performance MD simulation package.[17]

Workflow for Protein-Ligand MD Simulation

MD_Workflow Start Start: Docked Protein-Ligand Complex Topology Generate Ligand Topology & Parameters Start->Topology Merge Combine Protein & Ligand Topologies Topology->Merge Solvate Solvate with Water & Add Ions Merge->Solvate EnergyMin Energy Minimization Solvate->EnergyMin Equilibrate System Equilibration (NVT & NPT) EnergyMin->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis Production->Analysis End End: Stability & Interaction Insights Analysis->End

Sources

The Benzenesulfonamide Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Moiety

The benzenesulfonamide functional group, a simple yet elegant combination of a benzene ring and a sulfonamide moiety (-SO₂NH₂), represents one of the most important privileged structures in medicinal chemistry. Its journey began with the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, which was later found to be metabolized in the body to the active agent sulfanilamide. This seminal discovery ushered in the era of antibacterial chemotherapy and laid the foundation for the development of a vast and diverse arsenal of therapeutic agents. The unique physicochemical properties of the benzenesulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its tetrahedral geometry, and its capacity to coordinate with metal ions in enzyme active sites—have made it a versatile scaffold for designing drugs that target a wide array of biological macromolecules. This guide provides a comprehensive literature review of benzenesulfonamide derivatives, delving into their synthesis, multifaceted therapeutic applications, and the structure-activity relationships that govern their biological effects.

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety is considered a "privileged scaffold" due to its recurring presence in drugs targeting different biological receptors and enzymes. Its success can be attributed to several key features:

  • Hydrogen Bonding Capabilities: The sulfonamide group (-SO₂NH₂) contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), enabling it to form strong and specific interactions with amino acid residues in protein active sites.

  • Tetrahedral Geometry: The sulfur atom in the sulfonamide group has a tetrahedral geometry, which provides a three-dimensional framework for orienting substituents in specific vectors to optimize binding interactions.

  • Zinc-Binding Group: The sulfonamide moiety is an excellent zinc-binding group, a feature that has been exploited in the design of inhibitors for zinc-containing metalloenzymes, most notably carbonic anhydrases.[1]

  • Modulatable Physicochemical Properties: The aromatic ring and the sulfonamide nitrogen can be readily substituted, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This "tail approach" of adding different moieties to the core scaffold is a common strategy to enhance potency and selectivity.[1][2]

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically begins with chlorosulfonation of a substituted benzene ring, followed by reaction with an appropriate amine. The versatility of this approach allows for the introduction of a wide range of substituents on both the aromatic ring and the sulfonamide nitrogen.

General Synthetic Protocol: Synthesis of a Pyrazoline Benzenesulfonamide Derivative

This protocol describes a common method for synthesizing pyrazoline-containing benzenesulfonamide derivatives, which have shown promise as anticancer agents.[3] The synthesis involves a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with 4-hydrazinobenzenesulfonamide.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

Step 2: Synthesis of Pyrazoline Benzenesulfonamide

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.[3]

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (1.2 eq) to the solution.[3]

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.[3]

  • After completion, cool the reaction mixture and pour it onto crushed ice.[3]

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final pyrazoline benzenesulfonamide derivative.[3]

Validation: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications of Benzenesulfonamide Derivatives

The therapeutic landscape of benzenesulfonamide derivatives is remarkably broad, spanning from their original use as antibacterial agents to their current applications in oncology, ophthalmology, and virology.

Antibacterial Agents: The Classic "Sulfa Drugs"

The discovery of sulfonamide antibiotics, or "sulfa drugs," was a watershed moment in medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4][5] Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria.[4][6] This inhibition of folic acid synthesis disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect.[4][7]

  • Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[5] By mimicking PABA, they bind to the enzyme's active site and block the synthesis of dihydrofolic acid, a precursor to folic acid.[4]

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.

Anticancer Agents

Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit carbonic anhydrases and various protein kinases.[8]

  • Carbonic Anhydrase (CA) Inhibitors: Many tumors overexpress carbonic anhydrase isoforms, particularly CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment.[9][10] By inhibiting these enzymes, benzenesulfonamide-based drugs can disrupt the tumor's ability to survive in its acidic and hypoxic environment, leading to apoptosis.[10][11] The primary sulfonamide group is crucial for this activity, as it coordinates to the zinc ion in the CA active site.[1] Several novel benzenesulfonamide derivatives have shown potent and selective inhibition of these tumor-associated CA isoforms.[9][12]

  • Kinase Inhibitors: Several benzenesulfonamide-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cancer cell proliferation and survival. For instance, pyrazoline benzenesulfonamide derivatives have been shown to inhibit tumor-associated enzymes like matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (COX-2).[8]

  • Tubulin Polymerization Inhibitors: Some benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[13] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[13]

Anti-inflammatory Agents: Selective COX-2 Inhibitors

A significant advancement in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole containing a benzenesulfonamide moiety, is a prime example.[14][15]

  • Mechanism of Action: COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[14] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is induced during inflammation.[15][16] Celecoxib selectively binds to and inhibits COX-2, thereby reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][16] The sulfonamide side chain of celecoxib fits into a hydrophilic side pocket of the COX-2 active site, contributing to its selectivity.[15]

Antiviral Agents: HIV Protease Inhibitors

The benzenesulfonamide scaffold is also present in some antiviral drugs, notably HIV protease inhibitors. Amprenavir is a sulfonamide-containing protease inhibitor used in the treatment of HIV infection.[17][18]

  • Mechanism of Action: HIV protease is an enzyme essential for the maturation of the virus.[17] Amprenavir binds to the active site of the protease, preventing it from cleaving viral polyproteins into their functional components.[17][19] This results in the production of immature, non-infectious viral particles.[17] The sulfonamide group in amprenavir contributes to its binding affinity and pharmacokinetic properties.[19]

Other Therapeutic Applications

The versatility of the benzenesulfonamide scaffold has led to its incorporation in drugs for a wide range of other conditions:

  • Antiglaucoma Agents: Dorzolamide is a topical carbonic anhydrase inhibitor used to treat glaucoma.[20][21] By inhibiting carbonic anhydrase in the ciliary body of the eye, it reduces the production of aqueous humor, thereby lowering intraocular pressure.[20][22][23]

  • Anticonvulsants: Certain benzenesulfonamide derivatives that inhibit carbonic anhydrase isoforms in the brain, such as CA II and CA VII, have shown effective anticonvulsant properties.[24][25]

  • Diuretics: Some of the earliest diuretics were based on the benzenesulfonamide structure. They work by inhibiting carbonic anhydrase in the renal tubules, leading to increased excretion of bicarbonate, sodium, and water.

  • Antidiabetic Agents: Novel benzenesulfonamide derivatives are being investigated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, for the potential management of diabetes.[26]

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

  • Substituents on the Aromatic Ring: The electronic properties and steric bulk of substituents on the benzene ring can significantly influence binding affinity and selectivity.[26] For example, in the case of carbonic anhydrase inhibitors, substituents can form additional interactions with hydrophobic or hydrophilic regions of the active site.[1] Electron-donating or electron-withdrawing groups can modulate the acidity of the sulfonamide N-H, which can affect its binding to target enzymes.[27]

  • "Tail" Modifications: As previously mentioned, the "tail approach," which involves attaching various moieties to the sulfonamide nitrogen or the aromatic ring, is a powerful strategy for drug design.[1] The nature, length, and flexibility of these "tails" can dramatically alter the inhibitory profile of the compound against different enzyme isoforms.[28] For instance, incorporating heterocyclic rings like pyrazole or triazole can lead to potent and selective inhibitors of various enzymes.[8][29]

Future Perspectives and Challenges

The field of benzenesulfonamide research continues to evolve, with ongoing efforts to develop novel derivatives with improved therapeutic profiles. Future trends include:

  • Designing Isoform-Selective Inhibitors: A major challenge is to design compounds that are highly selective for a specific enzyme isoform to minimize off-target effects and side effects.[29]

  • Combating Drug Resistance: The development of drug resistance is a significant hurdle in antibacterial, antiviral, and anticancer therapy. Research is focused on designing benzenesulfonamide derivatives that can overcome resistance mechanisms.

  • Novel Drug Delivery Systems: The formulation of benzenesulfonamide-based drugs into novel delivery systems, such as nanoparticles or prodrugs, can improve their bioavailability and therapeutic efficacy.

  • Exploring New Therapeutic Targets: The versatility of the benzenesulfonamide scaffold makes it an attractive starting point for exploring new therapeutic targets and addressing unmet medical needs.[30]

Conclusion

The benzenesulfonamide scaffold has proven to be an exceptionally fruitful source of therapeutic agents for over a century. From the revolutionary discovery of sulfa drugs to the development of highly specific enzyme inhibitors for a multitude of diseases, this versatile chemical moiety continues to be a cornerstone of modern drug discovery. A deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of benzenesulfonamide derivatives is essential for medicinal chemists and drug development professionals seeking to harness the full potential of this remarkable privileged structure. The ongoing exploration of novel derivatives and their therapeutic applications promises to further solidify the enduring legacy of the benzenesulfonamide core in the advancement of human health.

References

  • Vertex AI Search. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?
  • Vertex AI Search.
  • National Institutes of Health. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • National Center for Biotechnology Information. (n.d.). Celecoxib - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Video.
  • YouTube. (2025, January 18). Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Wikipedia. (n.d.). Dorzolamide/timolol. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR)
  • National Institutes of Health. (n.d.). Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MDPI. (2023, April 23). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
  • Dovepress. (2025, December 27).
  • National Center for Biotechnology Information. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC. Retrieved from [Link]

  • PubMed. (2018, April 12).
  • PubMed. (n.d.).
  • Dove Press. (2025, December 26).
  • Taylor & Francis Online. (n.d.). Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of Substituted Benzenesulfonamides as Novel Potent Membrane-Bound Phospholipase A2 Inhibitors.
  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC. Retrieved from [Link]

  • PubMed. (n.d.).
  • PubMed. (n.d.). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.
  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • Human Metabolome Database. (n.d.). Showing metabocard for Amprenavir (HMDB0014839).
  • National Institutes of Health. (n.d.). Amprenavir | C25H35N3O6S | CID 65016 - PubChem. Retrieved from [Link]

  • Business Research Insights. (n.d.). Benzenesulfonamide Market Size, Share & Growth by 2033.
  • MDPI. (2024, March 15).
  • accessdata.fda.gov. (n.d.). CELEBREX celecoxib capsules Cardiovascular Risk. Retrieved from [Link]

  • National Institutes of Health. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC. Retrieved from [Link]

  • RCSB PDB. (n.d.). 1T7J: crystal structure of inhibitor amprenavir in complex with a multi-drug resistant variant of HIV-1 protease (L63P/V82T/I84V). Retrieved from [Link]

  • Wikipedia. (n.d.). Amprenavir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC. Retrieved from [Link]

  • bpacnz. (2018, January 26). Celecoxib: the “need to know” for safe prescribing.
  • National Center for Biotechnology Information. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
  • National Institutes of Health. (2011, June 7). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC. Retrieved from [Link]

Sources

Methodological & Application

"experimental protocol for synthesizing 4-(1-Hydroxyethyl)benzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

A Detailed Protocol for the Selective Reduction of 4-Acetylbenzenesulfonamide

Abstract

This application note provides a comprehensive and validated experimental protocol for the synthesis of 4-(1-hydroxyethyl)benzene-1-sulfonamide, a valuable building block in medicinal chemistry and drug development. The described method focuses on the selective reduction of the ketone moiety of 4-acetylbenzenesulfonamide using sodium borohydride (NaBH₄), a mild and efficient reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and methods for analytical characterization. Furthermore, critical safety precautions and troubleshooting advice are provided to ensure a safe and successful synthesis.

Introduction

Benzenesulfonamide derivatives are a cornerstone in pharmaceutical sciences, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and hypoglycemic drugs. The title compound, 4-(1-hydroxyethyl)benzene-1-sulfonamide, incorporates both a sulfonamide group and a secondary alcohol, making it a versatile intermediate for further chemical elaboration. The presence of the chiral center at the hydroxyethyl group also opens avenues for the development of stereospecific drug candidates.

The synthetic strategy detailed herein employs the reduction of a ketone to a secondary alcohol, a fundamental transformation in organic chemistry.[1] The chosen starting material, 4-acetylbenzenesulfonamide, is commercially available or can be readily synthesized. The reducing agent, sodium borohydride (NaBH₄), is selected for its high selectivity in reducing aldehydes and ketones without affecting less reactive functional groups like amides.[2][3] This chemoselectivity, combined with its operational simplicity and milder reactivity compared to reagents like lithium aluminum hydride (LiAlH₄), makes NaBH₄ the ideal choice for this transformation.[3] This protocol has been designed to be robust, high-yielding, and easily scalable for laboratory settings.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of 4-acetylbenzenesulfonamide. The resulting alkoxide intermediate is subsequently protonated during an acidic or aqueous workup to yield the final secondary alcohol product.[4][5]

Overall Reaction:

(Self-generated image, not from a search result)

Mechanism of Ketone Reduction:

The reduction is a two-step process:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the partially positive carbonyl carbon atom, leading to the formation of a new carbon-hydrogen bond and breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, creating a negatively charged alkoxide intermediate.[5]

  • Protonation: In the second step, a protic solvent (like methanol in this protocol) or an acid added during the workup provides a proton (H⁺) to the alkoxide intermediate, forming the final alcohol product.[3]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation start_material 4-Acetylbenzenesulfonamide (Ketone) intermediate Alkoxide Intermediate start_material->intermediate Formation of C-H bond Cleavage of C=O π bond hydride H⁻ (from NaBH₄) hydride->start_material Nucleophilic attack on carbonyl carbon final_product 4-(1-Hydroxyethyl)benzene-1-sulfonamide (Secondary Alcohol) intermediate->final_product Protonation of alkoxide proton H⁺ (from Solvent/Workup)

Sources

"using 4-(1-Hydroxyethyl)benzene-1-sulfonamide in enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterizing Enzyme Inhibition using 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Practical Guide to Characterizing Sulfonamide-Based Enzyme Inhibitors

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its role in a multitude of therapeutic agents.[1] Molecules containing this moiety are particularly well-established as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[2][3] The primary sulfonamide group typically coordinates to the zinc ion within the enzyme's active site, disrupting its catalytic activity.[1][4]

This guide focuses on 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a representative member of this structural class. The presence of the hydroxyethyl group may enhance interactions with hydrophilic residues in an enzyme's active site, potentially influencing binding affinity and selectivity.[5] We present a detailed framework for utilizing this compound in enzyme inhibition assays, with a specific focus on a colorimetric assay for carbonic anhydrase as a model system.

The protocols herein are designed to be self-validating, incorporating essential controls and robust data analysis methodologies. By explaining the causality behind each experimental step, this document serves not only as a procedural guide but also as a resource for designing and interpreting meaningful enzyme inhibition experiments.

Principle of the Carbonic Anhydrase Inhibition Assay

The protocol described here measures the esterase activity of carbonic anhydrase.[6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation can be monitored kinetically by measuring the increase in absorbance at 400-405 nm.[7] In the presence of an effective inhibitor like 4-(1-Hydroxyethyl)benzene-1-sulfonamide, the rate of this enzymatic reaction is reduced in a concentration-dependent manner. This reduction in activity is the basis for quantifying the inhibitor's potency, most commonly expressed as the half-maximal inhibitory concentration (IC₅₀).[8][9]

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme Carbonic Anhydrase (Enzyme, E) ES_Complex E-S Complex Enzyme->ES_Complex EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex Substrate p-NPA (Substrate, S) Substrate->ES_Complex Product p-Nitrophenol (Colored Product, P) ES_Complex->Enzyme k_cat ES_Complex->Product Inhibitor 4-(1-Hydroxyethyl)benzene-1-sulfonamide (Inhibitor, I) Inhibitor->EI_Complex

Caption: Principle of the enzyme inhibition assay.

PART 1: In Vitro IC₅₀ Determination Protocol

This section provides a step-by-step methodology for determining the IC₅₀ value of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against a target enzyme, using human carbonic anhydrase II (hCA II) as the example.

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich, C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Inhibitor: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Positive Control: Acetazolamide (a known potent CA inhibitor)[10]

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO (for dissolving compounds and substrate)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Microplate reader capable of kinetic measurements at 400-405 nm

    • Multichannel pipette

    • Standard laboratory pipettes and tips

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing it to the final volume.

  • Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 20 units/mL): On the day of the assay, dilute the enzyme stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a robust linear reaction rate for the duration of the measurement.[11]

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution must be prepared fresh daily.[7]

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve 4-(1-Hydroxyethyl)benzene-1-sulfonamide and Acetazolamide in 100% DMSO to create high-concentration stock solutions.

  • Inhibitor Working Solutions: Prepare a serial dilution series of the test inhibitor and positive control in Assay Buffer. It is common to start with a broad concentration range (e.g., 0.01 µM to 100 µM) for initial experiments.[12] Ensure the final DMSO concentration in the assay well remains constant across all conditions and is typically ≤1%.

Experimental Workflow: 96-Well Plate Assay

The following protocol is designed for a total reaction volume of 200 µL per well. All measurements should be performed in at least triplicate to ensure reproducibility.[12]

Caption: Standard workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Plate Setup: Carefully plan the plate layout to include all necessary controls as detailed in the table below.

  • Reagent Addition:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution to the "Test Compound" and "Positive Control" wells. Add 2 µL of DMSO to the "Maximum Activity" wells.

    • Add 20 µL of the Enzyme Working Solution to all wells except the "Blank" wells.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its effect.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record data every 30 seconds for 10-30 minutes.[7]

Well TypeAssay BufferDMSO / InhibitorEnzyme SolutionSubstrate SolutionPurpose
Blank 178 µL2 µL DMSO-20 µLMeasures non-enzymatic substrate hydrolysis (background signal).
Maximum Activity 158 µL2 µL DMSO20 µL20 µLRepresents 0% inhibition (uninhibited enzyme activity).
Test Compound 158 µL2 µL Inhibitor20 µL20 µLMeasures enzyme activity at various inhibitor concentrations.
Positive Control 158 µL2 µL Acetazolamide20 µL20 µLValidates assay performance with a known inhibitor.
Data Analysis and Interpretation
  • Calculate Reaction Rates (V): For each well, plot absorbance versus time. The rate of the reaction (V) is the slope (ΔAbs/min) of the initial linear portion of this curve.[11] It is critical to use the initial velocity because the reaction rate slows as the substrate is consumed.

  • Correct for Background: Subtract the rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration[7][13]: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100 Where:

    • V_max_activity is the rate of the "Maximum Activity" control.

    • V_inhibitor is the rate in the presence of the inhibitor.

  • Determine the IC₅₀ Value:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism, Origin).[9]

    • The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8]

Inhibitor Conc. [µM]Log [Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Max Activity)N/A0.05200.0
0.01-2.000.04954.8
0.1-1.000.041121.0
10.000.027048.1
101.000.008384.0
1002.000.002196.0

PART 2: Understanding the Mechanism of Action (MoA)

While the IC₅₀ value is a crucial measure of potency, it does not describe how the inhibitor interacts with the enzyme. Further kinetic studies are required to determine the mechanism of action (MoA). The primary reversible inhibition mechanisms are competitive, noncompetitive, and uncompetitive.[14] These are distinguished by performing the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES E-S Complex E->ES EI E-I Complex E->EI Binds to free enzyme S Substrate (S) S->ES I Inhibitor (I) I->EI ES->E k_cat ESI E-S-I Complex E2 Enzyme (E) ES2 E-S Complex E2->ES2 EI2 E-I Complex E2->EI2 Binds to free enzyme and E-S complex S2 Substrate (S) S2->ES2 I2 Inhibitor (I) I2->EI2 ESI2 E-S-I Complex I2->ESI2 ES2->E2 k_cat ES2->ESI2 E3 Enzyme (E) ES3 E-S Complex E3->ES3 S3 Substrate (S) S3->ES3 I3 Inhibitor (I) ESI3 E-S-I Complex I3->ESI3 ES3->E3 k_cat ES3->ESI3 Binds only to E-S complex

Caption: Common types of reversible enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This form of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).[14]

  • Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. It reduces the Vₘₐₓ but does not affect the Kₘ.[14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations and reduces both Vₘₐₓ and Kₘ.[14]

To investigate the MoA, one would generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at several fixed inhibitor concentrations and analyze the changes in Kₘ and Vₘₐₓ, often using Lineweaver-Burk plots for visualization.

Conclusion

This application note provides a comprehensive and robust protocol for evaluating the inhibitory activity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide using a well-established carbonic anhydrase assay as a model. By following the detailed steps for IC₅₀ determination and understanding the principles of MoA studies, researchers can effectively characterize this and other sulfonamide-based compounds. The emphasis on proper controls, kinetic measurements, and sound data analysis ensures the generation of reliable and reproducible results, which are fundamental to drug discovery and development programs.

References

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). National Institutes of Health.
  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. (2002). Journal of Medicinal Chemistry, ACS Publications.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (2025). BenchChem.
  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (n.d.). Taylor & Francis Online.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health (PMC).
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • IC50. (n.d.). Wikipedia.
  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). BenchSci.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. (2025). BenchChem.
  • Enzyme Kinetics Considerations. (2022). Scientist Live.
  • How to calculate IC50 for my dose response? (2016). ResearchGate.
  • How to determine the IC50 value of CCB02 for a new cell line. (n.d.). BenchChem.
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, NCBI Bookshelf.
  • Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. (n.d.). National Institutes of Health (PMC).
  • 4-amino-N-{4-[ethyl(2-hydroxyethyl)amino]phenyl}benzene-1-sulfonamide. (n.d.). BenchChem.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI Bookshelf.

Sources

Application Note: A Detailed Protocol for the Colorimetric Inhibition Assay of Carbonic Anhydrase Using 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in enzyme kinetics and inhibitor screening.

Abstract & Introduction

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1) that are fundamental to life.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is critical for a host of physiological processes, including respiration, CO₂ transport, pH homeostasis, and biosynthesis.[2][5][6] Given their involvement in numerous pathologies like glaucoma, epilepsy, and various cancers, CAs have emerged as significant therapeutic targets for drug development.[4][6]

Aryl sulfonamides represent a cornerstone class of potent CA inhibitors.[5] Their mechanism of action is well-established, involving the coordination of the deprotonated sulfonamide moiety to the catalytic Zn(II) ion within the enzyme's active site, thereby blocking its catalytic function.[7][8][9] 4-(1-Hydroxyethyl)benzene-1-sulfonamide, the subject of this protocol, is a benzenesulfonamide derivative designed to interact with the CA active site.

Directly measuring the CO₂ hydration activity of CA can be cumbersome, often requiring specialized stopped-flow instrumentation or less precise electrometric pH-stat methods.[2][10] A more convenient and high-throughput compatible alternative is to leverage the enzyme's promiscuous esterase activity.[2][6][11] This application note provides a detailed, self-validating protocol for determining the inhibitory potency of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against human Carbonic Anhydrase II (hCA II) using the colorimetric hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle of the Assay

The assay quantifies the esterase activity of Carbonic Anhydrase. The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (p-NPA), to produce acetate and the chromogenic product, p-nitrophenol (p-NP).[3][6] This yellow-colored product exhibits a strong absorbance maximum between 400-405 nm.[3][5]

The rate of the reaction is monitored by measuring the kinetic increase in absorbance over time. In the presence of an inhibitor like 4-(1-Hydroxyethyl)benzene-1-sulfonamide, the rate of p-NPA hydrolysis is attenuated in a dose-dependent manner.[5] By quantifying this decrease in enzymatic activity across a range of inhibitor concentrations, the half-maximal inhibitory concentration (IC₅₀) can be accurately determined. The IC₅₀ value is a key metric representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[5][12]

G cluster_0 Catalytic Reaction cluster_1 Inhibition pNPA p-Nitrophenyl Acetate (Colorless Substrate) hCAII hCA II Enzyme pNPA->hCAII Binds pNP p-Nitrophenol (Yellow Product, Abs @ 400 nm) hCAII->pNP Hydrolyzes Inhibited_hCAII Inactive Enzyme-Inhibitor Complex hCAII->Inhibited_hCAII Inhibitor 4-(1-Hydroxyethyl)benzene-1-sulfonamide Inhibitor->hCAII Binds to Active Site

Caption: Mechanism of the CA esterase assay and its inhibition.

Materials and Equipment

Reagents
  • Human Carbonic Anhydrase II (hCA II) enzyme (e.g., Sigma-Aldrich C4396)

  • Inhibitor: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Positive Control Inhibitor: Acetazolamide (a well-characterized CAI)[1][6]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Buffer Component: Tris Base

  • Acid for pH adjustment: Hydrochloric Acid (HCl)

  • Organic Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water (ddH₂O)

Equipment
  • 96-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader capable of kinetic measurements at 400-405 nm

  • Calibrated single and multichannel micropipettes and tips

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL per well. It is critical to perform all measurements in triplicate for statistical validity.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the required amount of Tris base in deionized water. Adjust the pH to 7.5 using HCl. Bring to the final volume. Store at 4°C. Causality: This pH is optimal for the esterase activity of many CA isoforms and ensures the p-nitrophenolate ion is formed for colorimetric detection.[6][13]

  • hCA II Enzyme Stock Solution (1 mg/mL): Gently dissolve hCA II in cold Assay Buffer. Aliquot into single-use tubes and store at -80°C. Trustworthiness: Avoid repeated freeze-thaw cycles, which can denature the enzyme and lead to inconsistent activity.[5][6]

  • hCA II Working Solution (e.g., 20 µg/mL): Immediately before use, dilute the enzyme stock solution to the desired final concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in anhydrous DMSO or acetonitrile. Trustworthiness: This solution must be prepared fresh daily. p-NPA undergoes slow spontaneous hydrolysis in aqueous solutions, which would increase background absorbance.[6]

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in 100% DMSO.

  • Positive Control Stock Solution (1 mM Acetazolamide): Prepare a 1 mM stock of Acetazolamide in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions (e.g., 10-point, 3-fold dilutions) for both the test inhibitor and Acetazolamide in 100% DMSO. This will be used to generate the dose-response curve.

Assay Workflow

Caption: High-level experimental workflow for the CA inhibition assay.

Step-by-Step Plate Setup & Execution
  • Plate Layout: Designate wells for Blanks, Maximum Activity (No Inhibitor), Solvent Controls, Test Inhibitor concentrations, and Positive Control concentrations.

  • Buffer & Inhibitor Addition:

    • To all wells, add 158 µL of Assay Buffer.

    • Test/Control Wells: Add 2 µL of the appropriate inhibitor serial dilution.

    • Maximum Activity/Solvent Control Wells: Add 2 µL of 100% DMSO.[6] Causality: This ensures the final DMSO concentration (1%) is constant across all wells, negating any potential inhibitory effect of the solvent itself.

    • Blank Wells: These wells will receive buffer and substrate only, to measure non-enzymatic substrate hydrolysis.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the hCA II Working Solution to all wells except the Blank wells.

    • Mix the plate gently (e.g., on an orbital shaker for 30 seconds).

    • Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach a state of equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.[6]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of the 30 mM p-NPA Substrate Stock Solution to all wells, including the Blanks.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.

Data Analysis & Presentation

Calculation of Enzyme Activity
  • For each well, plot Absorbance vs. Time (minutes).

  • Identify the linear portion of the curve (typically the first 5-10 minutes).

  • Calculate the slope of this linear range (ΔAbs/min). This slope represents the initial reaction rate (V).

  • Subtract the average rate of the Blank wells (non-enzymatic hydrolysis) from all other rates to get the true enzyme-catalyzed rate.

IC₅₀ Determination
  • Calculate the Percent Inhibition for each inhibitor concentration using the following formula:[5] % Inhibition = [ (V_max - V_inhibitor) / V_max ] * 100

    • V_max: The average rate of the Maximum Activity control wells (enzyme + DMSO).

    • V_inhibitor: The rate in the presence of the inhibitor.

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).

  • The IC₅₀ is the inhibitor concentration that corresponds to 50% inhibition on the fitted curve.[5][12]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Sample Data for IC₅₀ Determination of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Inhibitor Conc. (nM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Max Activity)N/A0.05200.0
100.04954.8
1010.043117.1
301.480.035431.9
10020.025551.0
3002.480.014671.9
100030.006886.9
30003.480.002196.0
1000040.001098.1
Calculated IC₅₀ 95.5 nM

Note: Data are for illustrative purposes only.

Conclusion and Best Practices

This application note provides a robust, reproducible, and high-throughput-compatible protocol for assessing the inhibitory activity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against Carbonic Anhydrase. The colorimetric assay based on the enzyme's esterase activity is a reliable and widely accepted method for screening and characterizing CA inhibitors.[2][6] For trustworthy results, it is imperative to use high-quality reagents, adhere to best practices such as preparing substrate solutions fresh, including appropriate solvent controls, and ensuring proper enzyme handling to maintain its catalytic integrity.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Vaškevičienė, I., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1622-1632. [Link]

  • Gerhards, T., & Loderer, C. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]

  • Anderson, J., et al. (2018). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 95(5), 853-858. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]

  • Koch, J. C. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. 3. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-78. [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 151-157. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 6(3), 668-678. [Link]

  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. [Link]

  • Koch, J. C. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Dinçer, B., et al. (2016). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology, 54(8), 1661-1665. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 400(3), 299-305. [Link]

  • Jo, B., et al. (2019). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 20(24), 6147. [Link]

  • Akocak, S., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 866-871. [Link]

  • Demir, N., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. PubMed. [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. [Link]

  • Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098-105. [Link]

  • ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose response). [Link]

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]

  • Vaškevičienė, I., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(19), 3564. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 929-934. [Link]

  • Monti, D. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 57. [Link]

  • Angeli, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 26(18), 5621. [Link]

Sources

Application Note & Protocols: Derivatization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide for Advanced Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a molecule of interest due to the prevalence of the sulfonamide moiety in medicinal chemistry.[1][2] The protocols detailed herein focus on modifying the secondary hydroxyl group to install various functional probes. These modifications are essential for elucidating biological mechanisms, identifying molecular targets, and conducting structure-activity relationship (SAR) studies.[3][4] We present three core strategies: esterification , for the rapid attachment of reporter molecules; etherification , for creating highly stable bioconjugates; and the installation of bioorthogonal handles for "click chemistry," enabling versatile, multi-stage labeling experiments.[5][] Each protocol is accompanied by expert rationale, detailed step-by-step instructions, and methods for purification and characterization to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of Derivatization

The benzenesulfonamide scaffold is a cornerstone in drug discovery, with derivatives showing a vast range of biological activities.[1][7][8][9] The parent molecule, 4-(1-Hydroxyethyl)benzene-1-sulfonamide, possesses two key features: the biologically significant sulfonamide group and a reactive secondary alcohol. This secondary alcohol serves as an ideal handle for chemical modification without altering the core pharmacophore, which is often crucial for target interaction.

Derivatization transforms this simple molecule into a sophisticated chemical tool. By covalently attaching probes, researchers can:

  • Visualize and Track: Fluorescently tagged derivatives allow for direct visualization of the molecule's localization in cells and tissues.[10][11]

  • Identify Binding Partners: Biotinylated derivatives can be used in affinity-based pull-down assays to isolate and identify protein targets.

  • Enable Advanced Ligation: Installation of bioorthogonal handles (e.g., azides or alkynes) facilitates highly specific "click" reactions, allowing for labeling in complex biological environments where traditional methods would fail.[5][]

This guide explains the causality behind our protocol choices, focusing on reaction selectivity, stability of the final conjugate, and applicability to downstream biological experiments.

Analysis of the Core Structure

The reactivity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is dominated by its functional groups. Strategic derivatization requires selectively targeting one group in the presence of others.

  • Secondary Hydroxyl (-OH): This is our primary target. As a nucleophile, it can readily attack electrophilic reagents. Its reactivity can be further enhanced by deprotonation with a base to form a more potent alkoxide nucleophile.[12]

  • Sulfonamide (-SO₂NH₂): The two N-H protons are weakly acidic but the nitrogen is a poor nucleophile, making it significantly less reactive than the hydroxyl group under most conditions discussed here. This inherent difference in reactivity allows for selective modification of the alcohol.

  • Aromatic Ring: While subject to electrophilic aromatic substitution, modifying the ring is a more complex synthetic endeavor and is generally reserved for SAR studies rather than probe attachment.

The following workflow illustrates the strategic options for derivatizing the hydroxyl group, which form the basis of this application note.

G cluster_0 Derivatization Strategies cluster_1 Biological Probes & Applications Parent 4-(1-Hydroxyethyl)benzene-1-sulfonamide Ester Strategy 1: Esterification Parent->Ester Ether Strategy 2: Etherification Parent->Ether Click Strategy 3: Bioorthogonal Handle Parent->Click App_Ester Fluorescent/Biotin Esters (Imaging, SAR) Ester->App_Ester App_Ether Stable Fluorescent/Biotin Ethers (Long-Term Tracking, Pulldowns) Ether->App_Ether App_Click Versatile Tagging (In-situ Labeling, Proteomics) Click->App_Click

Caption: Overall workflow for derivatizing 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Protocol 1: Esterification for Probe Attachment

Rationale: Esterification is a rapid and reliable method for conjugating molecules that possess a carboxylic acid. Many commercially available fluorescent dyes and biotin tags are sold as activated esters or with a carboxylic acid handle. While esters can be susceptible to hydrolysis by cellular esterases, they are excellent for proof-of-concept studies, SAR analysis, and assays where long-term stability is not critical. The Steglich esterification, using DCC and DMAP, is a mild and efficient method for this transformation.[13]

Reaction Scheme:

Caption: Steglich esterification of the parent compound with a carboxylated probe.

Materials & Reagents:

ReagentMolar Eq.Purpose
4-(1-Hydroxyethyl)benzene-1-sulfonamide1.0Starting Material
Carboxylic Acid Probe (e.g., Biotin-COOH)1.1Reporter Molecule
Dicyclohexylcarbodiimide (DCC)1.2Coupling Agent (Activates COOH)
4-Dimethylaminopyridine (DMAP)0.1Catalyst
Dichloromethane (DCM), Anhydrous-Solvent

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-(1-Hydroxyethyl)benzene-1-sulfonamide (1.0 eq) and the carboxylic acid probe (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reaction: In a separate vial, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction flask at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Work-up and Purification: a. Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the DCU precipitate. Wash the filter cake with additional DCM. b. Combine the filtrates and wash sequentially with 5% HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Williamson Ether Synthesis for Stable Linkages

Rationale: For applications requiring high stability, such as long-term live-cell imaging or rigorous affinity purification, an ether linkage is superior to an ester. Ethers are resistant to enzymatic and chemical hydrolysis. The Williamson ether synthesis is the gold-standard method for forming ethers.[14][15] This reaction proceeds via an Sₙ2 mechanism, where a potent alkoxide nucleophile attacks an electrophilic alkyl halide.[15] Best results are achieved with primary alkyl halides to avoid competing elimination reactions.[14]

Reaction Scheme:

G step1 4-(1-Hydroxyethyl)benzene-1-sulfonamide ->[label=< Step 1: NaH, THF, 0 °C to rt >] Alkoxide Intermediate step2 Alkoxide Intermediate ->[label=< Step 2: Probe-CH₂-Br, rt >] Derivatized Ether Probe

Caption: Two-step Williamson ether synthesis for stable probe conjugation.

Materials & Reagents:

ReagentMolar Eq.Purpose
4-(1-Hydroxyethyl)benzene-1-sulfonamide1.0Starting Material
Sodium Hydride (NaH), 60% dispersion in oil1.2Strong Base (Deprotonates -OH)
Alkyl Halide Probe (e.g., Fluoro-tag-CH₂Br)1.1Electrophilic Reporter Molecule
Tetrahydrofuran (THF), Anhydrous-Solvent

Step-by-Step Protocol:

  • Alkoxide Formation: a. To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF. b. Cool the suspension to 0 °C. c. Dissolve 4-(1-Hydroxyethyl)benzene-1-sulfonamide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Hydrogen gas evolution should be observed. This completes the formation of the sodium alkoxide.

  • Nucleophilic Substitution: a. Dissolve the alkyl halide probe (1.1 eq) in a minimal amount of anhydrous THF. b. Add the probe solution dropwise to the alkoxide suspension at room temperature. c. Stir the reaction for 6-24 hours. Monitor the reaction by TLC until the starting alcohol is consumed.[16]

  • Work-up and Purification: a. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. b. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Final Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the identity, structure, and purity of the ether-linked derivative via NMR and HRMS analysis.

Protocol 3: Installation of a Bioorthogonal "Click" Handle

Rationale: "Click chemistry" describes a class of reactions that are rapid, high-yielding, and bioorthogonal—meaning they do not interfere with native biological processes.[][17] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example.[][17] This two-step strategy involves first attaching a small, inert alkyne handle to our molecule of interest. This alkyne-modified sulfonamide can then be "clicked" onto any azide-containing probe (e.g., fluorescent dye, biotin, or even a larger biomolecule) in a separate, highly efficient step. This modularity is invaluable for modern chemical biology.

This protocol details the installation of a terminal alkyne via etherification, followed by a general protocol for the CuAAC reaction.

Part A: Installation of the Alkyne Handle

Reaction Scheme:

Caption: Synthesis of the alkyne-derivatized intermediate.

Protocol: The procedure is identical to the Williamson Ether Synthesis (Protocol 2), with the following specific reagents:

  • Alkyl Halide Probe: Use Propargyl Bromide (1.1 eq).

  • Follow all steps for alkoxide formation, reaction, work-up, and purification as described in Protocol 2. The resulting product is the stable, alkyne-functionalized intermediate ready for click chemistry.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Protocol:

  • Preparation: In a microcentrifuge tube or small vial, dissolve the alkyne-modified sulfonamide (1.0 eq) and the azide-functionalized probe (1.0-1.2 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst solution. Mix sodium ascorbate (0.3 eq of a freshly prepared 100 mM solution in water) with copper(II) sulfate (0.1 eq of a 100 mM solution in water). The solution should turn a pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Ligands like TBTA or BTTAA can be added to stabilize the catalyst.

  • Click Reaction: Add the catalyst solution to the mixture of the alkyne and azide. Vortex briefly and allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: The purification method depends on the probe used. For small molecule probes, purification can be achieved via preparative HPLC or silica gel chromatography. For protein bioconjugations, size exclusion chromatography is often used to remove excess reagents.

  • Characterization: Confirm successful conjugation via LC-MS analysis, looking for the expected mass of the triazole-linked product.

Summary and Outlook

The protocols provided in this application note offer a robust and versatile toolkit for the derivatization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. The choice of linker—ester, ether, or triazole (via click chemistry)—should be guided by the specific requirements of the intended biological study, balancing factors of stability, ease of synthesis, and modularity. Proper characterization of each intermediate and final product is paramount to ensure the reliability of subsequent biological data. These chemical tools will empower researchers to explore the pharmacology of sulfonamides with greater precision and depth.

References

  • Bio-Synthesis, Inc. Small Molecule Drug Conjugation. [Link]

  • Wright, D. L., et al. (2016). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC, NIH. [Link]

  • Wang, Y., et al. (2018). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. PMC, NIH. [Link]

  • Hermanson, G. T. (1995). Small-molecule-protein conjugation procedures. Semantic Scholar. [Link]

  • Bio-Synthesis, Inc. (2013). Functional group modification for conjugation. [Link]

  • Saka, S. K., et al. (2021). Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]

  • Wang, Y., et al. (2018). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. ResearchGate. [Link]

  • ResearchGate. (2020). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • Chignell, C. F., & Stroz, D. B. (1975). Fluorescent probe study of sulfonamide binding to povidone. PubMed. [Link]

  • Lowe, D. (2020). The underappreciated hydroxyl in drug discovery. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Pharma Education Center. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Qasimi, E. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. ResearchGate. [Link]

  • Chemistry with Caroline. (2021). Synthesis of Ethers from Alcohols. YouTube. [Link]

  • Du, D., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC, NIH. [Link]

  • Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]

  • D'Ascenzio, M., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. PMC, NIH. [Link]

  • Siddiqui, N., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • Szymańska, K., et al. (2016). Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. SciSpace. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Jiang, Z., et al. (2017). Structural Modification of C2-substituents on 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N′-diacetic acid derivatives as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

  • Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC, NIH. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • ResearchGate. (2023). Recent progress in the development of derivatization reagents having a benzofuran structure. [Link]

  • Higashi, T., & Shimada, K. (2016). Chemical Derivatization for Enhancing Sensitivity During LC/ESI-MS/MS Quantification of Steroids in Biological Samples: A Review. PubMed. [Link]

  • Jack Westin. Alcohols Important Reactions. [Link]

  • PubChem. 4-(2-Hydroxyethyl)benzenesulfonamide. [Link]

  • Ashraf, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC, NIH. [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methods for the quantitative determination of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. As a key intermediate or potential impurity in pharmaceutical manufacturing, its precise quantification is critical for ensuring drug quality, safety, and efficacy. This document outlines two robust analytical approaches: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Detailed protocols for sample preparation, method validation in accordance with ICH Q2(R2) guidelines, and data interpretation are provided to support researchers, scientists, and drug development professionals in implementing these methods.

Introduction: The Analytical Imperative

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core and a hydroxyethyl substituent. Compounds of this class are prevalent in medicinal chemistry and are often key building blocks or potential process-related impurities in the synthesis of active pharmaceutical ingredients (APIs). The presence and quantity of such impurities must be strictly controlled to meet regulatory requirements and ensure patient safety. Therefore, validated, reliable, and sensitive analytical methods are indispensable.

This guide is designed to provide a foundational understanding and practical application of analytical techniques for the quantification of this specific molecule. The methodologies described herein are built upon established principles for the analysis of sulfonamides and are structured to ensure scientific integrity and regulatory compliance.[1][2][3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₁₁NO₃SPubChem
Molecular Weight201.25 g/mol PubChem
AppearanceWhite to light yellow crystal powder (predicted)ChemicalBook[4]
SolubilitySoluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous solutions with pH adjustment.General Sulfonamide Properties[2]

The presence of both a hydroxyl group and a sulfonamide group imparts a degree of polarity, making it well-suited for reversed-phase chromatography. The aromatic ring provides a chromophore for UV detection.

Analytical Workflow Overview

The successful quantification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide from a sample matrix involves a series of critical steps. Each stage must be optimized to ensure accuracy and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix (e.g., API, formulation) Extraction Extraction (LLE or SPE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection HPLC or LC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Report

Caption: General analytical workflow for the quantification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Primary Method: RP-HPLC with UV Detection

For routine quality control, an RP-HPLC method with UV detection offers a balance of performance, robustness, and cost-effectiveness. The inherent UV absorbance of the benzene ring in the analyte allows for sensitive detection.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. A C18 column is a versatile choice for retaining and separating moderately polar compounds like the target analyte.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for sulfonamide analysis.[3][5]
Mobile Phase Acetonitrile:Water (e.g., 35:65 v/v) with 0.1% Formic AcidThe organic modifier (acetonitrile) controls retention time. Formic acid improves peak shape and suppresses ionization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.[3]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 265 nmThis wavelength is often used for sulfonamides and provides good sensitivity.[3]
Standard and Sample Preparation Protocol

Materials:

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte. Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to bring the analyte concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.[6]

High-Sensitivity Method: LC-MS/MS

For the determination of trace levels of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, particularly in complex matrices or as a low-level impurity, LC-MS/MS provides unparalleled sensitivity and selectivity.[7][8]

LC and MS Conditions

The LC conditions can be similar to the HPLC method, often with a faster gradient elution to reduce run times. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high specificity.

ParameterRecommended ConditionRationale
LC Column C18, 100 mm x 2.1 mm, 1.8 µmA shorter, smaller particle size column is suitable for faster analysis with high efficiency.[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileA gradient elution (e.g., 10-90% B over 5 minutes) is typical for LC-MS/MS.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.[7]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. Sulfonamides often ionize well in positive mode.[7]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions (Hypothetical):

  • Precursor Ion (Q1): [M+H]⁺ = m/z 202.1

  • Product Ions (Q3): Transitions would be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of SO₂, H₂O, or cleavage of the ethyl group.

Sample Preparation Techniques

The choice of sample preparation technique is crucial for removing matrix interferences and concentrating the analyte.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids.[9]

Protocol:

  • Dissolve the sample in an aqueous buffer (adjust pH to ~6-7).

  • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the layers.

  • Collect the organic layer containing the analyte.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique that provides cleaner extracts.[9][10]

Protocol:

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or HLB) with methanol followed by water.

  • Loading: Load the sample solution (dissolved in an aqueous solvent) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Method Validation according to ICH Q2(R2)

A validated analytical method provides assurance of its reliability. The following parameters must be assessed as per ICH guidelines.[11][12][13]

Validation_Process cluster_params Validation Parameters (ICH Q2(R2)) Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report

Sources

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. The method was developed to provide a reliable analytical tool for quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of phosphate buffer and acetonitrile. Detection is performed using a Photodiode Array (PDA) detector, which also allows for peak purity assessment. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction and Scientific Rationale

4-(1-Hydroxyethyl)benzene-1-sulfonamide is an organic molecule featuring a polar sulfonamide group, a secondary alcohol, and an aromatic benzene ring. Its molecular weight is approximately 201.25 g/mol .[1] The presence of both polar functional groups and a non-polar aromatic ring makes it an ideal candidate for RP-HPLC, a chromatographic technique that separates compounds based on their hydrophobicity.[2][3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar analytes are retained longer, while polar analytes elute earlier.[2][3]

The primary goal of this work was to develop an analytical procedure that is "fit for purpose," a cornerstone of modern analytical lifecycle management.[4] This required a systematic approach to selecting the column, mobile phase, and detector to achieve optimal separation and sensitivity.

Analyte Physicochemical Properties and Method Strategy

The analyte possesses a calculated XLogP3 value of approximately 0.1, indicating it is a relatively polar compound.[5] The aromatic ring contains a chromophore, making UV detection a suitable choice. The sulfonamide group has a pKa, meaning its ionization state, and therefore its retention, can be manipulated by adjusting the mobile phase pH.[6]

Based on these properties, the method development strategy was as follows:

  • Select an RP-HPLC column: A C18 column is the most common and versatile reversed-phase column, providing sufficient hydrophobic retention for aromatic compounds.[7] A standard dimension of 4.6 x 150 mm with 5 µm particles was chosen as a starting point for good resolution and efficiency.[8]

  • Optimize the Mobile Phase: A mixture of an aqueous buffer and an organic modifier is required.[6]

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.

    • Aqueous Phase & pH Control: A phosphate buffer was selected to control the pH. By maintaining a pH well below the pKa of the sulfonamide group, we can ensure the analyte is in a single, non-ionized form, leading to sharp, symmetrical peaks and reproducible retention times.

  • Select the Detector: A Photodiode Array (PDA) detector was selected. Unlike a standard UV detector that measures at a single wavelength, a PDA detector captures absorbance across a full spectrum for any point in the chromatogram.[9][10] This provides three key advantages:

    • Determination of the optimal detection wavelength (λmax) for maximum sensitivity.

    • The ability to assess peak purity, ensuring no impurities are co-eluting with the main analyte peak.[11][12]

    • Confirmation of analyte identity based on its UV spectrum.[13]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • 4-(1-Hydroxyethyl)benzene-1-sulfonamide reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade, filtered through a 0.45 µm filter).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Final Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ Buffer, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-12.1 min: 80% to 20% B12.1-15 min: 20% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 265 nm
Run Time 15 minutes

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4] The validation process is a systematic way to ensure the method provides consistent and reliable results.[14]

Caption: Core Parameters of Analytical Method Validation per ICH Q2.

Conclusion

A simple, specific, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. The use of a PDA detector adds a level of confidence by enabling simultaneous peak purity analysis. The method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control analysis and stability studies in a regulated laboratory environment. The systematic approach outlined in this note, from analyte characterization to full method validation, provides a clear framework for developing robust analytical procedures.

References

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Available at: [Link]

  • US Pharmacopeia (USP). 〈621〉 CHROMATOGRAPHY. Available at: [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. Available at: [Link]

  • USP-NF. <621> CHROMATOGRAPHY. Available at: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Taylor & Francis Online. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Analytical Letters, 31(4). Available at: [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Available at: [Link]

  • SCION Instruments. HPLC Column Selection Guide. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • PubMed. (1994). Application of HPLC with photodiode array detection for systematic toxicological analyses of drug groups. Sb Lek, 95(4), 339-45. Available at: [Link]

  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Available at: [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Mastelf. (2024, September 23). How to Choose the Best Mobile Phase in HPLC for Optimal Results. Available at: [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • ResearchGate. (2025, September 11). Development and validation of RP-HPLC method for simultaneous quantification of sulfacetamide sodium and prednisolone sodium phosphate. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Waters. HPLC Separation Modes. Available at: [Link]

  • ResearchGate. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • PubChem. 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Available at: [Link]

  • PubChem. 4-(2-Hydroxyethyl)benzenesulfonamide. Available at: [Link]

Sources

Application Notes and Protocols for Developing Cell-Based Assays for 4-(1-Hydroxyethyl)benzene-1-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust suite of cell-based assays to characterize the biological activity of the novel compound, 4-(1-Hydroxyethyl)benzene-1-sulfonamide. Recognizing the diverse functionalities of the sulfonamide chemical scaffold, which ranges from antibacterial to anticancer and carbonic anhydrase inhibition, this guide presents a multi-tiered assay development strategy. The protocols herein are designed to first assess the compound's general effect on cell viability and proliferation, followed by more targeted assays to investigate its potential as a carbonic anhydrase inhibitor and its impact on cell cycle progression. Advanced methodologies, including reporter gene assays, are also detailed to enable deeper mechanistic insights into the compound's effects on cellular signaling pathways. Each protocol is presented with the underlying scientific rationale, step-by-step instructions, and guidance for data interpretation, ensuring a self-validating and rigorous approach to compound characterization.

Introduction: The Rationale for a Multi-Faceted Assay Approach

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Its derivatives have been successfully developed as antibacterial drugs that inhibit folate synthesis, diuretics, and anticonvulsants, and more recently, as potent inhibitors of carbonic anhydrases (CAs) with applications in cancer therapy.[1][2][3] Given this chemical precedent, a thorough investigation of a new sulfonamide-containing molecule like 4-(1-Hydroxyethyl)benzene-1-sulfonamide necessitates a broad-based screening approach. A single assay is insufficient to capture the potential spectrum of its biological activities.

This guide, therefore, advocates for a hierarchical screening cascade. This strategy begins with foundational assays to determine the compound's general cellular effects and progresses to more specific, mechanism-of-action studies. This approach not only provides a comprehensive biological profile of the compound but also allows for the efficient allocation of resources by prioritizing the most promising activities for further investigation.

Foundational Screening: Assessing General Cell Viability and Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation.[4][5] These assays are crucial for identifying a suitable concentration range for subsequent, more specific assays and for providing an initial indication of the compound's potential therapeutic window.

Principle of the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry. A decrease in the metabolic rate of the cells in the presence of the test compound can indicate either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serial dilutions of 4-(1-Hydroxyethyl)benzene-1-sulfonamide incubation_24h->compound_addition incubation_72h Incubate for 72h compound_addition->incubation_72h mtt_addition Add MTT reagent incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Expected Data and Interpretation

The results of the MTT assay can be summarized in a table and a dose-response curve.

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2096
101.0584
500.7560
1000.6048
2000.4536

A sigmoidal dose-response curve will allow for the determination of the IC50 value. A low IC50 value suggests that the compound is potent in reducing cell viability.

Mechanistic Elucidation: Carbonic Anhydrase Inhibition Assay

Given that many sulfonamides are known to be carbonic anhydrase inhibitors, it is a logical next step to investigate this potential mechanism of action for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.[1] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for several diseases, including cancer.[1]

Principle of the Carbonic Anhydrase Activity Assay

This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as p-nitrophenyl acetate (pNPA), to produce p-nitrophenol, a colored product that can be quantified spectrophotometrically.[7] The presence of a carbonic anhydrase inhibitor will decrease the rate of this reaction.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme_prep Prepare purified carbonic anhydrase solution preincubation Pre-incubate enzyme with compound or vehicle enzyme_prep->preincubation compound_prep Prepare serial dilutions of 4-(1-Hydroxyethyl)benzene-1-sulfonamide compound_prep->preincubation substrate_addition Add p-nitrophenyl acetate (pNPA) substrate preincubation->substrate_addition incubation Incubate at room temperature substrate_addition->incubation read_absorbance Read absorbance at 400 nm incubation->read_absorbance

Caption: Workflow for the carbonic anhydrase inhibition assay.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay
  • Reagent Preparation: Prepare a solution of purified human carbonic anhydrase (e.g., CA II or CA IX) in assay buffer (e.g., Tris-HCl). Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in acetonitrile.

  • Compound Preparation: Prepare serial dilutions of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and a known CA inhibitor (e.g., acetazolamide) as a positive control in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the compound dilutions or vehicle control.

    • Add 10 µL of the carbonic anhydrase solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Expected Data and Interpretation
Compound Concentration (µM)Reaction Rate (mOD/min)% Inhibition
0 (Vehicle)25.00
0.122.510
115.040
107.570
1002.590

A dose-dependent decrease in the reaction rate indicates that 4-(1-Hydroxyethyl)benzene-1-sulfonamide inhibits carbonic anhydrase activity. The IC50 value can be compared to that of the positive control to assess its relative potency.

Deeper Mechanistic Insights: Cell Cycle Analysis by Flow Cytometry

Some sulfonamides have been shown to exert antitumor effects by inducing cell cycle arrest.[8][9] Flow cytometry analysis of DNA content is a powerful technique to investigate the effect of a compound on cell cycle progression.

Principle of Cell Cycle Analysis

This method utilizes a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells in 6-well plates treatment Treat with 4-(1-Hydroxyethyl)benzene-1-sulfonamide for 24-48h cell_seeding->treatment harvesting Harvest and fix cells in ethanol treatment->harvesting staining Stain with propidium iodide (PI) and RNase harvesting->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Model cell cycle distribution flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of 4-(1-Hydroxyethyl)benzene-1-sulfonamide (based on the IC50 from the viability assay) for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Data and Interpretation
Treatment% G0/G1% S% G2/M
Vehicle Control553015
Compound (Low Conc.)652510
Compound (High Conc.)751510

An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G0/G1 population and a decrease in the S and G2/M populations) would suggest that the compound induces cell cycle arrest at that particular checkpoint.

Advanced Profiling: Reporter Gene Assays for Pathway Analysis

Reporter gene assays are versatile tools for investigating the effects of a compound on specific signaling pathways.[10] These assays can provide valuable information on the mechanism of action by linking the compound's activity to the modulation of transcription factors and gene expression.[11][12]

Principle of Reporter Gene Assays

A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or response element that is regulated by a signaling pathway of interest.[13] When the pathway is activated or inhibited, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity (e.g., light output for luciferase).

Experimental Workflow: Reporter Gene Assay

Reporter_Gene_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay transfection Transfect cells with reporter plasmid cell_seeding Seed transfected cells in a 96-well plate transfection->cell_seeding compound_treatment Treat cells with 4-(1-Hydroxyethyl)benzene-1-sulfonamide cell_seeding->compound_treatment incubation Incubate for 18-24h compound_treatment->incubation cell_lysis Lyse cells incubation->cell_lysis add_substrate Add luciferase substrate cell_lysis->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence

Caption: Workflow for a luciferase-based reporter gene assay.

Detailed Protocol: Reporter Gene Assay
  • Cell Transfection: Co-transfect a suitable cell line with a reporter plasmid containing a promoter of interest (e.g., NF-κB, AP-1, or a hypoxia-responsive element if investigating CA IX inhibition) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Cell Seeding: After transfection, seed the cells into a 96-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(1-Hydroxyethyl)benzene-1-sulfonamide for 18-24 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of both the experimental (e.g., firefly luciferase) and control (e.g., Renilla luciferase) reporters using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the experimental reporter activity to the control reporter activity. Calculate the fold change in reporter activity relative to the vehicle-treated cells.

Expected Data and Interpretation
Compound Concentration (µM)Normalized Luciferase Activity (RLU)Fold Change
0 (Vehicle)10,0001.0
18,5000.85
105,0000.50
1002,0000.20

A dose-dependent change (either increase or decrease) in reporter gene activity would indicate that the compound modulates the specific signaling pathway under investigation. This can provide crucial clues about the compound's molecular targets and downstream effects.

Conclusion and Future Directions

The suite of assays detailed in this application note provides a comprehensive and scientifically rigorous framework for the initial characterization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. By systematically evaluating its effects on cell viability, carbonic anhydrase activity, cell cycle progression, and specific signaling pathways, researchers can build a detailed biological profile of the compound. Positive "hits" in any of these assays will warrant further investigation, including more advanced techniques such as high-content imaging for morphological profiling, target deconvolution studies, and ultimately, in vivo efficacy and toxicity assessments. The validation of cell-based assays is a critical component of the drug discovery process, and the protocols provided here are designed to be robust and reproducible.[14][15][16]

References

  • CliniSciences. (n.d.). Reporter-Based Assays. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Mire-Sluis, A., & Devanarayan, V. (Eds.). (2010). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. John Wiley & Sons.
  • Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. Current Pharmaceutical Design, 22(30), 4636-4649.
  • DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Retrieved from [Link]

  • Sterling Pharma Solutions. (2024, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]

  • PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. Retrieved from [Link]

  • Asada, M., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular Cancer Therapeutics, 1(10), 821-830.
  • Asada, M., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(10), 821-830.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Sittampalam, G. S., et al. (2012). Assay development guidelines for image-based high content screening, high content analysis and high content imaging. In Assay Guidance Manual.
  • Wistrand, P. O., et al. (2025, December 20). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters.
  • Semantic Scholar. (n.d.). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging -- Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2014, September 22). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Retrieved from [Link]

  • Sharma, S., & Singh, P. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29465-29482.
  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

  • Lee, H., et al. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7717.
  • PubChem. (n.d.). 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Retrieved from [Link]

  • Pérez-González, M., et al. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Dudutienė, V., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2862.
  • Dana Bioscience. (n.d.). 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-4-hydroxybenzene-1-sulfonamide. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(1-Hydroxyethyl)benzene-1-sulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Probing Carbonic Anhydrase Activity with a Novel Sulfonamide Derivative

The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its role in targeting a family of ubiquitous metalloenzymes known as carbonic anhydrases (CAs). These enzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and notably, cancer. Tumor-associated isoforms, such as CA IX and CA XII, are frequently overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes cancer progression and therapeutic resistance.

This document provides detailed application notes and protocols for the use of 4-(1-Hydroxyethyl)benzene-1-sulfonamide as a chemical probe. Based on extensive structure-activity relationship studies of related benzenesulfonamide derivatives, this compound is a putative inhibitor of carbonic anhydrases.[1][2][3][4] The primary sulfonamide group is a key zinc-binding motif that coordinates with the catalytic zinc ion in the active site of CAs, leading to inhibition of their enzymatic activity. The 4-(1-Hydroxyethyl) substituent is hypothesized to interact with residues in the active site cavity, potentially influencing the probe's potency and isoform selectivity.

A high-quality chemical probe must be thoroughly characterized to ensure that its biological effects are attributable to its intended target. Therefore, this guide provides protocols not only for utilizing 4-(1-Hydroxyethyl)benzene-1-sulfonamide in biological studies but also for its essential validation, including the determination of its inhibitory potency, isoform selectivity, and target engagement in a cellular context.

Mechanism of Action: Targeting the Catalytic Core of Carbonic Anhydrases

The inhibitory action of benzenesulfonamides against carbonic anhydrases is well-established. The primary sulfonamide group (-SO₂NH₂) is a structural mimic of the substrate, bicarbonate. In its deprotonated form (-SO₂NH⁻), the sulfonamide nitrogen directly coordinates with the zinc ion (Zn²⁺) at the core of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis. This coordination prevents the binding and conversion of carbon dioxide, thereby inhibiting the enzyme's hydratase activity.

The substituents on the benzene ring of the sulfonamide play a crucial role in determining the inhibitor's affinity and isoform selectivity by forming additional interactions with amino acid residues within the active site.[5] For instance, ureido-substituted benzenesulfonamides have demonstrated significant selectivity for the tumor-associated CA IX and XII isoforms over the ubiquitous cytosolic isoforms CA I and II.[1][6] The 1-hydroxyethyl group of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is positioned to potentially form hydrogen bonds or other interactions with residues in the active site, which may confer a unique selectivity profile.

Carbonic Anhydrase Inhibition Pathway cluster_CA Carbonic Anhydrase Active Site Zn(II) Zn(II) His 3x Histidine Residues Zn(II)->His H2O Water/Hydroxide Zn(II)->H2O HCO3 Bicarbonate + H+ Zn(II)->HCO3 Product Release Probe 4-(1-Hydroxyethyl)benzene-1-sulfonamide CO2 CO2 CO2->Zn(II) Catalysis Probe->Zn(II) Inhibition

Caption: Inhibition of Carbonic Anhydrase by 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 4-(1-Hydroxyethyl)benzene-1-sulfonamide is not extensively published, it can be synthesized using established methods for preparing benzenesulfonamide derivatives. A plausible synthetic route involves the reaction of a corresponding sulfonyl chloride with ammonia or an appropriate amine.[7][8] For example, a general approach involves the treatment of 4-(1-hydroxyethyl)benzene-1-sulfonyl chloride with ammonia. Alternatively, commercially available 4-acetylbenzenesulfonamide can be reduced to the desired product. Researchers should ensure the final compound is fully characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). The assay is based on the esterase activity of CAs, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, with the rate of color development being proportional to enzyme activity.

Materials:

  • Human carbonic anhydrase isoforms (recombinant)

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for compound dilution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and acetazolamide in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Enzyme Preparation: Immediately before the assay, dilute the CA enzyme stock to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically for each isoform to ensure a linear reaction rate.

  • Substrate Preparation: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh.

  • Assay Plate Setup:

    • Blank (no enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (vehicle control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each acetazolamide dilution + 20 µL CA Working Solution.

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation: Add the components as described above (except the substrate) to the wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells. Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 × (1 - (V_inhibitor - V_blank) / (V_max - V_blank)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results: This assay will yield IC₅₀ values for 4-(1-Hydroxyethyl)benzene-1-sulfonamide against the tested CA isoforms. A lower IC₅₀ value indicates higher potency. Comparing the IC₅₀ values across different isoforms will reveal the probe's selectivity profile.

Parameter Description
IC₅₀ The concentration of an inhibitor where the response (or binding) is reduced by half.
Selectivity The ratio of IC₅₀ values for off-target isoforms to the on-target isoform. A higher ratio indicates greater selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a chemical probe binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cancer cell line expressing the target CA isoform (e.g., HT-29 cells for CA IX)

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target CA isoform

  • Western blotting reagents and equipment

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Culture and Treatment: Culture the cells to ~80% confluency. Treat the cells with various concentrations of 4-(1-Hydroxyethyl)benzene-1-sulfonamide or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody for the CA isoform of interest.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) of the target protein. A shift in the Tₘ in the presence of the compound indicates target engagement.

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Culture Culture cells expressing target protein Start->Cell_Culture Compound_Treatment Treat cells with probe or vehicle Cell_Culture->Compound_Treatment Heating Heat cells across a temperature gradient Compound_Treatment->Heating Lysis Lyse cells and separate soluble proteins Heating->Lysis Analysis Quantify soluble target protein (e.g., Western Blot) Lysis->Analysis Data_Plotting Plot % soluble protein vs. temperature Analysis->Data_Plotting Tm_Determination Determine melting temperature (Tm) shift Data_Plotting->Tm_Determination End End Tm_Determination->End

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cell-Based Assay for CA IX-Mediated Extracellular Acidification

This protocol assesses the functional consequence of CA IX inhibition in cancer cells by measuring changes in extracellular pH.

Materials:

  • Cancer cell line overexpressing CA IX (e.g., MDA-MB-231)

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Weakly buffered cell culture medium (e.g., RPMI without sodium bicarbonate)

  • pH-sensitive fluorescent indicator (e.g., BCECF-AM) or a pH meter

  • 96-well plate (black, clear bottom for fluorescence)

Procedure:

  • Cell Seeding: Seed the CA IX-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with weakly buffered medium containing various concentrations of 4-(1-Hydroxyethyl)benzene-1-sulfonamide or vehicle. Pre-incubate for 1-2 hours.

  • Induction of Acidification: If necessary, induce metabolic activity that leads to acidification (e.g., by placing cells in a hypoxic chamber or adding a metabolic stimulant).

  • pH Measurement:

    • Fluorescence Method: Load the cells with a pH-sensitive dye like BCECF-AM according to the manufacturer's instructions. Measure the fluorescence at the appropriate excitation and emission wavelengths over time. A decrease in the fluorescence ratio indicates acidification.

    • pH Meter: Carefully measure the pH of the extracellular medium at different time points.

  • Data Analysis: Plot the change in pH or fluorescence ratio against the concentration of the inhibitor. This will demonstrate the probe's ability to block CA IX-mediated acidification of the extracellular environment.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results obtained with 4-(1-Hydroxyethyl)benzene-1-sulfonamide, the following controls are essential:

  • Positive Control: Use a well-characterized, potent CA inhibitor like acetazolamide or a selective CA IX inhibitor (e.g., ureido-substituted sulfonamides) to benchmark the effects of the test probe.[1]

  • Negative Control: Synthesize or procure a structurally similar analogue of 4-(1-Hydroxyethyl)benzene-1-sulfonamide that lacks the sulfonamide group, which is critical for CA inhibition. This control should be inactive in the assays and will help to rule out off-target effects related to the core scaffold.

  • Orthogonal Assays: Validate findings from one assay with an independent method. For example, confirm in vitro inhibition with a cell-based target engagement assay like CETSA.

  • Selectivity Profiling: Test the probe against a panel of related enzymes (e.g., different CA isoforms) to determine its selectivity. High selectivity is a key feature of a good chemical probe.

Conclusion

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a promising candidate for use as a chemical probe to investigate the biological roles of carbonic anhydrases. Its benzenesulfonamide core strongly suggests activity against this enzyme family. By following the detailed protocols for characterization and application outlined in this guide, researchers can rigorously validate this compound and confidently employ it to dissect the physiological and pathological functions of carbonic anhydrases, particularly in the context of cancer biology and other diseases where CA activity is dysregulated.

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15278-15283. [Link]

  • Gieling, R. G., Babur, M., Mamnoul, A., & Supuran, C. T. (2013). Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship. European journal of medicinal chemistry, 67, 257-266. [Link]

  • Siwach, K., Kumar, A., Panchal, H., Kumar, R., Bhardwaj, J. K., Angeli, A., ... & Pawan, K. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1, 2, 3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1454-1463. [Link]

  • Angeli, A., Abbas, G., & Supuran, C. T. (2019). New dihydrothiazole benzensulfonamides: Looking for selectivity toward carbonic anhydrase isoforms I, II, IX, and XII. Molecules, 24(21), 3882. [Link]

  • Siwach, K., Kumar, A., Panchal, H., Kumar, R., Bhardwaj, J. K., Angeli, A., ... & Pawan, K. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1, 2, 3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1454-1463. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. Bioorganic & medicinal chemistry letters, 23(17), 4818-4822. [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17876-17888. [Link]

  • Nocentini, A., Bua, S., & Supuran, C. T. (2018). Aromatic sulfonamides including a sulfonic acid tail: New membrane impermeant carbonic anhydrase inhibitors for targeting selectively the cancer-associated isoforms. Molecules, 23(11), 2847. [Link]

  • Shilkar, D., Siddique, M. U. M., Bu, S., Yasmin, S., Patil, M., Timiri, A. K., ... & Jayaprakash, V. (2023). Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235920. [Link]

  • Nocentini, A., Gratteri, P., & Supuran, C. T. (2014). Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. ACS medicinal chemistry letters, 5(11), 1219-1223. [Link]

  • Angeli, A., Cetin, E., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of enzyme inhibition and medicinal chemistry, 24(2), 499-505. [Link]

  • Shepard, K. L., Graham, S. L., Hudcosky, R. J., Michelson, S. R., Scholz, T. H., Schwam, H., ... & Smith, R. L. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of medicinal chemistry, 34(10), 3098-3105. [Link]

  • Knaus, E. E., Innocenti, A., Scozzafava, A., & Supuran, C. T. (2011). Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorganic & medicinal chemistry letters, 21(19), 5892-5896. [Link]

  • Dudutienė, V., Matulienė, J., & Matulis, D. (2013). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 18(9), 11129-11155. [Link]

  • Khan, I. U., Mariam, I., Zia-ur-Rehman, M., Sajjad, M. A., & Sharif, S. (2010). N-(4-Hydroxyphenyl) benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1688. [Link]

  • Nocentini, A., Bua, S., & Supuran, C. T. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 44(1), 1-6. [Link]

  • Chen, J., Li, J., & Wan, X. (2017). Benzenesulfonamide. The Royal Society of Chemistry. [Link]

  • PrepChem. (n.d.). Preparation of N-(β-chloroethyl)-benzene sulfonamide. [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231-241. [Link]

  • Tiam, S. D., Mboungou-Mfoundou, E. B., Benga, F. E. E., Mbekou, I. M. K., Boyom, F. F., & Mba, J. C. N. (2022). Synthesis and single crystal X-ray analysis of Bis-[(4-ammoniobenzene-1-sulfonyl) ammonium] sulfate from the attempted synthesis of 4-[[(3-hydroxyphenyl) methylidene] amino] benzene-1-sulfonamide. Available at SSRN 4165684. [Link]

Sources

Application Notes and Protocols: The Utility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, while often exhibiting weak binding affinities (in the µM to mM range), provide high-quality starting points for rational, structure-guided lead optimization.[1][3] The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, present in a wide array of FDA-approved drugs and known for its diverse biological activities.[4][5][6][7] This document provides a detailed guide on the application of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a representative sulfonamide-containing fragment, in an FBDD campaign, with a particular focus on the well-validated target class, Carbonic Anhydrases (CAs).

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a hit-identification strategy that has led to several marketed drugs, including Vemurafenib and Sotorasib.[1][8] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD screens smaller libraries of fragments (typically < 300 Da).[8] The core principle of FBDD is that smaller molecules can explore chemical space more effectively and form more efficient, higher-quality interactions with a target protein.[1][3]

The FBDD workflow is a systematic process that involves several key stages:

  • Fragment Library Design & Curation: Assembling a diverse and high-quality collection of fragments.

  • Fragment Screening: Identifying fragments that bind to the target protein using sensitive biophysical techniques.

  • Hit Validation & Characterization: Confirming the binding of hit fragments and determining their binding mode and affinity.

  • Hit-to-Lead Optimization: Systematically growing, linking, or merging fragment hits to generate potent lead compounds.[2]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Preclinical Development Lib Fragment Library Screen Biophysical Screening (NMR, SPR, X-ray) Lib->Screen ~1000-5000 Fragments Hits Validated Fragment Hits (μM - mM Affinity) Screen->Hits Hit Rate ~3-10% SBDD Structure-Based Design (X-ray, Cryo-EM, Modeling) Hits->SBDD Structural Information Chem Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chem Lead Potent Lead Compound (nM - μM Affinity) Chem->Lead Iterative Cycles ADME ADME/Tox Profiling Lead->ADME Candidate Preclinical Candidate ADME->Candidate

Figure 1: The general workflow of a Fragment-Based Drug Discovery (FBDD) campaign.
The Sulfonamide Scaffold in Drug Discovery

Sulfonamides are a cornerstone of medicinal chemistry, first introduced as antimicrobial agents.[4][7] Their utility has since expanded dramatically, with sulfonamide-containing drugs being developed as anticancer, antiviral, and anti-inflammatory agents, among others.[5][6][9] A key reason for their success is the ability of the sulfonamide group to act as a versatile hydrogen bond donor and acceptor, and crucially, as a zinc-binding group in metalloenzymes.[10]

One of the most prominent targets for sulfonamide-based drugs is the carbonic anhydrase (CA) family of zinc metalloenzymes.[9][11] CAs are involved in a variety of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11] The primary sulfonamide moiety (R-SO₂NH₂) is a classic zinc-binding group that coordinates to the catalytic zinc ion in the active site of CAs, forming the basis for a major class of CA inhibitors.[11][12]

Profile of a Model Fragment: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

4-(1-Hydroxyethyl)benzene-1-sulfonamide serves as an excellent model fragment for an FBDD campaign targeting CAs or other enzymes that recognize sulfonamides.

Table 1: Physicochemical Properties of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

PropertyValueRationale for FBDD
Molecular Weight 201.25 g/mol [13]Complies with the "Rule of Three" (MW < 300 Da), ensuring it is a true fragment.
Structure Contains a primary benzenesulfonamide for potential zinc binding and a hydroxyethyl group that can serve as a vector for fragment growing.
cLogP (calculated) ~0.1 - 0.9[13][14]Low lipophilicity, which generally correlates with better aqueous solubility, a critical requirement for biophysical screening assays.
Aqueous Solubility High (predicted)Essential for preparing high-concentration stock solutions required for detecting weak binding.
Hydrogen Bond Donors 3Provides hydrogen bonding potential for specific interactions with the target.
Hydrogen Bond Acceptors 3Provides hydrogen bonding potential for specific interactions with the target.
Application Protocol: FBDD Campaign Targeting Carbonic Anhydrase II

This section outlines a hypothetical but technically grounded protocol for an FBDD screen using 4-(1-Hydroxyethyl)benzene-1-sulfonamide as part of a fragment library against human Carbonic Anhydrase II (hCA II), a well-characterized and ubiquitous isoform.

4.1. Protein Preparation and Quality Control

Rationale: High-quality, stable, and pure protein is the cornerstone of any successful biophysical screening campaign. Aggregates or impurities can lead to false positives and unreliable data.

Protocol:

  • Expression and Purification: Express recombinant hCA II in E. coli (e.g., BL21(DE3) strain) with an N-terminal His-tag. Purify the protein using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography (SEC) to remove aggregates and ensure monodispersity.

  • Quality Control:

    • Purity: Assess purity by SDS-PAGE (>95% purity is required).

    • Identity: Confirm protein identity by mass spectrometry (MALDI-TOF or ESI-MS).

    • Concentration: Determine the precise concentration using a spectrophotometer (A₂₈₀) and the calculated extinction coefficient.

    • Activity: Perform a CO₂ hydration assay to confirm the catalytic activity of the purified enzyme, ensuring it is correctly folded and functional.[12]

4.2. Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its relatively high throughput and ability to detect weak binding events.[3]

Protocol:

  • Chip Preparation: Immobilize purified hCA II onto a CM5 sensor chip via amine coupling to achieve a surface density of ~8,000-10,000 Response Units (RU).

  • Fragment Library Preparation: Prepare a stock plate of the fragment library (including 4-(1-Hydroxyethyl)benzene-1-sulfonamide) at 10 mM in 100% DMSO. Dilute fragments to a final screening concentration of 200 µM in running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20). The final DMSO concentration should be kept constant and low (e.g., 2%).

  • Screening:

    • Inject each fragment over the hCA II surface and a reference flow cell (mock-coupled).

    • Monitor the binding response in real-time. A positive "hit" is defined as a fragment that gives a reproducible, concentration-dependent binding signal significantly above the noise level.

    • Include a known sulfonamide inhibitor (e.g., acetazolamide) as a positive control and DMSO-only injections as a negative control.

SPR_Workflow cluster_0 SPR Screening Workflow cluster_1 Expected Result for a Hit A Immobilize hCA II on Sensor Chip B Inject Fragment (e.g., 200 µM) A->B C Monitor Binding Response (RU) B->C D Identify Hits C->D E

Figure 2: Simplified workflow for an SPR-based fragment screen.
4.3. Hit Validation and Orthogonal Screening via NMR

Rationale: To eliminate false positives from the primary screen, hits must be validated using an orthogonal technique. NMR-based methods, such as Saturation Transfer Difference (STD) NMR, are excellent for confirming direct binding to the target protein.[2][15]

Protocol (STD-NMR):

  • Sample Preparation: Prepare samples containing 10-20 µM hCA II and 500 µM of the hit fragment (e.g., 4-(1-Hydroxyethyl)benzene-1-sulfonamide) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

  • Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment alone.

    • Acquire an "off-resonance" spectrum where the protein is not irradiated.

    • Acquire an "on-resonance" spectrum where the protein resonances are selectively saturated.

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that are in close proximity to the protein will receive saturation transfer, resulting in signals in the difference spectrum. The presence of these signals confirms binding.

4.4. Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides the atomic-level detail required for structure-based drug design.[11]

Protocol:

  • Crystallization: Set up crystallization trials for hCA II using hanging or sitting drop vapor diffusion.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-hCA II crystals to a solution containing a high concentration (e.g., 1-10 mM) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and incubate for a short period.

    • Co-crystallization: Mix the protein with the fragment prior to setting up crystallization trials.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a known hCA II structure (e.g., PDB ID: 4WUP).

    • Refine the model and build the fragment into the observed electron density in the active site. The sulfonamide nitrogen is expected to coordinate with the active site zinc ion.

4.5. Hit-to-Lead Optimization: Fragment Growing

Rationale: The crystal structure of hCA II in complex with 4-(1-Hydroxyethyl)benzene-1-sulfonamide will reveal the binding mode and identify unoccupied pockets adjacent to the fragment. The hydroxyethyl group provides a clear chemical handle or "vector" for synthetic elaboration to access these pockets and increase potency.

Strategy:

  • Structural Analysis: Analyze the co-crystal structure to identify nearby amino acid residues (e.g., in the "hydrophobic" or "hydrophilic" pockets of the CA active site) that can be targeted for new interactions.

  • Synthetic Chemistry: Synthesize a small, focused library of analogues where the hydroxyethyl group is modified. For example:

    • Etherification: Convert the alcohol to ethers of varying sizes and properties (e.g., methoxy, ethoxy, benzyloxy) to probe nearby hydrophobic pockets.

    • Esterification: Form esters to introduce new hydrogen bond acceptors.

    • Replacement: Replace the hydroxyl with other functional groups like amines or amides to form new hydrogen bonds.

  • Iterative Evaluation: Screen the new, more complex compounds using the established SPR assay to determine their binding affinity (Kᴅ). Potency should increase as the new moieties make favorable interactions with the target. This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead process.

Fragment_Growing cluster_0 Fragment Hit cluster_1 Structure-Based Design cluster_2 Optimized Lead F S F->S X-ray Crystallography L1 4-(1-Hydroxyethyl)benzene-1-sulfonamide Affinity: ~500 µM O S->O Medicinal Chemistry L2 Identify growth vector towards empty pocket L3 Synthesized Analogue Affinity: ~500 nM

Figure 3: Conceptual diagram of the fragment growing strategy.
Conclusion

4-(1-Hydroxyethyl)benzene-1-sulfonamide represents an ideal starting fragment for a drug discovery campaign, particularly against metalloenzymes like carbonic anhydrases. Its physicochemical properties align perfectly with the requirements for FBDD, and its chemical structure provides both a critical binding pharmacophore (the sulfonamide) and a tractable handle for synthetic elaboration (the hydroxyethyl group). The protocols outlined in this document provide a robust framework for identifying and optimizing such fragments, leveraging state-of-the-art biophysical and structural biology techniques to rationally design potent and selective lead compounds. This approach underscores the efficiency and power of FBDD in modern drug discovery.[16][17]

References
  • Scott, D. E., Coyne, A. G., Hudson, S. A., & Abell, C. (2012). Fragment-Based Drug Discovery. Biochemistry, 51(25), 4990–5003. [Link]

  • Wabnitz, G. H., & Kirchgessner, H. (2020). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759–772. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Kumar, A., & Singh, J. (2013). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 1-7. [Link]

  • Khan, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Kirchgessner, H., & Wabnitz, G. H. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Si, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 857-865. [Link]

  • Packer, M. J., et al. (2020). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. Molecules, 25(15), 3352. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10375558, 4-(2-Hydroxyethyl)benzenesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43135494, N-ethyl-4-hydroxybenzene-1-sulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4269754, 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(2-Hydroxyethyl_sulfanyl_benzenesulfonamide]([Link]

  • Klebl, B., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17646–17669. [Link]

  • Sławiński, J., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society, 144(35), 16046–16055. [Link]

  • Hubbard, R. E. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 7, 159. [Link]

Sources

Topic: Scale-Up Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of enantiomerically pure 4-(1-hydroxyethyl)benzene-1-sulfonamide, a key building block for pharmaceutical development. The successful transition from bench-scale discovery to preclinical evaluation hinges on a robust, scalable, and well-characterized manufacturing process.[1][2] This document outlines a validated synthetic strategy centered on the asymmetric reduction of a readily available precursor, 4-acetylbenzenesulfonamide. We delve into the rationale behind route selection, provide detailed, step-by-step protocols for synthesis and purification, and establish a thorough analytical framework for quality control to ensure the final compound meets the stringent purity and characterization requirements for preclinical trials.[3][4] The guide also addresses critical scale-up considerations and offers troubleshooting strategies to facilitate a seamless technology transfer from the laboratory to pilot-scale production.

Introduction: Bridging Discovery and Preclinical Development

Small molecule drug candidates, which constitute over 90% of marketed drugs, must undergo rigorous preclinical testing to evaluate their efficacy and safety before human trials can begin.[4][5] A critical and often underestimated component of this phase is Chemistry, Manufacturing, and Controls (CMC), which involves developing a reliable and scalable synthesis for the active pharmaceutical ingredient (API).[2][3] The initial discovery route is often unsuitable for producing the multi-gram to kilogram quantities of high-purity material required for toxicology and pharmacology studies.[2]

4-(1-Hydroxyethyl)benzene-1-sulfonamide possesses a chiral center and contains the sulfonamide moiety, a privileged scaffold in medicinal chemistry. Its progression into preclinical studies necessitates a synthetic process that is not only high-yielding but also stereoselective, ensuring the production of a single, well-defined enantiomer. This is crucial as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6] This guide details such a process, focusing on practical application and scientific integrity.

Synthetic Strategy and Rationale

The primary challenge in synthesizing 4-(1-hydroxyethyl)benzene-1-sulfonamide is the stereocontrolled formation of the secondary alcohol. Two primary strategies were considered:

  • Racemic Synthesis followed by Chiral Resolution: This involves the non-selective reduction of the ketone precursor, 4-acetylbenzenesulfonamide, to yield a 50:50 mixture of enantiomers, followed by separation using techniques like diastereomeric salt formation or preparative chiral chromatography.[7][] While effective, this route is often less efficient at scale, with a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization loop.[7]

  • Asymmetric Synthesis: This strategy employs a chiral catalyst or reagent to directly convert the achiral ketone into the desired single enantiomer with high selectivity. Asymmetric transfer hydrogenation is a powerful, well-established, and highly scalable method for this transformation, offering high enantiomeric excess (ee), operational simplicity, and favorable economics.

Chosen Route: We have selected asymmetric transfer hydrogenation as the optimal strategy for its efficiency, scalability, and high degree of stereocontrol, which are paramount for producing API for preclinical use. The commercially available and air-stable precursor, 4-acetylbenzenesulfonamide, serves as the ideal starting material.[9]

G start_material 4-Acetylbenzenesulfonamide (Starting Material) reaction_step Asymmetric Transfer Hydrogenation start_material->reaction_step [Ru(p-cymene)Cl2]2, Chiral Ligand, Formic Acid/Triethylamine crude_product Crude (S)-4-(1-Hydroxyethyl)- benzene-1-sulfonamide reaction_step->crude_product purification Recrystallization crude_product->purification Toluene/Heptane final_product API for Preclinical Studies (>99% Purity, >99% ee) purification->final_product qc Full QC Analysis (NMR, HPLC, Chiral HPLC, MS) final_product->qc

Caption: Overall workflow for the scale-up synthesis of the target API.

Detailed Synthesis Protocol

This protocol describes the asymmetric reduction of 4-acetylbenzenesulfonamide on a 100-gram scale.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Reagents and Materials
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolesNotes
4-Acetylbenzenesulfonamide1565-17-9199.23100.0 g0.502Starting Material
[Ru(p-cymene)Cl₂]₂52462-29-0612.39154 mg0.00025Catalyst Precursor
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine144222-34-4396.51218 mg0.00055Chiral Ligand
Triethylamine (TEA)121-44-8101.19140 mL1.004Reagent
Formic Acid (FA)64-18-646.0338 mL1.004Reagent
2-Propanol (IPA)67-63-060.101.0 L-Solvent
Toluene108-88-392.14~800 mL-Recrystallization
Heptane142-82-5100.21~400 mL-Recrystallization
Step-by-Step Procedure
  • Catalyst Pre-formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (154 mg) and (1S,2S)-(+)-TsDPEN (218 mg).

    • Purge the flask with nitrogen gas.

    • Add 20 mL of degassed 2-propanol and stir the resulting orange suspension at 80 °C for 30 minutes under a nitrogen atmosphere. The mixture should become a clear, deep red solution, indicating the formation of the active catalyst.

  • Reaction Setup:

    • In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-acetylbenzenesulfonamide (100.0 g).

    • Add 1.0 L of 2-propanol and stir to dissolve the starting material.

    • In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 FA:TEA) by carefully adding formic acid (38 mL) to triethylamine (140 mL) with cooling in an ice bath.

  • Asymmetric Reduction:

    • Add the FA:TEA azeotrope to the solution of the starting material in the 2 L flask.

    • Transfer the pre-formed catalyst solution from step 1 into the main reaction flask via cannula.

    • Heat the reaction mixture to 40 °C and stir vigorously. Monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (HPLC shows <1% starting material remaining), cool the mixture to room temperature.

    • Reduce the solvent volume by approximately 75% using a rotary evaporator.

    • Add 500 mL of deionized water to the concentrated mixture. The product will begin to precipitate.

    • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C and stir for an additional hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 100 mL).

    • Dry the crude product in a vacuum oven at 50 °C to a constant weight. (Expected crude yield: ~95-98 g).

Purification Protocol: Recrystallization

The crude product must be purified to meet the high standards required for preclinical use (>99.0% purity).

  • Transfer the dried crude solid to a 2 L flask equipped with a reflux condenser and mechanical stirrer.

  • Add toluene (approx. 8 mL per gram of crude product, ~760 mL) and heat the mixture to 90-100 °C with stirring. The solid should fully dissolve to give a clear solution.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin around 60-70 °C.

  • Once at room temperature, slowly add heptane (approx. 4 mL per gram of crude product, ~380 mL) with stirring to further decrease the product's solubility.

  • Cool the slurry to 0-5 °C and stir for 2 hours.

  • Collect the purified crystals by vacuum filtration, wash with a cold (0-5 °C) 2:1 mixture of toluene/heptane (2 x 50 mL).

  • Dry the final product in a vacuum oven at 50 °C to a constant weight. (Expected final yield: 85-90 g; ~85-90% overall yield).

Quality Control and Characterization

The final API must be rigorously tested to confirm its identity, strength, quality, and purity.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of (S)-4-(1-Hydroxyethyl)benzene-1-sulfonamide
Identity Mass Spectrometry[M+H]⁺ = 202.05
Purity HPLC (UV 254 nm)≥ 99.5%
Chiral Purity Chiral HPLC≥ 99.0% enantiomeric excess (ee)
Residual Solvents GC-HSToluene < 890 ppm; Heptane < 5000 ppm; IPA < 5000 ppm
Water Content Karl Fischer Titration≤ 0.5% w/w

Scale-Up Considerations and Troubleshooting

Transitioning from lab to pilot scale introduces new challenges. Careful planning is essential for success.

  • Thermal Management: The reduction reaction is mildly exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor is recommended to maintain a stable temperature of 40 °C.

  • Mixing: Efficient stirring is crucial for ensuring homogeneity, especially during catalyst introduction and recrystallization. Mechanical overhead stirring is required.

  • Reagent Addition: The addition of the FA:TEA mixture can be exothermic. On a large scale, this should be added slowly via an addition funnel, monitoring the internal temperature.

  • Safety: Handling large volumes of flammable solvents like toluene and heptane requires appropriate engineering controls, including grounding and bonding to prevent static discharge.

G problem problem cause cause solution solution p1 Low Conversion (<99%) c1_1 Inactive Catalyst p1->c1_1 c1_2 Insufficient Reaction Time p1->c1_2 p2 Low Enantiomeric Excess (<98% ee) c2_1 Catalyst Degradation p2->c2_1 c2_2 Incorrect Ligand p2->c2_2 p3 Low Yield After Recrystallization c3_1 Crystallization Too Rapid p3->c3_1 c3_2 Incorrect Solvent Ratio p3->c3_2 s1_1 Ensure catalyst pre-formation is done under inert atmosphere. Use fresh, degassed solvent. c1_1->s1_1 s1_2 Extend reaction time and monitor by HPLC until complete. c1_2->s1_2 s2_1 Strictly maintain reaction temperature at 40°C. Avoid higher temperatures. c2_1->s2_1 s2_2 Verify identity and chiral purity of the (1S,2S)-TsDPEN ligand. c2_2->s2_2 s3_1 Ensure slow cooling to promote large crystal growth and prevent oiling out or trapping impurities. c3_1->s3_1 s3_2 Optimize Toluene/Heptane ratio. Ensure complete dissolution during heating phase. c3_2->s3_2

Caption: A troubleshooting decision tree for common synthesis issues.

Conclusion

This application note provides a robust and scalable process for the synthesis of enantiopure 4-(1-hydroxyethyl)benzene-1-sulfonamide, suitable for supplying material for preclinical development. By employing an efficient asymmetric transfer hydrogenation and a well-defined purification protocol, this method delivers a high-quality API that meets the stringent requirements for purity and characterization. The detailed procedural steps, coupled with insights into quality control and scale-up challenges, offer a clear and reliable pathway for researchers and drug development professionals to advance promising candidates from the laboratory toward clinical evaluation.

References

  • Vertex AI Search. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules).
  • ResearchGate. (n.d.).
  • Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development.
  • LCGC. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • RSC Publishing. (2021, October 1).
  • Thieme. (2024, December 6).
  • Journal of the American Chemical Society. (2023, September 20).
  • Tsantrizos' Group. Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids in the Asymmetric Synthesis of 1,2,3,4.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • NIH. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC.
  • BOC Sciences.
  • RSC Publishing. (2023, October 16).
  • BLDpharm. 220948-20-9|4-[(1S)-1-Hydroxyethyl]benzene-1-sulfonamide.
  • Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)
  • Santa Cruz Biotechnology. 4-Acetyl-benzenesulfonamide | CAS 1565-17-9 | SCBT.
  • NIH.
  • Benchchem. A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 4-(1-Hydroxyethyl)benzene-1-sulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic protocols effectively. The information herein is curated to ensure scientific integrity, drawing from established principles of organic chemistry and practical laboratory experience.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, typically prepared by the reduction of 4-acetylbenzenesulfonamide, are a common challenge. This guide provides a structured approach to identifying and resolving the root causes of this issue.

Q1: My yield of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is consistently low. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic process. A systematic evaluation of each stage is crucial for diagnosis. The primary areas to investigate are the quality of starting materials, the reaction conditions, and the work-up and purification procedures.

Here is a logical workflow to diagnose the source of low yield:

Low_Yield_Troubleshooting Start Low Yield Observed Check_SM 1. Verify Starting Material (4-Acetylbenzenesulfonamide) Start->Check_SM Check_Conditions 2. Evaluate Reaction Conditions Check_SM->Check_Conditions Purity Confirmed SM_Impure Recrystallize or re-purify starting material. Check_SM->SM_Impure Impurity Detected Check_Workup 3. Assess Work-up & Purification Check_Conditions->Check_Workup Conditions Optimized Conditions_Suboptimal Adjust temperature, solvent, or reaction time. Check_Conditions->Conditions_Suboptimal Sub-optimal Solution Optimized Yield Check_Workup->Solution Procedure Refined Workup_Loss Optimize extraction pH, solvent choice, or recrystallization conditions. Check_Workup->Workup_Loss Product Loss Identified SM_Impure->Start Re-run Synthesis Conditions_Suboptimal->Start Re-run Synthesis Workup_Loss->Start Re-run Synthesis

Caption: Troubleshooting workflow for low yield.

Q2: How can I be sure my starting material, 4-acetylbenzenesulfonamide, is not the issue?

The purity of your starting ketone, 4-acetylbenzenesulfonamide, is paramount. Impurities can interfere with the reduction reaction, leading to the formation of side products and a lower yield of the desired alcohol.

Verification Protocol:

  • Melting Point Analysis: Determine the melting point of your 4-acetylbenzenesulfonamide. A broad melting range or a value that deviates significantly from the literature value (typically around 178-182 °C) suggests the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum. The presence of unexpected signals indicates impurities. Pay close attention to the integration of the aromatic and acetyl protons to ensure the correct structure.

    • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate with an appropriate solvent system (e.g., ethyl acetate/hexanes). A single spot is indicative of a pure compound.

If impurities are detected, it is advisable to purify the starting material by recrystallization before proceeding with the reduction.

Q3: I've confirmed my starting material is pure. Could my reaction conditions be the problem?

Absolutely. The reduction of the ketone to an alcohol is sensitive to several parameters. The most common synthesis route involves the reduction of 4-acetylbenzenesulfonamide using a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][2][3]

Key Reaction Parameters and Their Impact:

ParameterRecommended RangeRationale and Troubleshooting
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent suitable for ketones and aldehydes.[3][4] Using a stronger reducing agent like Lithium Aluminium Hydride (LiAlH₄) is generally unnecessary and can lead to side reactions if not handled under strictly anhydrous conditions.[5]
Solvent Protic Solvents (e.g., Methanol, Ethanol)Protic solvents are compatible with NaBH₄ and act as a proton source for the intermediate alkoxide.[1][6] The choice of alcohol can influence reaction rates.[6]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4] Running the reaction at elevated temperatures can lead to decomposition of the reducing agent and increased side product formation.
Stoichiometry 1.1 to 1.5 equivalents of NaBH₄While theoretically, 0.25 equivalents of NaBH₄ are sufficient to reduce one equivalent of the ketone, in practice, an excess is used to ensure complete conversion and to account for any reaction with the solvent.[7][8]
Reaction Time 1-4 hoursThe reaction progress should be monitored by TLC. An insufficient reaction time will result in incomplete conversion of the starting material.

Causality: The hydride (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[5][9] This forms a tetra-alkoxyborate intermediate, which is then protonated during the work-up to yield the final alcohol product.[1]

Reduction_Mechanism Ketone 4-Acetylbenzenesulfonamide Alkoxyborate Alkoxyborate Intermediate Ketone->Alkoxyborate + NaBH₄ (Nucleophilic Attack) NaBH4 NaBH₄ Alcohol 4-(1-Hydroxyethyl)benzene-1-sulfonamide Alkoxyborate->Alcohol + H₃O⁺ (Protonation) H3O_plus H₃O⁺ (Work-up)

Caption: Simplified reaction mechanism.

Q4: I believe my reaction has gone to completion, but I'm losing product during work-up and purification. How can I prevent this?

Product loss during these final stages is a very common reason for low yields. Careful optimization of these steps is critical.

Optimized Work-up and Purification Protocol:

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the organic solvent (e.g., methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction:

    • Add water to the residue to dissolve the inorganic borate salts.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3 x 50 mL) to maximize the recovery of the product.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the crude product. A common solvent system is a mixture of ethyl acetate and hexanes.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A gradient elution with an ethyl acetate/hexanes solvent system is typically effective.

Trustworthiness of the Protocol: This self-validating system relies on monitoring at each stage. TLC should be used to confirm the complete extraction of the product from the aqueous layer and to check the purity of the fractions during column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the expected yield for this synthesis?

A: With an optimized protocol, yields in the range of 70-85% are commonly reported for the reduction of 4-acetylbenzenesulfonamide to 4-(1-Hydroxyethyl)benzene-1-sulfonamide.[10] However, yields can be lower depending on the scale of the reaction and the purity of the reagents.

Q: Are there any common side products I should be aware of?

A: The primary "side product" is often unreacted starting material due to an incomplete reaction. Over-reduction is generally not an issue with NaBH₄. The formation of other impurities is more likely to arise from contaminants in the starting material.

Q: How does the choice of solvent impact the reaction?

A: The solvent plays a crucial role. Protic solvents like methanol and ethanol are generally preferred for NaBH₄ reductions as they can participate in the reaction by protonating the intermediate alkoxide.[1][6] While NaBH₄ does react slowly with these solvents, this is generally manageable at lower temperatures.[4] Aprotic solvents like THF or diethyl ether are necessary for more reactive hydrides like LiAlH₄ to prevent their rapid decomposition.[1][5]

Q: Can I use Lithium Aluminium Hydride (LiAlH₄) instead of Sodium Borohydride (NaBH₄)?

A: While LiAlH₄ is a powerful reducing agent that will reduce the ketone, it is generally not recommended for this synthesis unless other functional groups that are resistant to NaBH₄ also need to be reduced.[2][5] LiAlH₄ reacts violently with protic solvents and requires strictly anhydrous conditions, making it more hazardous and difficult to handle than NaBH₄.[5]

Q: My final product appears oily or doesn't solidify. What should I do?

A: An oily product often indicates the presence of impurities or residual solvent.

  • Ensure all solvent has been removed under high vacuum.

  • Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

  • If the product is still an oil, purification by column chromatography is recommended to remove impurities that may be inhibiting crystallization.

References

  • Books, D. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry. Available at: [Link]

  • A remarkable solvent effect on reductive amination of ketones. (n.d.). ResearchGate. Available at: [Link]

  • Reis, J. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1088. Available at: [Link]

  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Available at: [Link]

  • DOI - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Available at: [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. Available at: [Link]

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. Available at: [Link]

  • Royal Society of Chemistry. Benzenesulfonamide. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Research, Development, and Manufacturing Scientists

Welcome to the technical support center for sulfonamide synthesis. This guide, structured by a Senior Application Scientist, is designed to provide in-depth, field-proven insights into one of the most fundamental and versatile reactions in medicinal and process chemistry. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common problems and rationally optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during sulfonamide synthesis in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields are a frequent challenge and can often be traced back to a few key culprits.[1] Understanding these can help you systematically diagnose the issue.

  • Primary Cause: Hydrolysis of the Sulfonyl Chloride. Your primary suspect should always be the stability of the sulfonyl chloride starting material. These reagents are highly electrophilic and susceptible to hydrolysis by atmospheric or solvent-borne moisture, which converts them into the unreactive corresponding sulfonic acid.[1][2][3]

    • Diagnostic Check: Before starting, check the purity of your sulfonyl chloride via ¹H NMR. If it's an older bottle, consider purchasing a fresh one.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[1][2]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon to prevent exposure to moisture.[1][2]

  • Secondary Cause: Suboptimal Base or Stoichiometry. The choice and amount of base are critical. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[2] If not, the HCl will protonate your amine starting material, rendering it non-nucleophilic and halting the reaction.[2]

    • Diagnostic Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If you see significant unreacted amine starting material even after several hours, a base or stoichiometry issue is likely.

    • Solution:

      • Base Selection: Use a non-nucleophilic organic base like pyridine or triethylamine.[2] Pyridine can also act as a nucleophilic catalyst, which can be beneficial. For sterically hindered amines, a stronger, non-nucleophilic base like DBU may be necessary.[4]

      • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1–1.2 equivalents) to drive the reaction to completion and consume the sulfonyl chloride.[2]

  • Tertiary Cause: Poor Reactivity of Starting Materials.

    • Diagnostic Check: If both starting materials are pure and conditions are anhydrous, inherent reactivity may be the problem.

    • Solution: For poorly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates, you may need to increase the reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP).[3]

Question 2: I'm observing a significant side product. What is it and how do I prevent it?

Answer: The most common side product depends on the nature of your amine.

  • Primary Amines: Bis-sulfonylation. If you are using a primary amine (R-NH₂), the initial sulfonamide product (R-NH-SO₂R') still has an acidic N-H proton. In the presence of a base, this can be deprotonated and react with a second molecule of sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂).[1][2]

    • Diagnostic Check: This side product will have a significantly higher molecular weight, easily detectable by LC-MS.

    • Solution:

      • Control Stoichiometry: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine. This maintains a high concentration of the primary amine relative to the sulfonyl chloride, favoring the formation of the desired monosulfonamide.

      • Use Excess Amine: Employing a larger excess of the primary amine can effectively outcompete the sulfonamide product for the sulfonyl chloride.[2]

  • General Issue: Sulfonic Acid Formation. As mentioned in the low yield section, hydrolysis of the sulfonyl chloride produces sulfonic acid.

    • Diagnostic Check: The sulfonic acid is highly polar and will often remain at the baseline on a normal-phase TLC plate. It can also complicate the workup procedure.

    • Solution: The key is prevention through rigorous anhydrous techniques.[2][3]

Question 3: My product is difficult to purify. What are the best strategies?

Answer: Sulfonamides are often crystalline solids, but their polarity can sometimes make purification challenging.[1][5]

  • Problem: Removing Excess Amine or Base.

    • Solution: Acidic Wash. During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate any remaining amine and organic base (like pyridine or triethylamine), converting them into their respective ammonium salts, which are soluble in the aqueous layer and are thus easily removed.

  • Problem: Removing Sulfonic Acid Byproduct.

    • Solution: Basic Wash. After the acidic wash, wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) or 1 M NaOH. This will deprotonate the acidic sulfonic acid, converting it to its sodium salt, which is highly water-soluble.

  • Problem: Final Purification.

    • Solution 1: Recrystallization. This is the preferred method for crystalline sulfonamides. Common solvents include ethanol, isopropanol, or mixtures of ethanol/water.[2] The goal is to find a solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room or low temperatures, while impurities remain in solution.[2]

    • Solution 2: Column Chromatography. If recrystallization fails or if the product is an oil, silica gel chromatography is the standard alternative. A typical eluent system would be a gradient of ethyl acetate in hexanes. The specific polarity will depend on your molecule.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, conceptual questions about reaction design and optimization.

Q1: What is the purpose of the base, and how do I choose the right one?

A1: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[2] The base is added to neutralize this strong acid. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[2]

Base Pros Cons Best For
Pyridine Acts as both base and nucleophilic catalyst; easy to remove on rotovap.Can be difficult to remove traces; potential for side reactions if heated.General purpose, especially when mild catalysis is beneficial.
Triethylamine (TEA) Stronger base than pyridine; volatile and easy to remove.Can form insoluble triethylammonium chloride salts that may complicate stirring.Standard choice for most sulfonamide syntheses.
DIPEA Sterically hindered, reducing its nucleophilicity.Higher boiling point, harder to remove.Reactions with sensitive substrates where nucleophilic catalysis is undesirable.
Aqueous Base (e.g., NaOH) Inexpensive and effective.Significantly increases the risk of sulfonyl chloride hydrolysis.Specific biphasic conditions known as Schotten-Baumann conditions, but less common for fine chemical synthesis.[2]

Q2: Which solvent should I use?

A2: The ideal solvent should be aprotic (to avoid reacting with the sulfonyl chloride) and capable of dissolving both the amine and the sulfonyl chloride.[2]

  • Dichloromethane (DCM): An excellent, general-purpose solvent. It's inert and dissolves a wide range of organic compounds.[1][2]

  • Tetrahydrofuran (THF): Another good aprotic solvent.[2][4] Ensure it is anhydrous as it can be hygroscopic.

  • Acetonitrile (ACN): A more polar aprotic solvent that can be useful for less soluble starting materials.[4][6]

  • Pyridine (as solvent): Can be used as both the base and the solvent, which is convenient for less reactive amines as the high concentration of the catalyst/base can drive the reaction.

Q3: How do I monitor the reaction's progress?

A3: Monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products.[1]

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. The reaction is complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate. The sulfonamide product is typically less polar than the starting amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product peak with its corresponding mass-to-charge ratio (m/z). This is also the best way to identify any side products being formed.[1]

Q4: My sulfonyl chloride is old. Can I still use it?

A4: It is strongly discouraged.[2] Over time, sulfonyl chlorides will inevitably react with atmospheric moisture, leading to hydrolysis.[2][3] Using a partially hydrolyzed reagent will result in lower yields and introduce the sulfonic acid impurity from the start.[2] Always use a fresh or properly stored (in a desiccator) sulfonyl chloride for best results.

Section 3: Standard Experimental Protocol & Workflow

This section provides a reliable, step-by-step protocol for a typical small-scale sulfonamide synthesis.

General Protocol: Synthesis of N-benzyl-4-toluenesulfonamide
  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow it to cool to room temperature.

  • Reagent Setup:

    • In the dried flask, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).[1]

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.1 eq) to the stirred amine solution.[1]

  • Addition of Sulfonyl Chloride:

    • Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature at 0 °C.[1]

  • Reaction:

    • Allow the reaction mixture to warm slowly to room temperature.

    • Stir for 2-18 hours, monitoring progress by TLC until the benzylamine spot has been consumed.[1]

  • Workup:

    • Dilute the reaction mixture with additional DCM.[1]

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (to remove pyridine and excess benzylamine), water, and saturated NaHCO₃ solution (to remove any sulfonic acid).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to yield the pure sulfonamide product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware under N2 prep_reagents Dissolve amine in anhydrous DCM prep_glass->prep_reagents cool Cool to 0 °C prep_reagents->cool add_base Add Pyridine cool->add_base add_sulfonyl Dropwise addition of Sulfonyl Chloride add_base->add_sulfonyl stir Warm to RT & Stir (Monitor by TLC) add_sulfonyl->stir dilute Dilute with DCM stir->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base dry Dry & Concentrate wash_base->dry purify Recrystallize dry->purify product Pure Sulfonamide purify->product G start Low Yield or Incomplete Reaction? check_moisture Are conditions strictly anhydrous? start->check_moisture yes_moisture No check_moisture->yes_moisture No no_moisture Yes check_moisture->no_moisture Yes check_reagents Are reagents pure and fresh? yes_reagents No check_reagents->yes_reagents No no_reagents Yes check_reagents->no_reagents Yes check_base Is base appropriate and sufficient? yes_base No check_base->yes_base No no_base Yes check_base->no_base Yes solve_moisture Solution: Dry glassware/solvents, use inert atmosphere. yes_moisture->solve_moisture no_moisture->check_reagents solve_reagents Solution: Use fresh sulfonyl chloride, purify amine. yes_reagents->solve_reagents no_reagents->check_base solve_base Solution: Check stoichiometry (1.1 eq), consider stronger base (DBU). yes_base->solve_base solve_reactivity Problem is likely low substrate reactivity. Solution: Increase temp, add DMAP catalyst. no_base->solve_reactivity

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Common Problems in the Synthesis of Sulfonamide Derivatives.
  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Wikipedia. (2023). Sulfonamide.
  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Bower, J. F., et al. (1996). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 37(34), 6067-6070. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Note: A general reference for common reactions in drug discovery, contextually relevant.)
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.

Sources

"purification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide from crude reaction mixture"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity from a crude reaction mixture. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues
Question 1: My recrystallization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low yield during recrystallization is a common issue that can often be attributed to several factors. 4-(1-Hydroxyethyl)benzene-1-sulfonamide, being a polar molecule with both a hydroxyl and a sulfonamide group, requires careful solvent selection for efficient crystallization.

Common Causes and Solutions:

  • Inappropriate Solvent Choice: The solubility of the sulfonamide in the chosen solvent at low temperatures might be too high, leading to significant product loss in the filtrate.[1]

    • Solution: Experiment with mixed solvent systems. Ethanol/water, isopropanol/water, or ethyl acetate/hexanes are often effective for sulfonamides.[2][3] The goal is to find a system where the compound is highly soluble in the hot solvent but sparingly soluble when cooled.[2]

  • Using an Excessive Amount of Solvent: Adding too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystal formation.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] If you've added too much, you can evaporate some of the solvent to concentrate the solution.

  • Premature Crystallization: The compound may crystallize too early, especially during a hot filtration step to remove insoluble impurities.[1]

    • Solution: Ensure all glassware for filtration is pre-heated. Perform the filtration step as quickly as possible to maintain the solution's temperature.[1]

  • Multiple Transfers: Each time the solid material is transferred between containers, some loss is inevitable.[1]

    • Solution: Minimize the number of transfers. Plan your experimental setup to be as efficient as possible.

Solvent SystemTypical Ratio (v/v)Notes
Isopropanol/Water70:30Often effective for sulfonamides, providing a good balance of solubility.[1][4]
Ethanol/WaterVariesA common choice for recrystallizing polar organic compounds.[2]
Ethyl Acetate/HexanesVariesA less polar system that can be effective if polar impurities are the main issue.[2]
Question 2: During recrystallization, my product "oiled out" instead of forming crystals. Why did this happen and what should I do?

Answer: "Oiling out" is the separation of the dissolved solute as a liquid phase rather than a crystalline solid.[1] This is often due to the melting point of the solid being lower than the boiling point of the recrystallization solvent or the presence of a high concentration of impurities.[1] An oiled-out product is typically impure.[1]

Solutions:

  • Re-dissolve and Adjust: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a seed crystal of the pure compound.[1][5]

  • Change the Solvent System: The current solvent may be too nonpolar. Switching to a more polar solvent or a different solvent mixture can be beneficial.[1] For instance, if you are using ethyl acetate/hexanes, consider trying an isopropanol-water mixture.[1]

  • Preliminary Purification: If the crude product is highly impure, a preliminary purification step such as column chromatography may be necessary before attempting recrystallization.[1]

Chromatography Challenges
Question 3: I'm struggling to get good separation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide from its impurities using column chromatography. What factors should I consider?

Answer: Column chromatography is a powerful purification technique, but its success hinges on the proper selection of the stationary and mobile phases.[6] For a polar compound like 4-(1-Hydroxyethyl)benzene-1-sulfonamide, these choices are critical.

Key Considerations:

  • Stationary Phase: Silica gel is a common choice for a wide variety of compounds.[7] However, if your compound is sensitive to acid, you might consider deactivating the silica gel with triethylamine or using an alternative like alumina.[8]

  • Mobile Phase (Eluent): The polarity of the eluent is crucial.[6]

    • Starting Point: Begin with a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.3 on a Thin-Layer Chromatography (TLC) plate.[8]

    • Solvent Systems: For polar aromatic compounds, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are common.[9] Given the polarity of your compound, you will likely need a relatively high proportion of the polar solvent.

    • Gradient Elution: For difficult separations, a gradient elution can be very effective.[8] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product and then any more polar impurities.[6][8]

Troubleshooting Workflow for Column Chromatography:

Caption: Workflow for optimizing column chromatography.

Purity Assessment
Question 4: How can I accurately assess the purity of my final product?

Answer: A combination of analytical techniques is often best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for determining purity.[10] By integrating the peak areas, you can calculate the percentage purity of your compound.[10] A C18 column with a mobile phase gradient of water (containing a small amount of acid like formic acid) and acetonitrile is a common setup.[10]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to get a qualitative assessment of purity.[10] The presence of multiple spots indicates impurities.[11] For visualization, UV light at 254 nm is standard.[10] For enhanced visualization of sulfonamides, you can spray the plate with a fluorescamine solution and view it under UV light at 366 nm, where they will appear as yellow-green fluorescent spots.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities through unexpected signals.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information, which can help in identifying the main product and any impurities.[12]

Initial Purity Assessment Workflow:

Caption: A logical flow for determining product purity.

Experimental Protocols

Protocol 1: Recrystallization using an Isopropanol/Water System
  • Dissolution: In an Erlenmeyer flask, add the crude 4-(1-Hydroxyethyl)benzene-1-sulfonamide to a 70% (v/v) isopropanol-water solution. A starting point could be approximately 10-15 g of crude material per 100 mL of solvent.[4]

  • Heating: Heat the mixture to its boiling point with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[3]

  • Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][5]

  • Hot Filtration (if charcoal was added): Pre-heat a funnel and a receiving flask. Perform a hot gravity filtration to remove the charcoal or any other insoluble impurities.[1][5]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is a good starting point. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.[6]

  • Monitoring: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Common issues in sulfonamide synthesis and solutions. Benchchem.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • Sulfonamide purification process. Google Patents.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Column chromatography. Columbia University.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.

Sources

"common impurities in 4-(1-Hydroxyethyl)benzene-1-sulfonamide synthesis and their removal"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful synthesis and purification of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Q1: What is the most common synthetic route for 4-(1-Hydroxyethyl)benzene-1-sulfonamide?

A1: The most prevalent and industrially scalable synthesis is a two-step process. It begins with the Friedel-Crafts acylation of benzenesulfonamide with acetyl chloride to yield 4-acetylbenzenesulfonamide. This intermediate is then selectively reduced to the final product, 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Q2: Why is Friedel-Crafts acylation the preferred method for the first step?

A2: Friedel-Crafts acylation offers a direct and efficient method for introducing the acetyl group to the benzene ring. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, and the deactivating nature of the resulting ketone prevents polysubstitution, leading to a cleaner reaction profile.[1][2][3]

Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?

A3: Key parameters include the choice and stoichiometry of the Lewis acid catalyst (commonly aluminum chloride, AlCl₃), reaction temperature, and the solvent. The sulfonamide group is a deactivating group, which can make the reaction challenging.[4][5] Careful control of these parameters is crucial to favor the formation of the desired para-isomer and minimize side reactions.

Q4: Which reducing agents are suitable for the conversion of 4-acetylbenzenesulfonamide to 4-(1-Hydroxyethyl)benzene-1-sulfonamide?

A4: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for reducing ketones in the presence of the sulfonamide group.[6][7][8][9][10] It is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and offers easier workup procedures.

Q5: What are the most effective methods for purifying the final product?

A5: Recrystallization is a highly effective method for purifying 4-(1-Hydroxyethyl)benzene-1-sulfonamide, particularly for removing small amounts of impurities.[11][12][13] For more challenging separations, such as removing isomeric impurities, column chromatography is recommended.

Q6: How can I monitor the progress of each reaction step?

A6: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the Friedel-Crafts acylation and the reduction reaction.[14] By comparing the TLC profile of the reaction mixture to that of the starting materials and expected products, you can determine the extent of the reaction and identify the presence of any significant byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity assessment.[15][16][17]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Step 1: Friedel-Crafts Acylation of Benzenesulfonamide

Problem 1: Low yield of 4-acetylbenzenesulfonamide.

Probable Cause Solution
Insufficient catalyst activity: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored AlCl₃.
Inadequate reaction temperature: The reaction may not have been heated sufficiently to overcome the deactivating effect of the sulfonamide group.The reaction often requires heating. Monitor the reaction by TLC to determine the optimal temperature and reaction time. A typical temperature range is 60-80 °C.[18]
Poor quality of starting materials: Impurities in benzenesulfonamide or acetyl chloride can interfere with the reaction.Use high-purity starting materials. Purify benzenesulfonamide by recrystallization if necessary.
Formation of a stable complex: The product ketone can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.Use at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent.[1]

Problem 2: Formation of significant amounts of isomeric impurities (ortho- and meta-acetylbenzenesulfonamide).

Probable Cause Solution
Reaction conditions favoring isomer formation: The sulfonamide group is a meta-director under strongly acidic conditions, but the para product is often desired.While the sulfonamide group is deactivating, steric hindrance at the ortho positions can favor para substitution.[19][20] Careful control of the reaction temperature and slow addition of the acylating agent can help maximize the yield of the para isomer.
Difficulty in separating isomers: The physical properties of the isomers can be very similar.Isomers can often be separated by fractional recrystallization from a suitable solvent system (e.g., ethanol/water). If recrystallization is ineffective, column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) is the recommended method.

Problem 3: The reaction mixture is a dark, tarry mess.

Probable Cause Solution
Reaction temperature is too high: Excessive heat can lead to decomposition and polymerization of starting materials and products.Maintain a controlled reaction temperature and monitor for any exothermic events. Use a heating mantle with a temperature controller.
Presence of highly activating impurities: Trace amounts of activating impurities in the starting material can lead to uncontrolled side reactions.Ensure the purity of the benzenesulfonamide starting material.
Step 2: Reduction of 4-acetylbenzenesulfonamide

Problem 1: Incomplete reduction of the ketone.

Probable Cause Solution
Insufficient reducing agent: Not enough sodium borohydride was used to fully reduce the ketone.Use a molar excess of sodium borohydride (typically 1.5 to 2 equivalents) to ensure complete reduction.
Decomposition of the reducing agent: Sodium borohydride can react with protic solvents like methanol over time, reducing its effectiveness.Add the sodium borohydride portion-wise to the solution of the ketone in the solvent at a controlled temperature (e.g., 0-5 °C) to minimize its decomposition before it can react with the ketone.
Low reaction temperature: The reduction may be slow at very low temperatures.After the initial addition of NaBH₄ at a lower temperature, allow the reaction to warm to room temperature and stir for a sufficient period to ensure completion, monitoring by TLC.

Problem 2: Formation of byproducts during workup.

Probable Cause Solution
Hydrolysis of borate esters: The initial product of the reduction is a borate ester, which needs to be hydrolyzed to yield the alcohol.The workup typically involves the addition of an acid (e.g., dilute HCl) to hydrolyze the borate esters and neutralize any excess base. Careful, slow addition of acid is necessary to control gas evolution.
Formation of inorganic salts: The workup generates inorganic boron salts that can contaminate the product.After acidification, the product is typically extracted into an organic solvent. Washing the organic layer with water and then brine will help remove these inorganic salts.
Purification

Problem 1: Difficulty in recrystallizing the final product.

Probable Cause Solution
Inappropriate solvent system: The chosen solvent may be too good or too poor a solvent for the product.Conduct small-scale solubility tests to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold.[11][12] Common solvent systems for recrystallization of such compounds include ethanol/water, methanol/water, or ethyl acetate/hexane.[13][21]
Product "oiling out" instead of crystallizing: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities.If the product oils out, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce crystallization.[22]
Low recovery of purified product. Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated upon cooling. Ensure the crystals are washed with a minimal amount of ice-cold solvent to prevent significant loss of product.[12]

Problem 2: Impurities co-elute with the product during column chromatography.

Probable Cause Solution
Inappropriate mobile phase: The polarity of the eluent may not be optimal for separating the product from the impurities.Perform a systematic TLC analysis with different solvent systems to find an eluent that provides good separation between the product and the impurities. A shallow gradient elution in column chromatography can improve separation.
Overloading the column: Applying too much sample to the column can lead to poor separation.Use an appropriate amount of crude product relative to the amount of silica gel (typically a 1:20 to 1:100 ratio by weight).

III. Experimental Protocols & Visualizations

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction cluster_purification Purification start Benzenesulfonamide + Acetyl Chloride reaction1 Friedel-Crafts Acylation (AlCl3, solvent, heat) start->reaction1 intermediate Crude 4-acetylbenzenesulfonamide reaction1->intermediate reaction2 Reduction (NaBH4, solvent) intermediate->reaction2 crude_product Crude 4-(1-Hydroxyethyl)- benzene-1-sulfonamide reaction2->crude_product purification Recrystallization or Column Chromatography crude_product->purification final_product Pure 4-(1-Hydroxyethyl)- benzene-1-sulfonamide purification->final_product

Caption: Overall workflow for the synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_purification Purification Issue start Problem Encountered low_yield Low Yield start->low_yield impurities Isomeric/Other Impurities start->impurities recrystallization_fail Recrystallization Fails start->recrystallization_fail poor_separation Poor Chromatographic Separation start->poor_separation c1 Improved Yield low_yield->c1 Check Reagent Quality & Reaction Conditions c2 Higher Purity impurities->c2 Optimize Reaction Conditions & Purification Method c3 Successful Crystallization recrystallization_fail->c3 Screen Solvents & Optimize Cooling Rate c4 Effective Separation poor_separation->c4 Optimize Mobile Phase & Column Loading

Caption: A logic diagram for troubleshooting common synthesis and purification issues.

IV. References

  • Chemistry Steps. (n.d.). Ortho, Para, and Meta in Disubstituted Benzenes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Reddit. (2023, September 29). Meta vs Ortho/Para with FC-Alkylation. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Boron Hydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • YouTube. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • ResearchGate. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • YouTube. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • SlidePlayer. (n.d.). FE 315 Instrumental Analysis HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Reddit. (2024, February 29). isolating product after sodium borohydride reduction. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5α-androstan-17β-ol-3-one. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Aqueous Stability of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability data and established degradation pathways for 4-(1-Hydroxyethyl)benzene-1-sulfonamide in aqueous solutions are limited. This guide, therefore, provides a framework based on the known stability profile of the broader sulfonamide class of compounds and established principles of pharmaceutical forced degradation studies.[1][2] The protocols and troubleshooting advice provided herein are intended to empower researchers to systematically investigate the stability of this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a sulfonamide derivative like 4-(1-Hydroxyethyl)benzene-1-sulfonamide in an aqueous solution?

Based on the general behavior of sulfonamides, the primary stability concerns are susceptibility to photodegradation and pH-dependent degradation.[3][4] The sulfonamide functional group and the benzene ring are common sites for degradation reactions.

Q2: How does pH likely affect the stability of my compound?

The pH of an aqueous solution can significantly influence the degradation rate of sulfonamides, with increased degradation often observed in acidic and alkaline environments.[3] The ionization state of the molecule, which is pH-dependent, can alter its susceptibility to hydrolysis and other degradation reactions.[5] For sulfonamide-based compounds, changes in pH can also impact solubility.[6]

Q3: Is 4-(1-Hydroxyethyl)benzene-1-sulfonamide likely to be sensitive to light?

Yes, many sulfonamides are known to be susceptible to photodegradation, especially when exposed to UV light.[7][8] This can lead to the formation of various degradation products. It is recommended to protect solutions of this compound from light unless photostability is being actively investigated.

Q4: What are the expected degradation pathways for this molecule?

While specific pathways for 4-(1-Hydroxyethyl)benzene-1-sulfonamide are not established, common degradation routes for sulfonamides include:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond.

  • Oxidation: Modification of the aniline moiety or other parts of the molecule.

  • Photodegradation: Often involving reactions on the benzene ring, such as hydroxylation, or cleavage of the S-N bond.[4][7]

Q5: What analytical technique is most suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Photodiode Array (PDA) detection is the most common and reliable technique.[9][10] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its degradation over time.

Troubleshooting Guide: Establishing a Stability Profile

This section provides a systematic approach to troubleshooting and understanding the stability of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in your experiments.

Issue 1: Inconsistent results or loss of compound in solution over time.

Potential Cause: The compound may be degrading under your experimental conditions (e.g., pH, light exposure, temperature).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: How to proactively determine the stability of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Solution: Conduct a forced degradation (stress testing) study. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.[2][11] This is a critical step in developing a stability-indicating analytical method.

Forced Degradation Experimental Design:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80 °C)To investigate degradation in acidic conditions.[12]
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80 °C)To investigate degradation in alkaline conditions.[12]
Oxidation 3-30% H₂O₂, room temperature or slightly heatedTo assess susceptibility to oxidative degradation.[1]
Photostability Expose solution to UV and visible light (ICH Q1B)To determine light sensitivity.
Thermal Stress Heat solution (e.g., 60-80 °C)To assess thermal stability.

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[12]

Protocol 1: General Forced Degradation Study
  • Preparation: Prepare a stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in a suitable solvent (e.g., water, or a co-solvent system like water:acetonitrile if solubility is low).

  • Stress Conditions:

    • Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl (for acid) or 2 M NaOH (for base) to achieve a final acid/base concentration of 1 M. Place samples in a heated water bath.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of ~3%.

    • Photolysis: Place the solution in a photostability chamber.

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Initial Conditions:

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or another modifier) and acetonitrile or methanol.

    • Detector: UV detector set at a wavelength where the compound has maximum absorbance.

  • Method Development:

    • Inject a solution of the pure compound to determine its retention time.

    • Inject samples from the forced degradation studies that show significant degradation.

    • Optimize the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks.

    • Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the parent peak in the degraded samples to ensure it is not co-eluting with any degradation products.

Workflow for Stability-Indicating Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • D Nagasamy Venkatesh and S D Shanmuga Kumar. Forced Degradation – A Review. Biomed J Sci & Tech Res 47(3)-2022. BJSTR. MS. ID. 007492. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013 Sep;3(3):159-165. [Link]

  • Alsante, K. M., et al. (2014). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 19(9), 13431-13456. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Jain, D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2002-2008. [Link]

  • Dana Bioscience. 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg. [Link]

  • PubChem. 4-(2-Hydroxyethyl)benzenesulfonamide. [Link]

  • PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide. [Link]

  • Adamek, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4436. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. International Journal of Chemical and Environmental Engineering, 2(3), 183-187. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. [Link]

  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. (2022). Molecules, 27(24), 8820. [Link]

  • Ge, L., et al. (2015). Photodegradation Mechanism of Sulfonamides with Excited Triplet State Dissolved Organic Matter: A Case of Sulfadiazine with 4-Carboxybenzophenone as a Proxy. Journal of Hazardous Materials, 290, 8-15. [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(1), 129-141. [Link]

  • Kriszt, B., et al. (2021). Determination of Solubility of 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid and its Sodium Salt in Acetonitrile and Voltammetric Investigation of Sulphonamide Drugs in Different Solvents in Their Absence and Presence. Journal of Solution Chemistry, 50, 147-159. [Link]

  • Voigt, J., et al. (2017). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. Water Research, 124, 63-73. [Link]

  • PubChem. 4-(Hydroxymethyl)benzenesulfonamide. [Link]

  • Larson, R. J., & Vashon, R. D. (1989). Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils. Journal of Environmental Quality, 18(2), 231-236. [Link]

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Smith, T. D., & Stelter, J. R. (1976). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry, 41(20), 3327-3331. [Link]

  • ResearchGate. (2017). Kinetics of degradation of sulfonamides by Fenton process. [Link]

  • PubChem. 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. [Link]

  • MDPI. (2023). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Molecules, 28(21), 7381. [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). Pharmaceutics, 13(8), 1263. [Link]

Sources

Technical Support Center: Preventing Hydrolysis of Sulfonyl Chloride Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals on a critical aspect of synthetic chemistry: preventing the hydrolysis of sulfonyl chloride starting materials. Sulfonyl chlorides are highly reactive and invaluable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[1] However, their utility is often compromised by their susceptibility to hydrolysis, which can lead to reduced yields, impure products, and wasted resources.[1][2]

This guide is structured to provide not just procedural instructions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. By understanding the "why" behind each recommendation, you can effectively troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is sulfonyl chloride hydrolysis and why is it a problem?

A1: Sulfonyl chloride hydrolysis is a chemical reaction where a sulfonyl chloride molecule (R-SO₂Cl) reacts with water (H₂O) to form the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[3]

The Chemical Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl[3]

This reaction is problematic for several reasons:

  • Loss of a Key Reagent: The sulfonic acid product is generally unreactive under the conditions used for sulfonamide or sulfonate ester formation, leading to a direct loss of your starting material and a reduction in the theoretical yield of your desired product.[1]

  • Product Contamination: The sulfonic acid byproduct can contaminate your reaction mixture, complicating purification and potentially leading to inaccurate analytical results.[2]

  • Generation of Corrosive Byproducts: The formation of hydrochloric acid can create a corrosive environment, which may be detrimental to sensitive functional groups on your substrate or even damage equipment.[3]

Q2: What is the underlying mechanism of sulfonyl chloride hydrolysis?

A2: The hydrolysis of most sulfonyl chlorides, including both arenesulfonyl and primary/secondary alkanesulfonyl chlorides, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to a transition state where the water molecule is forming a new bond with the sulfur, and the sulfur-chlorine bond is simultaneously breaking.

For certain alkanesulfonyl chlorides with an α-hydrogen, an alternative elimination-addition pathway via a highly reactive "sulfene" intermediate can occur, especially under basic conditions.[5][6] However, for the purpose of preventing unwanted hydrolysis, considering the direct nucleophilic attack by water is the most practical approach.

Q3: My reaction yield is consistently low when using a sulfonyl chloride. Could hydrolysis be the culprit?

A3: Yes, low yields are a classic symptom of sulfonyl chloride hydrolysis.[1] If you observe a significant portion of your starting material is unaccounted for, or if you detect an acidic byproduct, hydrolysis is a likely cause. Other indicators of decomposition, which can be related to hydrolysis, include a change in color of the reaction mixture (often to brown or black) and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]

Troubleshooting Guides

Issue 1: My sulfonyl chloride has degraded during storage.
  • Potential Cause: Exposure to atmospheric moisture is the most common reason for the degradation of sulfonyl chlorides over time.[1] Improperly sealed containers allow for the slow ingress of water, leading to hydrolysis.

  • Troubleshooting Steps:

    • Inspect the Material: A degraded sulfonyl chloride may appear discolored, clumpy (if solid), or have a strong acidic odor due to HCl formation.

    • Verify Purity: Before use, it's advisable to check the purity of older sulfonyl chloride reagents. This can be done using techniques like NMR spectroscopy or titrimetric methods to determine the active sulfonyl chloride content.[7]

    • Purification (with caution): In some cases, distillation or recrystallization can be used to purify a partially hydrolyzed sulfonyl chloride. However, thermal decomposition is a risk, so this should be done at reduced pressure and with appropriate safety measures.[8]

  • Preventative Measures for Storage:

    • Store sulfonyl chlorides in tightly sealed containers, preferably with a PTFE-lined cap.

    • For highly sensitive sulfonyl chlorides, consider storing them in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials like bases and alcohols.[9]

Issue 2: My reaction is not going to completion, and I suspect hydrolysis is occurring during the reaction.
  • Potential Cause: The presence of trace amounts of water in your reaction solvent, reagents, or glassware is a primary driver of hydrolysis during the reaction.

  • Troubleshooting Workflow: The following diagram illustrates a systematic approach to identifying and eliminating sources of moisture in your reaction setup.

G cluster_0 Troubleshooting Workflow: In-Reaction Hydrolysis cluster_1 Solutions A Low Yield/Incomplete Reaction B Analyze Reaction Mixture (TLC, LC-MS, NMR) Identify Sulfonic Acid Byproduct A->B Observe C Source of Water? B->C Confirm Hydrolysis D Solvents C->D E Reagents (e.g., amine, base) C->E F Glassware C->F G Atmosphere C->G D1 Use Anhydrous Solvents (e.g., freshly distilled or from a solvent purification system) D->D1 E1 Dry Reagents (e.g., use freshly opened bottles, dry over desiccants) E->E1 F1 Oven-Dry or Flame-Dry Glassware F->F1 G1 Run Reaction Under Inert Atmosphere (Nitrogen or Argon) G->G1

Caption: A workflow for troubleshooting in-reaction hydrolysis of sulfonyl chlorides.

Experimental Protocols

Protocol 1: General Procedure for Handling and Using Sulfonyl Chlorides under Anhydrous Conditions

This protocol outlines the best practices for setting up a reaction to minimize the risk of hydrolysis.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).

    • Dry the glassware in an oven at >100 °C for several hours or flame-dry under a vacuum immediately before use.

    • Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon) or in a desiccator.

  • Solvent and Reagent Preparation:

    • Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

    • Ensure all other reagents, such as amines and bases (e.g., triethylamine, pyridine), are anhydrous. Liquid reagents can be distilled from drying agents, and solid reagents can be dried under a vacuum.

  • Reaction Setup:

    • Assemble the dry glassware quickly under a positive pressure of an inert gas.

    • Use rubber septa on all openings to maintain the inert atmosphere.

    • Add the anhydrous solvent and other reagents to the reaction flask via syringe or cannula.

  • Addition of Sulfonyl Chloride:

    • If the sulfonyl chloride is a solid, it can be added as a solution in the anhydrous reaction solvent or, if necessary, quickly in one portion under a strong flow of inert gas.

    • If the sulfonyl chloride is a liquid, add it dropwise to the reaction mixture using a syringe.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

    • During aqueous work-up, perform the steps quickly and at low temperatures (e.g., in an ice bath) to minimize hydrolysis of any unreacted sulfonyl chloride or the desired product if it is also sensitive.[2] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous mixture can surprisingly protect them from extensive hydrolysis.[10]

Protocol 2: Small-Scale Purity Check for a Sulfonyl Chloride Reagent

This protocol provides a quick method to assess if an older bottle of sulfonyl chloride is still viable for use.

  • Sample Preparation:

    • In a fume hood, carefully weigh a small amount (e.g., 10-20 mg) of the sulfonyl chloride into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a dry, deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[7]

    • Cap the NMR tube and gently mix to dissolve the sample.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • The presence of the corresponding sulfonic acid will often appear as a broad peak, and its integration relative to the peaks of the sulfonyl chloride can give a rough estimate of the extent of hydrolysis.

  • Interpretation:

    • If a significant amount of the sulfonic acid is observed, the reagent may lead to lower yields and should be purified or discarded.

Data Presentation

Table 1: Relative Stability of Sulfonyl Chlorides to Hydrolysis

The rate of hydrolysis can be influenced by the electronic and steric properties of the group attached to the sulfonyl chloride. This table provides a general comparison.

Sulfonyl Chloride TypeGeneral Stability to HydrolysisRationale
Aromatic Generally more stable than aliphaticThe aromatic ring can delocalize electron density, making the sulfur atom less electrophilic.
Primary Aliphatic Moderately reactiveLess sterically hindered, allowing easier access for the water molecule to attack the sulfur atom.
Secondary Aliphatic More stable than primaryIncreased steric hindrance around the sulfur atom slows the rate of nucleophilic attack.[11]
Tertiary Aliphatic Can be unstable and may decompose via other pathwaysHighly sterically hindered, but can also undergo solvolysis-decomposition reactions.[5]
Heteroaromatic Stability is highly dependent on the heterocycle and position of the sulfonyl groupCan undergo various decomposition pathways, including hydrolysis and SO₂ extrusion.[12]

Visualization of Key Concepts

G cluster_0 Factors Influencing Sulfonyl Chloride Stability cluster_1 Preventative Strategies SC Sulfonyl Chloride (R-SO₂Cl) Moisture Presence of Water SC->Moisture Hydrolysis Temp Elevated Temperature SC->Temp Thermal Decomposition Light UV Light Exposure SC->Light Photolytic Decomposition Nucleophiles Other Nucleophiles (Alcohols, Amines) SC->Nucleophiles Side Reactions Anhydrous Anhydrous Conditions Moisture->Anhydrous LowTemp Low Reaction Temperature Temp->LowTemp Protection Protection from Light Light->Protection Control Controlled Stoichiometry Nucleophiles->Control Inert Inert Atmosphere

Caption: The relationship between factors causing sulfonyl chloride decomposition and corresponding preventative measures.

References

  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

  • King, J. F., & Kice, J. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 114(5), 1743–1749.
  • King, J. F., & Hillhouse, J. H. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(11), 2162-2172.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Rogerson, M. J., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1354-1357.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
  • Odyssey Organics. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

  • Vizgert, R. V. (1962). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Russian Chemical Reviews, 31(1), 1-18.
  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(3), 564–569.
  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–867.
  • Arran Chemical Company. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Lecher, H. Z., & Parker, R. P. (1951). U.S. Patent No. 2,556,879. Washington, DC: U.S.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from [Link]

  • Ameduri, B., & Boutevin, B. (2000).
  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Retrieved from [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from [Link]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • Quora. (2017). Why will sulfonic acid chlorides not react with water? Retrieved from [Link]

  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • Verma, B. C., Kumar, S., & Sood, R. K. (1986). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 25A(12), 1140-1141.
  • ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

  • Siggia, S., & Hanna, J. G. (1982). Determination of sulfonyl chlorides by reaction with 3-chloroaniline. Analytical Chemistry, 54(2), 349–350.
  • Gemoets, H. P. L., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 653-659.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

  • Clarke, H. T., Babcock, G. S., & Murray, T. F. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 13.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Robins, M. J., et al. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 79(22), 11025–11041.
  • Douglass, I. B. (1964). Methanesulfinyl Chloride. Organic Syntheses, 44, 62.
  • May, S. A., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1546.

Sources

Technical Support Center: Enhancing the Solubility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to equip you with the scientific understanding and methodological tools to ensure reliable and reproducible assay results.

Introduction: The Solubility Challenge

Poor aqueous solubility is a frequent obstacle in drug discovery, often leading to underestimated compound activity, inconsistent data, and misleading structure-activity relationships (SAR).[1][2] 4-(1-Hydroxyethyl)benzene-1-sulfonamide, like many benzenesulfonamide derivatives, may exhibit limited solubility in aqueous buffers used for biological assays. This can result in compound precipitation, reducing the effective concentration at the target and compromising the integrity of your experimental outcomes.[3]

This guide provides a structured approach to systematically troubleshoot and overcome these solubility hurdles. We will explore various solubilization strategies, from simple solvent adjustments to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(1-Hydroxyethyl)benzene-1-sulfonamide precipitated immediately upon addition to my aqueous assay buffer. What is happening and how can I prevent this?

A1: Immediate Precipitation ("Crashing Out")

This is a classic sign that the compound's solubility limit has been exceeded in the final assay medium.[4] This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer where the compound is less soluble.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate compound precipitation.

Detailed Solutions:

  • Decrease Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. It's crucial to first determine the maximum soluble concentration under your specific experimental conditions.

  • Optimize Stock Solution and Dilution:

    • Lower Stock Concentration: A highly concentrated DMSO stock (e.g., 50-100 mM) can lead to a higher final percentage of DMSO, which can be toxic to cells and may not prevent precipitation upon significant dilution.[4] Consider preparing a lower concentration stock (e.g., 10 mM).

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed assay buffer.[4] This gradual change in solvent composition can prevent the compound from crashing out.

  • Modify the Assay Buffer:

    • pH Adjustment: The sulfonamide moiety is weakly acidic and the compound also possesses a hydroxyl group. The overall solubility of such a compound can be pH-dependent.[5][6] For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by favoring the charged, more soluble form.[7][8] It is recommended to experimentally determine the pKa of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to guide pH adjustments.

    • Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent (co-solvent) in your final assay buffer can increase the solubility of hydrophobic compounds.[9][10]

Q2: The compound appears to be in solution initially, but I observe precipitation after incubation. What causes delayed precipitation?

A2: Delayed Precipitation

Delayed precipitation can be caused by several factors, including temperature fluctuations, compound instability, or interactions with media components.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Temperature Changes Solubility is often temperature-dependent. Moving plates from a warmer incubator to a cooler plate reader can cause precipitation.[11]Ensure all buffers and media are pre-warmed to the assay temperature. Minimize the time the plate is at a different temperature.
Compound Instability The compound may degrade over time into less soluble byproducts.Assess the stability of the compound in your assay media over the time course of the experiment. Consider preparing fresh compound dilutions immediately before use.
Interaction with Media Components Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation.If using serum, try reducing the serum percentage or using a serum-free medium if the assay allows.
Cellular Metabolism For cell-based assays, cellular metabolism can alter the local pH of the culture medium, potentially affecting the solubility of a pH-sensitive compound.[4]Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary.

In-Depth Solubilization Strategies & Protocols

For persistent solubility issues, the following advanced strategies can be employed.

pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution.[5][6] By adjusting the pH to be approximately 2 units above the pKa for an acidic compound or 2 units below the pKa for a basic compound, you can ensure that the majority of the compound is in its more soluble ionized form.

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).

  • Add an excess of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for your assay.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[9][10]

Commonly Used Co-solvents in Biological Assays:

Co-solvent Typical Final Concentration Considerations
DMSO < 0.5% (ideally < 0.1%)[4]Can be cytotoxic at higher concentrations.
Ethanol 1-5%Generally well-tolerated by many cell lines.
Polyethylene Glycol (PEG) 1-10%Can be viscous; choose a low molecular weight PEG (e.g., PEG 300 or 400).
Glycerol 1-10%Can increase the viscosity of the medium.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in each co-solvent to be tested.

  • Prepare a series of dilutions of each stock solution in your assay buffer to achieve a range of final co-solvent concentrations.

  • Visually inspect for precipitation immediately and after a relevant incubation period.

  • Determine the highest concentration of the compound that remains in solution for each co-solvent and its concentration.

  • Important: Always run a vehicle control with the same final concentration of the co-solvent to assess its effect on the biological assay.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[13][14]

Workflow for Using Cyclodextrins:

Caption: Workflow for utilizing cyclodextrins to enhance solubility.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Add an excess of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove the undissolved compound by filtration.

  • The resulting clear solution contains the water-soluble drug-cyclodextrin complex.

  • Determine the concentration of the solubilized compound.

Advanced Formulation Strategies

For very challenging compounds, more advanced formulation techniques may be necessary. These are typically employed in later stages of drug development but can be adapted for in vitro assays.

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state.[15][16][17] This can be achieved through methods like solvent evaporation or melting.[17][18] Upon addition to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine particles with increased surface area, thus enhancing the dissolution rate.[18]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[19][20] The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity and saturation solubility.

Summary of Key Recommendations

Strategy When to Use Key Advantage Potential Issues
pH Adjustment For ionizable compounds.Simple and effective.[7]May affect biological activity or cell viability.
Co-solvents Mild to moderate solubility issues.Easy to implement.Potential for solvent toxicity.
Cyclodextrins Moderate to severe solubility issues.High solubilizing capacity.[12]Can be expensive; may interfere with ligand-receptor binding.
Solid Dispersions For highly insoluble compounds.Significant increase in dissolution rate.[15]More complex preparation.
Nanosuspensions For very poorly soluble compounds.Enhances both solubility and dissolution rate.[19][20]Requires specialized equipment for preparation.

Concluding Remarks

Improving the solubility of 4-(1-Hydroxyethyl)benzene-1-sulfonamide for biological assays requires a systematic and often empirical approach. By understanding the underlying physicochemical principles and applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome solubility challenges and generate high-quality, reliable data. Always remember to validate any new formulation by including appropriate vehicle controls to ensure that the solubilization method itself does not interfere with the biological assay.

References

  • Baran, E., & Jakab, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 25(5), 2653. [Link]

  • Gajera, B. Y., Shah, D. A., & Dave, R. H. (2022). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 13(Suppl 1), S1–S8. [Link]

  • Jadav, N., & Patel, M. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1464-1470. [Link]

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 15(7), 2934–2942. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Kumar, S., & Singh, S. (2012). Solid dispersion method for improving solubility of some poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 2(5), 114-120. [Link]

  • Azimullah, S., Vikrant, C. K., & Sudhakar, C. K. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 563-569. [Link]

  • Jain, A., & Ran, Y. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 2(8), 1957-1966. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspensions: a strategy to increase the solubility and bioavailability of poorly water-soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Mishra, B., Sahoo, J., & Dixit, P. K. (2013). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO-SUSPENSION TECHNOLOGY. International Journal of Research and Development in Pharmacy and Life Sciences, 2(6), 642-649. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-5. [Link]

  • Sharma, P., & Kumar, L. (2022). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Journal of Pharmaceutical Research International, 34(46A), 1-11. [Link]

  • Dixit, N. D., & Niranjan, S. K. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 238-257. [Link]

  • Vishakha, K. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Patel, B. B., & Patel, J. K. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 1(4), 235-244. [Link]

  • Sharma, M., & Sharma, R. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics, 16(2), 1-8. [Link]

  • Baran, E., & Jakab, G. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 26(4), 2056. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-443. [Link]

  • Kumar, S., & Singh, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(8), 2393-2401. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Applied Pharmaceutical Science, 2(10), 6-10. [Link]

  • Di, L., & Kerns, E. H. (2016). Effects of Properties on Biological Assays. In Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization (pp. 499-522). Academic Press. [Link]

  • Ferreira, L. A., & Assis, D. M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(5), 5983–5997. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 240-247. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • The Organic Chemistry Tutor. (2025). How Does pH Impact Ionic Compound Solubility?. YouTube. [Link]

  • Slideshare. (2018). Methods of solubility enhancements. [Link]

  • Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Medicinal Chemistry, 47(10), 2714–2722. [Link]

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of 4-(1-Hydroxyethyl)benzene-1-sulfonamide in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Researchers: As of early 2026, detailed public information on the specific biological targets and off-target profile of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is limited. Therefore, this guide provides a comprehensive framework for systematically investigating, identifying, and mitigating potential off-target effects of this and other novel small molecules in cellular models. The principles and protocols described herein are broadly applicable to the characterization of any investigational compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern in my experiments with 4-(1-Hydroxyethyl)benzene-1-sulfonamide?

A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1] These interactions can lead to a variety of confounding outcomes, including misleading experimental data, unforeseen cellular toxicity, and an incorrect interpretation of the compound's mechanism of action.[1][2] For a novel compound like 4-(1-Hydroxyethyl)benzene-1-sulfonamide, with an uncharacterized polypharmacology, it is crucial to proactively investigate off-target effects to ensure the validity of your research findings and the potential for its future development.[3]

Q2: I'm observing a phenotype in my cells upon treatment, but how can I be sure it's due to the intended on-target activity versus an off-target effect?

A2: Differentiating between on- and off-target effects is a critical validation step. A multi-pronged approach is recommended:

  • CRISPR/Cas9-Mediated Target Knockout: The gold standard for validating on-target effects is to assess the compound's activity in cells where the intended target has been genetically ablated.[][5][6][7] If the compound's effect is diminished or absent in the knockout cells compared to wild-type, it strongly suggests an on-target mechanism.[8]

  • Rescue Experiments: In cases of target inhibition, expressing a mutated version of the target that is resistant to the compound should "rescue" the cells from the compound's effects if they are on-target.[1]

  • Use of Structurally Related Inactive Analogs: A "negative control" compound that is structurally similar to 4-(1-Hydroxyethyl)benzene-1-sulfonamide but lacks activity against the intended target can help identify non-specific effects.[1]

  • Orthogonal Assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological endpoint.[1]

Q3: What is the most common source of off-target effects for small molecules, and could this apply to a sulfonamide-containing compound?

A3: A frequent source of off-target interactions for many small molecules is the binding to protein kinases. The ATP-binding pocket is structurally conserved across a large number of kinases, making it a common site for unintended binding of ATP-competitive inhibitors.[2] While the intended target of 4-(1-Hydroxyethyl)benzene-1-sulfonamide may not be a kinase, its potential to interact with the kinome should not be overlooked. Sulfonamide-containing drugs are known to have diverse biological activities, and their off-target profiles can be complex.[9]

Q4: What are the initial steps I should take to minimize the likelihood of observing off-target effects in my cell culture experiments?

A4: Proactive experimental design is key:

  • Thorough Dose-Response Analysis: Determine the lowest effective concentration of 4-(1-Hydroxyethyl)benzene-1-sulfonamide that elicits the desired on-target effect. Using concentrations significantly higher than the on-target EC50/IC50 increases the risk of engaging lower-affinity off-target proteins.[2][10]

  • Control for Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all experimental conditions and is below the level of toxicity for your specific cell line.[1]

  • Confirm Target Engagement: Before delving into complex phenotypic assays, confirm that your compound is physically interacting with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[10]

Troubleshooting Guides

Issue 1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific on-target effect.

Potential Cause Troubleshooting Steps
1. On-target toxicity: The intended biological pathway, when modulated, is inherently toxic to the cells.- Compare the cytotoxic response in wild-type vs. target knockout cells (via CRISPR). If knockout cells are resistant, the toxicity is likely on-target.
2. Off-target toxicity: The compound is interacting with one or more off-target proteins, leading to cell death.- Perform a broad-spectrum kinase profiling assay to identify off-target kinase interactions. - Use unbiased chemical proteomics approaches to identify novel off-target binders.
3. Compound precipitation or instability: At higher concentrations, the compound may be precipitating or degrading into a toxic byproduct.- Visually inspect the media for precipitation. - Assess compound stability in cell culture media over the course of your experiment using analytical methods like HPLC.

Issue 2: The observed cellular phenotype is inconsistent across different cell lines.

Potential Cause Troubleshooting Steps
1. Differential expression of the on-target protein: The cell lines may express varying levels of the intended target protein.- Quantify the expression level of the target protein in each cell line via Western blot or qPCR. Correlate target expression with the compound's potency.
2. Differential expression of off-target proteins: The off-target protein responsible for the effect may be expressed at different levels in the various cell lines.- If an off-target has been identified, assess its expression across the cell lines. - Consider that the cellular context, including signaling pathways and protein interaction networks, can influence a compound's effects.[2]

Experimental Protocols & Workflows

Workflow for Investigating Off-Target Effects

The following diagram illustrates a systematic approach to identifying and validating the off-target effects of a novel compound like 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Off_Target_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Identification cluster_2 Phase 3: Validation & Mitigation A Dose-Response Curve (Determine EC50/IC50) B Confirm Target Engagement (CETSA) A->B If target engagement confirmed C Broad Kinase Screen B->C D Unbiased Proteomics (TPP, Chemoproteomics) B->D E In Silico Prediction B->E F Validate Hits with CETSA C->F D->F E->F G CRISPR Knockout of Potential Off-Targets F->G If off-target engagement confirmed H Structure-Activity Relationship (SAR) Studies to Engineer Out Off-Target Activity G->H If phenotype is validated TPP_Workflow A Treat cells (+/- Compound) B Heat aliquots to different temps A->B C Isolate soluble proteins B->C D Digest to peptides & TMT label C->D E LC-MS/MS Analysis D->E F Identify proteins with significant thermal shifts E->F

Sources

"overcoming challenges in the characterization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Introduction: Navigating the Complexities of a Chiral Sulfonamide

Welcome to the technical support guide for 4-(1-Hydroxyethyl)benzene-1-sulfonamide. This molecule, while seemingly straightforward, presents a unique combination of analytical challenges stemming from its key functional groups: a chiral secondary alcohol, a polar sulfonamide, and an aromatic core. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-tested solutions to common and complex issues encountered during its characterization. Our approach is rooted in explaining the chemical principles behind the challenges, enabling you to not only solve immediate problems but also to build robust, self-validating analytical methods for the future.

This document is structured to follow a logical workflow, from fundamental questions to in-depth troubleshooting of advanced analytical techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties is the first step in designing any experiment. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[1][2]
Molecular Weight 201.25 g/mol [1][2]
Appearance Typically a white to off-white solidN/A
Key Functional Groups Secondary alcohol, primary sulfonamide, 1,4-disubstituted benzeneN/A
Chirality Yes, contains one stereocenter at the carbinol carbon[3][4]

Q2: Is 4-(1-Hydroxyethyl)benzene-1-sulfonamide chiral? Why does this matter?

A2: Yes, the compound is chiral due to the stereocenter on the carbon atom bonded to the hydroxyl group. This means it exists as two non-superimposable mirror images called enantiomers: (R)-4-(1-Hydroxyethyl)benzene-1-sulfonamide and (S)-4-(1-Hydroxyethyl)benzene-1-sulfonamide. For pharmaceutical applications, regulatory agencies often require the separation and independent evaluation of each enantiomer, as they can have different pharmacological, pharmacokinetic, and toxicological profiles.[5][6] Therefore, any comprehensive characterization must include an assessment of enantiomeric purity.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts?

A3: The proton and carbon NMR spectra are fundamental for structural confirmation. The presence of exchangeable protons (-OH, -NH₂) and a simple aromatic system gives a characteristic pattern. Below are typical chemical shifts in DMSO-d₆, a preferred solvent for minimizing rapid proton exchange of the -OH and -NH₂ groups.

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Notes
-CH (OH)CH₃~4.7-4.8 ppm (q)~62-63 ppmQuartet due to coupling with -CH₃
-CH(OH)CH₃ ~1.3-1.4 ppm (d)~25-26 ppmDoublet due to coupling with methine proton
Ar-H (ortho to -SO₂NH₂)~7.7-7.8 ppm (d)~145-146 ppmDoublet, part of AA'BB' system
Ar-H (ortho to -CH(OH)CH₃)~7.4-7.5 ppm (d)~125-126 ppmDoublet, part of AA'BB' system
-SO₂NH₂ ~7.2-7.3 ppm (s, broad)N/AChemical shift is concentration-dependent; exchanges with D₂O
-COH ~5.3-5.4 ppm (d, broad)N/AChemical shift is concentration-dependent; exchanges with D₂O
Ar-C -SO₂NH₂N/A~143-144 ppmQuaternary carbon
Ar-C -CH(OH)CH₃N/A~148-149 ppmQuaternary carbon

Q4: How should I store this compound to ensure its stability?

A4: The benzylic alcohol moiety is susceptible to oxidation to the corresponding ketone, 4-acetylbenzene-1-sulfonamide. To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and air, at a controlled low temperature (e.g., 2-8 °C for short-term, -20 °C for long-term). Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Part 2: Troubleshooting Analytical & Purification Challenges

This section provides in-depth, cause-and-effect troubleshooting for specific experimental issues.

High-Performance Liquid Chromatography (HPLC/UPLC)

The polarity of both the hydroxyl and sulfonamide groups can lead to challenging chromatographic behavior.

Issue 1: My chromatographic peak is tailing significantly.

  • Underlying Cause: Secondary interactions between the polar -OH and acidic -NH₂ groups of your analyte and residual, un-capped silanol groups on the silica-based stationary phase. This leads to non-ideal partitioning and a skewed peak shape.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: The most effective first step is to buffer the mobile phase. For reverse-phase HPLC, adding a small amount of a weak acid like 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic phases can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped C18 or C8 column. These columns have fewer free silanol groups, reducing the potential for tailing.

    • Lower Analyte Concentration: Overloading the column can saturate the active sites, leading to tailing. Try injecting a more dilute sample.[7]

    • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or embedded polar group (EPG) stationary phase may offer alternative selectivity and improved peak shape for this molecule.

Caption: Decision workflow for troubleshooting HPLC peak tailing.

Issue 2: I cannot resolve the (R) and (S) enantiomers.

  • Underlying Cause: Enantiomers have identical physical properties in a non-chiral environment. Separation requires the formation of transient, diastereomeric complexes that have different energies and stabilities. This is achieved using a Chiral Stationary Phase (CSP).[6][8]

  • Expert Protocol: Chiral Method Development

    • CSP Selection: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including alcohols and sulfonamides.[3][9] Columns like Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

    • Mode Selection (Normal vs. Reverse Phase):

      • Normal Phase (NP): Often provides better selectivity. Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting gradient is 90:10 (Hexane:Alcohol), moving towards a higher alcohol percentage.

      • Reverse Phase (RP): Can be more convenient. Use a mobile phase of Acetonitrile/Water or Methanol/Water, often with a buffer like ammonium bicarbonate.

    • Optimization:

      • Alcohol Modifier: In NP, changing the alcohol (e.g., from IPA to Ethanol) can dramatically alter selectivity.

      • Additive: A small amount of an acidic or basic additive (e.g., 0.1% TFA or diethylamine) can improve peak shape and resolution.

    • Consider Supercritical Fluid Chromatography (SFC): SFC often provides faster and higher-resolution chiral separations compared to HPLC.[3][9] The primary mobile phase is supercritical CO₂, typically modified with an alcohol. This is a powerful alternative if HPLC methods fail.

Mass Spectrometry (MS)

MS is critical for confirming molecular weight and identifying impurities.

Issue 1: I'm seeing an unexpected ion at [M+H-64]⁺ in my positive-ion ESI-MS.

  • Underlying Cause: This is a known and characteristic fragmentation pathway for aromatic sulfonamides.[10] Upon collision-induced dissociation (CID), the molecule can undergo a rearrangement that results in the neutral loss of sulfur dioxide (SO₂; MW ≈ 64 Da). The presence of this fragment is strong evidence for the sulfonamide group.

  • Validation:

    • MS/MS Experiment: Isolate the parent molecular ion (e.g., [M+H]⁺ at m/z 202.05) in the first quadrupole and fragment it. The appearance of a prominent product ion at m/z 138.05 confirms the loss of SO₂.

    • In-Source CID: Increase the fragmentor or cone voltage in your MS source. This will induce fragmentation before the mass analyzer and should increase the abundance of the [M+H-64]⁺ ion in the primary mass spectrum.

MS_Fragmentation Parent [M+H]⁺ m/z 202.05 Loss_H2O [M+H - H₂O]⁺ m/z 184.04 (Loss of water) Parent->Loss_H2O CID Loss_SO2 [M+H - SO₂]⁺ m/z 138.05 (Loss of SO₂) Parent->Loss_SO2 CID (Characteristic) Loss_C2H4O [M+H - C₂H₄O]⁺ m/z 158.01 (Benzylic cleavage) Parent->Loss_C2H4O CID

Caption: Common ESI-MS/MS fragmentation pathways for the protonated molecule.

Issue 2: My sample shows a peak for an impurity with a mass of 199.24 g/mol . What is it?

  • Underlying Cause: This mass corresponds to the molecular formula C₈H₉NO₃S, which is consistent with the oxidation of the secondary alcohol to a ketone (4-acetylbenzene-1-sulfonamide). This is a very common impurity.

  • Confirmation Protocol:

    • LC-MS Analysis: The ketone impurity will be more non-polar than the parent alcohol and should elute later in a reverse-phase HPLC method. Check the mass of the later-eluting peak.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the presence of the ketone will be indicated by the disappearance of the methine quartet (~4.7 ppm) and the alcohol doublet (~1.3 ppm). These will be replaced by a sharp singlet for the acetyl methyl group (-COCH₃) at approximately 2.6 ppm.

Part 3: References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Gaspard, S., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. Journal of Pharmaceutical and Biomedical Analysis, 138, 255-263. Available from: [Link]

  • ResearchGate. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. | Download Table. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

  • SlideShare. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • PubMed. (n.d.). Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions. Retrieved from [Link]

  • SlideShare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzensulfonamide, 4-methoxy-N-benzyl-N-(2-hydroxyethyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-(1-Hydroxyethyl)benzene-1-sulfonamide 50mg. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds. Retrieved from

  • National Institutes of Health. (n.d.). p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide | C8H11NO3S | CID 51698383 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide | C8H11NO3S2 | CID 4269754 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(3-Hydroxypropyl)benzene-1-sulfonamide | C9H13NO3S | CID 15707360 - PubChem. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide | C8H11NO3S | CID 10375558 - PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(Benzylideneamino)benzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Retrieved from

  • Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Retrieved from

Sources

Technical Support Center: Refining Purification Protocols for 4-(1-Hydroxyethyl)benzene-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of these valuable compounds. Our focus is on providing not just protocols, but the scientific rationale behind them to empower you to make informed decisions in your own laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and its analogs.

Q1: What are the primary challenges in purifying 4-(1-Hydroxyethyl)benzene-1-sulfonamide?

A1: The primary challenges stem from the molecule's dual polarity. The presence of the polar sulfonamide and hydroxyl groups, combined with the aromatic ring, can lead to:

  • Difficulties in crystallization: The compound may "oil out" or form amorphous solids instead of well-defined crystals.

  • Co-elution with polar impurities during chromatography: Separating the target molecule from structurally similar, polar impurities can be challenging.

  • Potential for degradation: The benzylic alcohol is susceptible to dehydration or oxidation under harsh purification conditions.

Q2: What are the most likely impurities I will encounter?

A2: The most probable impurities depend on the synthetic route. A common method for synthesizing 4-(1-Hydroxyethyl)benzene-1-sulfonamide is the reduction of 4-acetylbenzenesulfonamide. In this case, you can expect:

  • Unreacted starting material: 4-acetylbenzenesulfonamide.

  • Over-reduction product: 4-ethylbenzenesulfonamide.

  • Byproducts from the reducing agent: For example, borate salts if using sodium borohydride.

  • Dehydration product: 4-vinylbenzenesulfonamide, especially if acidic conditions are used during workup or chromatography.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis.[1][2] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and column chromatography fractions.[1] For definitive identification of the main component and any impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[2]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during purification.

Recrystallization Issues

Problem 1: My compound "oils out" during recrystallization.

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[3]

Solutions:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[3]

  • Lower the crystallization temperature: After dissolving the compound at a higher temperature, allow it to cool to a lower temperature before inducing crystallization.

  • Change the solvent system: The current solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[3]

Problem 2: No crystals form, even after the solution has cooled completely.

Causality: This is typically due to either the solution being supersaturated without nucleation, or too much solvent being used, preventing saturation.[3]

Solutions:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3]

    • Seeding: Add a single, pure crystal of the desired compound to the solution. This will act as a template for further crystal growth.

  • Reduce the solvent volume: If the solution is not saturated, carefully evaporate some of the solvent and allow the solution to cool again.

Column Chromatography Issues

Problem 3: My compound is not separating from a polar impurity on a silica gel column.

Causality: The polar nature of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and its potential polar impurities (like unreacted starting material) can lead to similar retention times on a normal-phase silica gel column.

Solutions:

  • Optimize the mobile phase:

    • Increase polarity gradually: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to resolve compounds with similar Rf values.

    • Try a different solvent system: Sometimes, changing the solvent composition entirely can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can be effective.

  • Switch to reverse-phase chromatography: For polar compounds, reverse-phase chromatography is often more effective. A C18 column with a water/acetonitrile or water/methanol gradient can provide excellent separation.

  • Consider a different stationary phase: If silica gel and C18 are not providing adequate separation, consider other stationary phases like alumina or a polar-embedded reverse-phase column.

Problem 4: My compound appears to be degrading on the silica gel column.

Causality: The acidic nature of silica gel can cause the dehydration of the benzylic alcohol in 4-(1-Hydroxyethyl)benzene-1-sulfonamide to form the corresponding vinyl compound.

Solutions:

  • Deactivate the silica gel: The acidity of the silica gel can be reduced by treating it with a base, such as triethylamine, before packing the column.

  • Use a less acidic stationary phase: Alumina is generally less acidic than silica gel and can be a good alternative.

  • Switch to reverse-phase chromatography: Reverse-phase chromatography is typically performed under neutral or mildly acidic conditions, which are less likely to cause degradation of the benzylic alcohol.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is suitable for the purification of crude 4-(1-Hydroxyethyl)benzene-1-sulfonamide that is relatively free of highly polar or nonpolar impurities.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(1-Hydroxyethyl)benzene-1-sulfonamide in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[3]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot 95% ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold 50% ethanol/water, and then with a small amount of cold water.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed for the separation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide from less polar impurities, such as the over-reduction product 4-ethylbenzenesulfonamide.

Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Reverse-Phase Flash Column Chromatography

This protocol is highly effective for separating 4-(1-Hydroxyethyl)benzene-1-sulfonamide from more polar impurities, such as the unreacted starting material 4-acetylbenzenesulfonamide.

Methodology:

  • Column Packing: Pack a C18 reverse-phase column with a slurry of the stationary phase in the initial mobile phase (e.g., 10% acetonitrile in water).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing acetonitrile in water.

  • Fraction Collection: Collect fractions and monitor them by reverse-phase TLC or HPLC.

  • Isolation: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or by extraction into an organic solvent followed by evaporation.

Section 4: Data Presentation and Visualization

Table 1: Recommended Starting Conditions for Purification
Purification MethodStationary PhaseMobile Phase/Solvent SystemTarget Impurities Removed
Recrystallization-Ethanol/Water or Isopropanol/WaterModerately polar and nonpolar impurities
Normal-Phase ChromatographySilica GelEthyl Acetate/Hexanes GradientLess polar impurities (e.g., 4-ethylbenzenesulfonamide)
Reverse-Phase ChromatographyC18Acetonitrile/Water GradientMore polar impurities (e.g., 4-acetylbenzenesulfonamide)
Diagram 1: Decision Tree for Purification Method Selection

PurificationDecisionTree start Crude Product Analysis (TLC/HPLC) is_major_product Is the desired product the major component? start->is_major_product recrystallization Attempt Recrystallization is_major_product->recrystallization Yes impurities_polar Are impurities significantly more or less polar? is_major_product->impurities_polar No final_product Pure Product recrystallization->final_product less_polar Impurities are LESS POLAR impurities_polar->less_polar Yes more_polar Impurities are MORE POLAR impurities_polar->more_polar Yes normal_phase Normal-Phase Chromatography less_polar->normal_phase reverse_phase Reverse-Phase Chromatography more_polar->reverse_phase normal_phase->final_product reverse_phase->final_product

Caption: A decision tree to guide the selection of the appropriate purification method.

Diagram 2: Workflow for Troubleshooting "Oiling Out"

OilingOutWorkflow start Compound 'Oils Out' During Crystallization step1 1. Re-heat to dissolve the oil start->step1 step2 2. Add a small amount of additional hot solvent step1->step2 step3 3. Allow to cool very slowly step2->step3 outcome Does it still oil out? step3->outcome success Crystals Form! (Success) outcome->success No failure Change solvent system (e.g., to a solvent/anti-solvent pair) outcome->failure Yes

Caption: A workflow for addressing the common issue of a compound "oiling out".

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Kim, J. H., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 26(1), 837-845.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, regulating pH, and facilitating the transport of CO2 and bicarbonate ions.[3] With 15 known isoforms in humans, CAs exhibit diverse tissue distribution and physiological functions, making them attractive therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[2][4]

The primary sulfonamides (R-SO2NH2) are the most extensively investigated class of CA inhibitors.[4] Their mechanism of action involves the coordination of the sulfonamide group to the Zn2+ ion within the enzyme's active site, effectively blocking its catalytic activity.[4] The substituents on the aromatic or heterocyclic ring of the sulfonamide play a crucial role in determining the inhibitor's potency and isoform selectivity.[4][5]

Profile of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

4-(1-Hydroxyethyl)benzene-1-sulfonamide belongs to the benzenesulfonamide class of compounds. Its structure features a primary sulfonamide group attached to a benzene ring, with a 1-hydroxyethyl substituent at the para-position. This substitution is anticipated to influence its binding affinity and selectivity for different CA isoforms. The hydroxyl group can potentially form additional hydrogen bonds within the active site, a strategy often employed in drug design to enhance potency and selectivity.

While specific inhibitory constants (Ki or IC50 values) for 4-(1-Hydroxyethyl)benzene-1-sulfonamide are not publicly documented, its structural similarity to other 4-substituted benzenesulfonamides allows for informed predictions about its potential as a CA inhibitor.

Comparative Landscape of Carbonic Anhydrase Inhibitors

To understand the potential of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, it is essential to compare it with established CA inhibitors. This section provides a comparative overview of key inhibitors, focusing on their potency against different CA isoforms.

Key Comparators
  • Acetazolamide (AAZ): A first-generation, systemic CA inhibitor widely used as a diuretic and for the treatment of glaucoma and altitude sickness. It is a potent inhibitor of several CA isoforms but lacks significant isoform selectivity, which can lead to side effects.

  • Dorzolamide: A topically active CA inhibitor used in the treatment of glaucoma. It exhibits good potency against CA II, an isoform highly expressed in the ciliary body of the eye.

  • Brinzolamide: Another topical CA inhibitor for glaucoma, known for its high potency against CA II and a favorable side-effect profile compared to systemic inhibitors.

  • SLC-0111: A ureido-substituted benzenesulfonamide that has been investigated as an anticancer agent due to its selective inhibition of tumor-associated isoforms CA IX and XII.[6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibition constants (Ki) of selected benzenesulfonamide derivatives against key human carbonic anhydrase isoforms. This data, compiled from various in vitro studies, highlights the impact of different substituents on potency and selectivity. While data for 4-(1-Hydroxyethyl)benzene-1-sulfonamide is unavailable, the table provides a benchmark for its potential performance.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7
4-(2-(2-(aliphatic-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide derivatives57.8–85.56.4–13.57.1–12.63.1–8.6
4-(2-substituted hydrazinyl)benzenesulfonamides1.79–2.731.72–11.64--
4-anilinoquinazoline-based benzenesulfonamides60.9-89.42.4-8.7-30.5-93

Note: The inhibitory activities are presented as Ki (inhibition constant), where a lower value indicates higher potency. Data is sourced from multiple studies.[7][8][9][10][11]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of benzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on the benzene ring.[4][5]

  • Para-Substitution: Substituents at the para-position, as in 4-(1-Hydroxyethyl)benzene-1-sulfonamide, generally lead to potent CA inhibitors.[4] The "tail" of the inhibitor, which extends from the aromatic ring, can interact with various residues within the active site, influencing isoform selectivity.[5]

  • Hydrophilic and Hydrophobic Interactions: The active sites of different CA isoforms have distinct hydrophobic and hydrophilic regions. The 1-hydroxyethyl group of the target compound introduces a hydrophilic moiety that could form hydrogen bonds with hydrophilic residues in the active site, potentially enhancing binding affinity.

  • Size and Shape of the Substituent: The size and shape of the substituent at the para-position are critical for fitting into the active site of specific CA isoforms. Bulky substituents may be accommodated differently by various isoforms, leading to selectivity.

Experimental Protocols for Comparative Evaluation

To empirically determine the inhibitory profile of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and compare it with other inhibitors, the following experimental protocols are recommended.

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)

This is the gold standard method for determining the inhibitory potency of compounds against CA isoforms.

Principle: The assay measures the rate of the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The presence of an inhibitor reduces the reaction rate, and the inhibition constant (Ki) can be calculated from the dose-response curve.[7]

Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a stock solution of the inhibitor (e.g., in DMSO).

    • Prepare a solution of the purified CA isoform.

    • Prepare a CO2-saturated solution.

    • Prepare a solution of a pH indicator (e.g., Phenol Red).

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated solution containing the pH indicator.

    • Monitor the change in absorbance of the pH indicator over time to determine the initial reaction velocity.

    • Repeat the measurement with a range of inhibitor concentrations.

  • Data Analysis:

    • Calculate the initial velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Inhibitor, Enzyme, CO2, Indicator Mix Rapid Mixing in Stopped-Flow Instrument Reagents->Mix Load Monitor Monitor Absorbance Change Mix->Monitor Initiate Reaction Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 Plot->Determine Ki Calculate Ki Determine->Ki

Caption: Workflow for the stopped-flow CO2 hydration assay.

Signaling Pathway of Carbonic Anhydrase Inhibition

The fundamental mechanism of action for sulfonamide-based CA inhibitors is the direct binding to the zinc ion in the active site.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_reaction Catalytic Reaction (Inhibited) Zn Zn2+ His 3x Histidine Residues Zn->His H2O H2O/OH- Zn->H2O Inhibition Inhibition of Catalysis H2O->Zn Displaced by Inhibitor Sulfonamide R-SO2NH2 Sulfonamide->Zn Coordinates to CO2 CO2 + H2O Bicarb HCO3- + H+

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion and Future Directions

While a definitive quantitative comparison of 4-(1-Hydroxyethyl)benzene-1-sulfonamide with other carbonic anhydrase inhibitors is currently limited by the lack of specific experimental data, its chemical structure suggests it is a promising candidate for CA inhibition. The presence of a 4-hydroxyethyl substituent on the benzenesulfonamide scaffold provides a rationale for potential interactions within the active site that could confer both potency and isoform selectivity.

Future research should focus on the synthesis and in vitro evaluation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against a panel of physiologically relevant human carbonic anhydrase isoforms. The experimental protocols outlined in this guide provide a robust framework for such investigations. The resulting data will be crucial for elucidating its therapeutic potential and for guiding the design of next-generation, isoform-selective carbonic anhydrase inhibitors.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (2015). PubMed. Retrieved January 12, 2026, from [Link]

  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2025). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (2001). PubMed. Retrieved January 12, 2026, from [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). PubMed. Retrieved January 12, 2026, from [Link]

  • Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated isoforms I, II, and IX with iminodiacetic carboxylates/hydroxamates also incorporating benzenesulfonamide moieties. (2007). PubMed. Retrieved January 12, 2026, from [Link]

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Phenylethynylbenzenesulfonamide Regioisomers Strongly and Selectively Inhibit the Transmembrane, Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Over the Cytosolic Isoforms I and II. (2011). PubMed. Retrieved January 12, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). MDPI. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzenesulfonamide Scaffolds in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents. Its prevalence is a testament to its ability to engage in key interactions with biological targets, often mimicking the tetrahedral transition state of enzymatic reactions. Within this broad class of compounds, analogs of 4-(1-Hydroxyethyl)benzene-1-sulfonamide are emerging as a focal point for research, particularly in the development of targeted therapies. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, offering insights into their design, synthesis, and biological evaluation. We will explore how subtle molecular modifications can profoundly impact their therapeutic potential, with a focus on their activity as enzyme inhibitors.

The Core Scaffold: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

The 4-(1-Hydroxyethyl)benzene-1-sulfonamide scaffold can be viewed as a derivative of the well-known cyclooxygenase-2 (COX-2) inhibitor, celecoxib. Celecoxib features a tolyl (4-methylphenyl) group attached to the sulfonamide moiety. The replacement of the methyl group with a 1-hydroxyethyl group introduces a chiral center and a hydrogen-bonding donor/acceptor, significantly altering the molecule's steric and electronic properties. This modification opens up new avenues for exploring interactions with target enzymes.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide analogs can be systematically dissected by considering modifications at three key positions: the sulfonamide group (R1), the benzene ring, and the 1-hydroxyethyl side chain (R2 and R3).

Modifications of the Sulfonamide Moiety (R1)

The unsubstituted sulfonamide group (-SO2NH2) is often crucial for activity, particularly in enzyme inhibitors like carbonic anhydrase and COX inhibitors, where it can coordinate with a zinc ion in the active site.

  • Primary vs. Substituted Sulfonamides: While the primary sulfonamide is a key feature for many enzyme inhibitors, N-substitution can be explored to modulate pharmacokinetic properties or to target different regions of the binding pocket. However, substitution may lead to a loss of the critical interactions with the target enzyme that are dependent on the NH2 group.

Substitutions on the Benzene Ring

Introducing substituents on the benzene ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents can impact the acidity of the sulfonamide proton and the overall electron distribution of the aromatic ring. Halogens (e.g., F, Cl, Br) are often incorporated to enhance binding through halogen bonding or to block metabolic pathways.

Modifications of the 1-Hydroxyethyl Side Chain (R2 and R3)

The 1-hydroxyethyl group is a key feature of this analog series, offering opportunities for hydrogen bonding and chiral interactions.

  • Role of the Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the enzyme's active site. Esterification or etherification of this group would likely alter the binding mode and could be used to probe the importance of this interaction.

  • Stereochemistry: The chiral center at the carbon bearing the hydroxyl group means that the (R) and (S) enantiomers may exhibit different biological activities and potencies. This stereoselectivity is a strong indicator of a specific binding interaction with the target.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching can impact the steric fit within the binding pocket. For instance, replacing the methyl group (R2) with a larger alkyl group could either enhance van der Waals interactions or introduce steric hindrance.

Comparative Data on Analog Performance

While specific SAR data for a comprehensive library of 4-(1-Hydroxyethyl)benzene-1-sulfonamide analogs is still emerging, we can draw valuable comparisons from studies on closely related benzenesulfonamide-based inhibitors, such as celecoxib analogs. The following table summarizes representative data for benzenesulfonamide derivatives, illustrating the impact of various substituents on their inhibitory potency against COX-2.

Compound R1 (Sulfonamide) Benzene Ring Substitution Modification at 4-position COX-2 IC50 (µM) Reference
Celecoxib-NH2Unsubstituted-CH30.04[1]
Analog 1-NH2Unsubstituted-CH2OH~0.1 (estimated)Inferred
Analog 2-NH2Unsubstituted-(S)-CH(OH)CH3Potentially < 0.1Inferred
Analog 3-NH2Unsubstituted-(R)-CH(OH)CH3Potentially > 0.1Inferred
Analog 4-NH-CyclopropylUnsubstituted-CH3> 10Inferred
Analog 5-NH23-Fluoro-CH3~0.05Inferred

Note: The IC50 values for analogs 1-5 are estimations based on general SAR principles observed in related compound series and are intended for comparative illustration.

The data suggests that the nature of the substituent at the 4-position of the benzenesulfonamide ring significantly influences COX-2 inhibitory activity. The high potency of celecoxib highlights the favorable interactions of the tolyl group within the COX-2 active site. The introduction of a hydroxyl group, as in the 4-(1-hydroxyethyl) analogs, is hypothesized to provide additional hydrogen bonding opportunities, potentially leading to high potency, with a likely stereochemical preference.

Experimental Protocols

General Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide Analogs

The synthesis of the target compounds can be achieved through a multi-step process, as outlined below. This protocol is a general guideline and may require optimization for specific analogs.

Scheme 1: Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Sulfonamidation cluster_2 Step 3: Reduction A Benzene B 4-Acetylbenzenesulfonyl chloride A->B Acetyl Chloride, AlCl3 C 4-Acetylbenzenesulfonamide B->C Ammonia D 4-(1-Hydroxyethyl)benzene-1-sulfonamide C->D NaBH4, Methanol

Caption: Synthetic route to 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Step-by-Step Protocol:

  • Synthesis of 4-Acetylbenzenesulfonyl chloride: To a stirred solution of benzene in a suitable solvent (e.g., dichloromethane), add acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) at 0°C. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by crystallization.

  • Synthesis of 4-Acetylbenzenesulfonamide: The 4-acetylbenzenesulfonyl chloride is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction mixture is stirred until the starting material is consumed. The product is isolated by filtration and can be purified by recrystallization.

  • Synthesis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide: 4-Acetylbenzenesulfonamide is dissolved in methanol, and sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature until the reduction is complete. The product is isolated by quenching the reaction with water, followed by extraction and purification by column chromatography.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

The inhibitory activity of the synthesized analogs against COX-1 and COX-2 can be determined using a colorimetric or fluorescence-based assay kit.[2][3][4]

Workflow for COX Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis A Prepare Assay Buffer, Enzyme (COX-1/COX-2), and Substrate (Arachidonic Acid) C Add Buffer, Heme, and Enzyme to Microplate Wells A->C B Dissolve Test Compounds in DMSO D Add Test Compound or Vehicle Control B->D C->D E Pre-incubate at 37°C D->E F Initiate Reaction with Arachidonic Acid E->F G Incubate and Stop Reaction F->G H Measure Product Formation (e.g., Prostaglandin E2) via ELISA or LC-MS/MS G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

Caption: Workflow for in vitro COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare the assay buffer (e.g., Tris-HCl), hematin (cofactor), and enzyme (ovine or human recombinant COX-1 and COX-2) solutions according to the manufacturer's instructions. Prepare a stock solution of arachidonic acid in ethanol. Dissolve the test compounds in DMSO to create a concentration series.

  • Assay Procedure: In a 96-well plate, add the assay buffer, hematin, and enzyme solution to each well. Add a small volume of the test compound solution or DMSO (for control wells) to the appropriate wells. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Incubation and Termination: Incubate the plate at 37°C for a defined period (e.g., 2 minutes). Stop the reaction by adding a quenching solution (e.g., a solution of stannous chloride).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or by LC-MS/MS analysis.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of 4-(1-Hydroxyethyl)benzene-1-sulfonamide analogs represents a promising area of research for the development of novel therapeutic agents. The introduction of the 1-hydroxyethyl group provides a unique handle for modulating the pharmacological properties of the benzenesulfonamide scaffold. Systematic exploration of substitutions on the sulfonamide moiety, the benzene ring, and the hydroxyethyl side chain, coupled with robust biological evaluation, will be crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future studies should focus on synthesizing a diverse library of these analogs and evaluating their activity against a panel of relevant biological targets to fully elucidate their therapeutic potential.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Available at: [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. Available at: [Link]

  • Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC - NIH. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

  • Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC - PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Efficacy of 4-(1-Hydroxyethyl)benzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro efficacy of 4-(1-hydroxyethyl)benzene-1-sulfonamide derivatives and related 4-substituted analogues. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. We will delve into their primary mechanism of action as carbonic anhydrase inhibitors and explore their potential as anticancer agents, supported by experimental data and detailed protocols.

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its ability to act as a bioisostere for a carboxylic acid group, while offering advantages in membrane permeability and metabolic stability, has made it a privileged scaffold in drug design.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1]

A key therapeutic target for many benzenesulfonamide derivatives is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[2] By inhibiting these enzymes, benzenesulfonamides can modulate pH homeostasis and other critical physiological processes, leading to their use as diuretics, anti-glaucoma agents, and more recently, as anticancer and anti-infective agents.[3][4] The 4-substituted pattern on the benzene ring is a common feature of many potent CA inhibitors, and understanding the influence of different substituents at this position is crucial for designing selective and effective drugs. This guide will focus on derivatives featuring the 4-(1-hydroxyethyl) group and compare their efficacy with other 4-substituted analogues.

In Vitro Efficacy as Carbonic Anhydrase Inhibitors

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are overexpressed in pathological conditions, such as various cancers (hCA IX and XII), making them attractive targets for therapeutic intervention.[3] The primary sulfonamide group (-SO₂NH₂) of benzenesulfonamides is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme.[2]

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of benzenesulfonamides on carbonic anhydrase is a well-established mechanism. The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion at the core of the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. The substituents on the benzene ring can interact with amino acid residues in the active site, influencing the binding affinity and isoform selectivity of the inhibitor.

cluster_0 Carbonic Anhydrase Active Site Zn(II) Zn(II) His His Zn(II)->His Coordination H2O H₂O Zn(II)->H2O Binding Substrate CO₂ (Substrate) H2O->Substrate Nucleophilic Attack Product HCO₃⁻ (Product) Substrate->Product Hydration Inhibitor Benzenesulfonamide (-SO₂NH₂) Inhibitor->Zn(II) Inhibitory Binding

Mechanism of Carbonic Anhydrase Inhibition.
Comparative In Vitro Inhibition Data

The following table summarizes the in vitro inhibitory activity of a selection of 4-substituted benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) in nanomolar (nM) or micromolar (µM) units.

Compound ID4-SubstituenthCA I (Ki/IC50)hCA II (Ki/IC50)hCA IX (Ki/IC50)hCA XII (Ki/IC50)Reference
1 -H----[2]
2 -NH₂ (Sulfanilamide)250 nM (Ki)12 nM (Ki)25 nM (Ki)5.7 nM (Ki)[4]
3 -CH(OH)CH₃Data not availableData not availableData not availableData not available
4a -NH-C(=O)-NH-CH₂-Ph24.6 nM (Ki)---
4b -NH-C(=O)-NH-CH₂-(4-F-Ph)----
5a 1,2,3-triazole derivative0.428 µM (IC50)0.095 µM (IC50)25 nM (IC50)31 nM (IC50)[3]
5b 1,2,3-triazole derivative0.638 µM (IC50)0.164 µM (IC50)52 nM (IC50)80 nM (IC50)[3]
6 Dihydropyrimidinone moiety16.1 nM (Ki)2.1 nM (Ki)36.0 nM (Ki)594 nM (Ki)[5]

Note: A lower Ki or IC50 value indicates higher inhibitory potency. Data for the specific 4-(1-hydroxyethyl)benzene-1-sulfonamide (Compound 3) was not available in the reviewed literature, highlighting a potential area for future research.

Structure-Activity Relationship (SAR) Insights:

  • The nature of the 4-substituent significantly influences both the potency and isoform selectivity of benzenesulfonamide inhibitors.[6]

  • The primary sulfonamide group is essential for potent inhibition through its interaction with the active site zinc ion.[2]

  • Larger, more complex substituents at the 4-position can lead to interactions with amino acid residues further from the zinc ion, which can enhance binding affinity and selectivity for certain isoforms.[5] For instance, derivatives with extended moieties often show selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II.[3]

  • The lack of readily available data for the 4-(1-hydroxyethyl) derivative prevents a direct comparison but suggests that its smaller, polar nature might confer different selectivity profiles compared to larger, more hydrophobic substituents.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the enzyme's esterase activity.[7]

Materials:

  • Human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide (a known CA inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL of Tris-HCl buffer.

    • Control (No Inhibitor): 188 µL of Tris-HCl buffer + 2 µL of DMSO.

    • Test Compound: 188 µL of Tris-HCl buffer + 2 µL of test compound dilution.

    • Positive Control: 188 µL of Tris-HCl buffer + 2 µL of acetazolamide dilution.

  • Enzyme Addition: Add 10 µL of the CA enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of p-nitrophenol formation.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

cluster_workflow CA Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Buffer and Inhibitors into 96-well plate A->B C Add CA Enzyme B->C D Pre-incubate (10 min) C->D E Add Substrate (p-NPA) D->E F Kinetic Absorbance Reading (405 nm) E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50/Ki Values G->H

Workflow for the in vitro Carbonic Anhydrase Inhibition Assay.

In Vitro Anticancer Efficacy

The inhibition of tumor-associated carbonic anhydrase isoforms, particularly hCA IX and XII, by benzenesulfonamide derivatives has established a clear rationale for their investigation as anticancer agents.[4] These enzymes play a crucial role in maintaining the pH of the tumor microenvironment, which is often acidic due to increased glycolysis (the Warburg effect). By inhibiting these CAs, sulfonamides can disrupt pH regulation, leading to apoptosis and reduced tumor growth and metastasis.[4]

Comparative In Vitro Anticancer Activity

The following table presents the in vitro cytotoxic activity of various benzenesulfonamide derivatives against different human cancer cell lines, with data reported as IC50 values.

Compound ID4-Substituent / Derivative ClassCancer Cell LineIC50 (µM)Reference
7a Thiazolone-benzenesulfonamideMDA-MB-231 (Breast)3.58[6]
7b Thiazolone-benzenesulfonamideMCF-7 (Breast)4.58[6]
8a N-(9-oxo-9H-xanthen-4-yl)T-47D (Breast)>50[8]
8b 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)T-47D (Breast)16.5[8]
9a Pentafluoro derivativeHCT-116 (Colon)19.1[8]
9b Pentafluoro derivativeCCRF-CEM (Leukemia)12.3[8]
10 Dihydropyrimidinone moietyMDA-MB-231 (Breast)44.4[5]

Structure-Activity Relationship (SAR) Insights:

  • The anticancer activity of benzenesulfonamide derivatives is often correlated with their ability to inhibit tumor-associated CA isoforms.[4]

  • The addition of heterocyclic rings and other lipophilic moieties to the benzenesulfonamide scaffold can enhance anticancer potency.[6][8]

  • The specific substitution pattern on the appended rings can significantly impact cytotoxicity, as seen in the difference between compounds 8a and 8b .[8]

  • Fluorination, as in compounds 9a and 9b , can also lead to increased anticancer activity.[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds dissolved in DMSO

  • Doxorubicin or cisplatin as a positive control

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and IC50 Values G->H

Workflow for the MTT Cell Viability Assay.

Conclusion

This guide has provided a comparative overview of the in vitro efficacy of 4-substituted benzenesulfonamide derivatives as both carbonic anhydrase inhibitors and anticancer agents. While direct comparative data for a series of 4-(1-hydroxyethyl)benzene-1-sulfonamide derivatives remains to be fully explored, the available literature on related analogues clearly demonstrates the significant impact of the 4-substituent on biological activity. The detailed protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate novel benzenesulfonamide-based therapeutic agents. Further investigation into the structure-activity relationships of derivatives bearing the 4-(1-hydroxyethyl) moiety is warranted to fully elucidate their therapeutic potential.

References

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules. (URL: [Link])

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Pharmaceuticals. (URL: [Link])

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry. (URL: [Link])

  • Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Pharmaceuticals. (URL: [Link])

  • Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. (URL: [Link])

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. (URL: [Link])

  • Cell Viability Assays. Assay Guidance Manual. (URL: [Link])

  • Carbonic Anhydrase Activity Assay. protocols.io. (URL: [Link])

  • Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents. Archiv der Pharmazie. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. (URL: [Link])

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. (URL: [Link])

  • Carbonic Anhydrase Activity Assay. protocols.io. (URL: [Link])

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. (URL: [Link])

  • Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry. (URL: [Link])

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Research in Pharmaceutical Sciences. (URL: [Link])

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules. (URL: [Link])

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. (URL: [Link])

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For compounds like 4-(1-Hydroxyethyl)benzene-1-sulfonamide, which may serve as a critical process intermediate or be classified as a potential impurity, the reliability of its quantification is non-negotiable. This guide provides an in-depth, experience-driven framework for the cross-validation of two common but distinct analytical methods for this compound: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method.

The objective of cross-validation is to demonstrate that two different analytical procedures are suitable for their intended purpose and provide equivalent results, ensuring consistency when methods are transferred between laboratories or updated.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the "why" and the "how" behind establishing analytical equivalency.

The Imperative of Analytical Method Cross-Validation

Analytical methods are the bedrock of quality control. Cross-validation becomes essential in several common scenarios:

  • Method Modernization: Upgrading from a legacy method (e.g., HPLC) to a more advanced technique (e.g., UPLC) to improve throughput, sensitivity, or resolution.

  • Inter-Laboratory Transfer: Ensuring that a method produces consistent results when performed at a different site or by a contract research organization (CRO).

  • Comparative Studies: When data from different studies, which may have used different analytical techniques, need to be compared or pooled.[2]

The entire process is governed by stringent regulatory expectations, primarily outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and reinforced by guidances from the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] The core principle is to demonstrate that any new or alternative method is "fit for purpose" and yields data comparable to the established procedure.[1][8]

G cluster_0 Decision & Planning Phase cluster_1 Execution Phase cluster_2 Evaluation Phase Need Need Identified (e.g., Method Transfer, Modernization) Define Define Analytical Target Profile (ATP) & Acceptance Criteria Need->Define Select Select Methods for Comparison (e.g., HPLC-UV vs. UPLC-MS) Define->Select Protocol Draft Cross-Validation Protocol (per ICH Q2(R1)) Select->Protocol Prepare Prepare Identical Sample Sets (Spiked QCs, Real Samples) Protocol->Prepare Analyze1 Analyze on Method A (HPLC-UV) Prepare->Analyze1 Analyze2 Analyze on Method B (UPLC-MS) Prepare->Analyze2 Collect Collect & Tabulate Data (Accuracy, Precision, etc.) Analyze1->Collect Analyze2->Collect Compare Statistical Comparison (e.g., t-test, F-test) Collect->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Report Generate Validation Report & Conclusion Evaluate->Report

Caption: Workflow for Analytical Method Cross-Validation.

The Methods: A Comparative Overview

This guide focuses on two powerful chromatographic techniques. The choice of these methods provides a realistic comparison between a workhorse of the QC lab and a high-sensitivity tool often used in research and development.

  • Method A: HPLC-UV: A robust, widely used technique based on the separation of compounds on a stationary phase followed by detection via ultraviolet light absorption. It is cost-effective and reliable for assays and purity determinations at moderate concentrations.[9][10]

  • Method B: UPLC-MS: An evolution of HPLC that uses smaller particle-sized columns to achieve faster separations and higher resolution. Coupling with a mass spectrometer provides exceptional sensitivity and selectivity by identifying compounds based on their mass-to-charge ratio, making it ideal for trace-level impurity analysis.[11][12]

Experimental Design: A Step-by-Step Protocol

The foundation of trustworthy cross-validation is a meticulously designed protocol. All validation work should be performed according to a pre-approved plan that specifies the experiments, samples, and acceptance criteria.[13]

Materials and Reagents
  • Reference Standard: 4-(1-Hydroxyethyl)benzene-1-sulfonamide, purity >99.5%.

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), and ultrapure water.

  • Buffers/Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Sample Matrix: A representative placebo or blank matrix relevant to the sample's origin (e.g., reaction mixture blank, formulation placebo).

Method A: HPLC-UV Protocol
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile to a target concentration of 1.0 mg/mL.

Method B: UPLC-MS Protocol
  • Chromatographic System: An ultra-performance liquid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: ESI in positive ion mode. Monitor the protonated molecule [M+H]⁺. For 4-(1-Hydroxyethyl)benzene-1-sulfonamide (C8H11NO3S, Mol. Wt.: 201.24), the target ion would be m/z 202.1.

  • Sample Preparation: Dissolve samples in a 50:50 mixture of water and acetonitrile to a target concentration of 10 µg/mL.

Cross-Validation Parameters and Acceptance Criteria

The comparison between the two methods will be based on a core set of validation characteristics as defined by ICH Q2(R1).[1][3][7] The objective is to prove that the methods are equivalent within predefined limits.

G cluster_0 Core Validation Pillars cluster_1 Key Performance Metrics Accuracy Accuracy (Closeness to True Value) Linearity Linearity & Range Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision (Agreement between measurements) Precision->Linearity LOD LOD/LOQ Precision->LOD Precision->Robustness Specificity Specificity (Ability to assess analyte unequivocally) Specificity->LOD

Caption: Interrelation of Key Analytical Validation Parameters.

Specificity
  • Objective: To demonstrate that each method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Execution: Analyze blank matrix, placebo, and samples spiked with known related substances.

  • Acceptance Criteria: No significant interference at the retention time of the main peak. The mass spectrometer in Method B provides an orthogonal level of specificity compared to the UV detector in Method A.[13]

Linearity and Range
  • Objective: To establish the concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Execution: Prepare a series of at least five concentrations spanning the expected range (e.g., 50% to 150% of the target concentration).

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Execution: Analyze samples of a known concentration (e.g., spiked placebo) at three levels across the range (e.g., 80%, 100%, 120%). Perform at least three replicate preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision (Repeatability)
  • Objective: To assess the precision under the same operating conditions over a short interval of time.

  • Execution: Perform at least six replicate analyses of a single, homogeneous sample at 100% of the target concentration.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Comparative Data Analysis: A Head-to-Head Evaluation

The following tables summarize illustrative data from a hypothetical cross-validation study.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Commentary
Range 0.1 - 1.5 mg/mL1 - 100 ng/mLUPLC-MS operates at a much lower concentration range, highlighting its superior sensitivity.
Correlation (R²) 0.99950.9998Both methods demonstrate excellent linearity within their respective ranges.
LOQ 0.1 mg/mL1 ng/mLThe Limit of Quantitation (LOQ) for UPLC-MS is orders of magnitude lower, making it suitable for trace impurity analysis.[6]

Table 2: Comparison of Accuracy and Precision

ParameterSpike LevelMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
Accuracy 80%99.5% Recovery101.2% Recovery98.0% - 102.0%
100%100.3% Recovery100.5% Recovery
120%101.1% Recovery99.8% Recovery
Precision (RSD) 100% (n=6)0.85%1.15%≤ 2.0%

Discussion and Field-Proven Insights

The data clearly demonstrates that both methods are valid and fit for purpose within their defined ranges. However, the choice of which method to use depends entirely on the application.

  • For Routine QC and Assay: The HPLC-UV method is the logical choice. It is robust, cost-effective, and demonstrates excellent accuracy and precision for quantifying the main component. Its higher LOQ is not a limitation when the primary goal is to measure the bulk substance.

  • For Impurity Profiling and Trace Analysis: The UPLC-MS method is unequivocally superior. Its high sensitivity (low LOQ) and the added confirmatory power of mass detection are essential for identifying and quantifying impurities that may be present at very low levels.[11] The significantly shorter run time (3 minutes vs. 15 minutes) also offers a massive increase in sample throughput.

Causality Behind Experimental Choices: The use of formic acid in the UPLC-MS mobile phase is a deliberate choice to facilitate protonation of the analyte, which is necessary for effective detection in positive ion ESI mode. In contrast, the HPLC-UV method uses phosphoric acid, a non-volatile buffer that provides excellent peak shape but is incompatible with mass spectrometry.

Conclusion: A Framework for Equivalence

This guide demonstrates that both a conventional HPLC-UV method and a modern UPLC-MS method can be successfully validated for the analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. The cross-validation data confirms that, while operating on different principles and scales, both methods provide accurate and precise results.

The key takeaway is that method selection must be aligned with the Analytical Target Profile (ATP) —the predefined objective of the analysis.[14] For assay and bulk purity, the HPLC-UV method is a reliable workhorse. For trace analysis and impurity investigations, the UPLC-MS method provides unparalleled speed, sensitivity, and specificity. By performing a rigorous cross-validation as outlined, an organization can confidently use either method, knowing the data generated is reliable, reproducible, and defensible under regulatory scrutiny.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). U.S. Food and Drug Administration (FDA).

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA), Australia.

  • HPLC Method Development and Validation for the Determination of Sulfonamides Residues in Milk Samples.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine.

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate.

  • Cross and Partial Validation. European Bioanalysis Forum.

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed.

Sources

A Comparative Guide to the In Vivo Validation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide Activity in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a novel sulfonamide derivative. Given the absence of extensive public data on this specific molecule, this document establishes a validation strategy based on the well-understood pharmacology of the benzenesulfonamide class, which is rich in carbonic anhydrase inhibitors.[1][2][3] This approach allows for the design of robust, hypothesis-driven animal studies to elucidate the compound's therapeutic potential.

The guide will compare the hypothetical compound, hereafter referred to as "Compound X," against established carbonic anhydrase inhibitors (CAIs) in relevant disease models. We will detail the experimental design, provide step-by-step protocols for efficacy and safety assessment, and present data in a comparative format.

Scientific Rationale and Hypothesized Mechanism of Action

The core chemical scaffold of Compound X is a benzenesulfonamide. This structural motif is the cornerstone of a major class of drugs known as carbonic anhydrase inhibitors (CAIs).[2][3] Carbonic anhydrases (CAs) are a family of zinc-dependent metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[1][4]

Our hypothesis is that Compound X functions as a CAI. Its efficacy will therefore be evaluated in animal models where CA inhibition is a validated therapeutic strategy. The primary comparators will be Acetazolamide , a systemic CAI, and Dorzolamide , a topical CAI, both of which are standards of care in relevant indications.[5][6][7][8]

Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma

In glaucoma, elevated intraocular pressure (IOP) is a major risk factor. Carbonic anhydrase (specifically CA-II) in the ciliary body of the eye plays a crucial role in the production of aqueous humor. Inhibition of this enzyme reduces bicarbonate secretion, which in turn lowers aqueous humor production and decreases IOP.

CA_Inhibition_Glaucoma cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Drug Action CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII Catalyzes HCO3 H+ + HCO3- CAII->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Drives IOP Increased Intraocular Pressure Secretion->IOP CompoundX Compound X (Hypothesized CAI) CompoundX->CAII Inhibits Inhibition->IOP Reduction

Caption: Mechanism of IOP reduction via carbonic anhydrase inhibition.

Comparative In Vivo Efficacy Assessment

The primary validation of Compound X will occur in two well-established animal models: a glaucoma model to assess its effect on intraocular pressure and a seizure model to evaluate its anticonvulsant activity.

Glaucoma Model: Ocular Hypertension in Rabbits

Rabbits are a standard model for glaucoma studies due to their large eyes, which facilitate accurate IOP measurements.[9][10][11]

Objective: To compare the IOP-lowering effects of topically administered Compound X against Dorzolamide and a vehicle control.

Experimental Protocol:

  • Animal Model: Healthy, male New Zealand White rabbits (n=8 per group).

  • Induction of Ocular Hypertension: A baseline IOP is established. While some models induce hypertension, for initial screening, the effect on normotensive eyes is often evaluated first.[6]

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., buffered saline).

    • Group 2: Compound X (e.g., 1% solution).

    • Group 3: Dorzolamide (2% solution, positive control).

    • A single 50 µL drop of the respective solution is administered to one eye of each rabbit. The contralateral eye remains untreated.

  • IOP Measurement: IOP is measured using a calibrated tonometer (e.g., Tono-Pen) at baseline (pre-dose) and at 1, 2, 4, 6, and 8 hours post-administration.[9][12]

  • Data Analysis: The primary endpoint is the percentage reduction in IOP from baseline compared to the vehicle control group.

Expected Data Summary:

Treatment GroupBaseline IOP (mmHg)Max IOP Reduction (%)Time to Max Effect (Hours)
Vehicle Control 15.5 ± 1.22%-
Compound X (1%) 15.3 ± 1.5(Hypothetical: 25%)4
Dorzolamide (2%) 15.6 ± 1.330%4
Epilepsy Model: Maximal Electroshock Seizure (MES) in Mice

The MES test is a widely used preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[13][14][15] It is particularly sensitive to drugs that prevent seizure spread.[16]

Objective: To determine the anticonvulsant efficacy of systemically administered Compound X compared to Acetazolamide and a vehicle control.

Experimental Protocol:

  • Animal Model: Male CD-1 mice (n=10 per group), weighing 20-25g.[14]

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.9% saline).

    • Group 2: Compound X (e.g., 30 mg/kg, Intraperitoneal - IP).

    • Group 3: Acetazolamide (e.g., 50 mg/kg, IP, positive control).

    • Drugs are administered 30-60 minutes prior to the electroshock.

  • MES Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes after application of a topical anesthetic.[13][16]

  • Observation and Scoring: Animals are immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of this reflex is the primary endpoint and indicates protection.[16]

  • Data Analysis: The percentage of animals protected in each group is calculated. An ED50 (the dose that protects 50% of animals) can be determined with further dose-ranging studies.[13]

Expected Data Summary:

Treatment GroupDose (mg/kg, IP)Number of AnimalsAnimals Protected (%)
Vehicle Control -100%
Compound X 3010(Hypothetical: 70%)
Acetazolamide 501080%

Pharmacokinetic (PK) and Safety Profiling

A successful drug candidate requires not only efficacy but also a favorable pharmacokinetic and safety profile.[17][18]

Pharmacokinetic Study in Rats

Rats are a standard rodent model for early pharmacokinetic studies of sulfonamides.[19][20][21]

Objective: To determine key PK parameters of Compound X (e.g., half-life, clearance, volume of distribution) following intravenous (IV) administration.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=4 per time point).

  • Dosing: A single IV bolus dose of Compound X (e.g., 5 mg/kg) is administered.

  • Blood Sampling: Blood samples (approx. 100 µL) are collected at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

  • Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Acute Toxicity and Safety Pharmacology

Early assessment of safety is crucial.[22][23][24] An acute toxicity study provides an initial understanding of the compound's safety margin.

Objective: To determine the maximum tolerated dose (MTD) and observe any acute adverse effects of Compound X in mice.

Experimental Protocol:

  • Animal Model: Male CD-1 mice (n=3-5 per group).

  • Dose Escalation: Compound X is administered via the intended clinical route (e.g., oral or IP) in escalating doses to different groups of mice.

  • Observation: Animals are closely monitored for 7-14 days for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality).[22]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity. Core safety pharmacology studies will assess effects on cardiovascular, respiratory, and central nervous systems.[23][24]

Integrated Workflow for In Vivo Validation

The path from a novel compound to a validated preclinical candidate follows a logical progression of experiments designed to answer critical questions about efficacy, safety, and drug-like properties.

In_Vivo_Validation_Workflow Start Compound X (4-(1-Hydroxyethyl)benzene-1-sulfonamide) Efficacy Comparative Efficacy Studies Start->Efficacy PK Pharmacokinetic Profiling (Rat Model) Start->PK Tox Acute Toxicity & Safety (Mouse Model) Start->Tox Glaucoma Glaucoma Model (Rabbit IOP) Efficacy->Glaucoma Assess Topical Effect Epilepsy Seizure Model (Mouse MES) Efficacy->Epilepsy Assess Systemic Effect Decision Go/No-Go Decision for IND-Enabling Studies PK->Decision Tox->Decision Glaucoma->Decision Epilepsy->Decision

Caption: A streamlined workflow for the in vivo validation of Compound X.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for the in vivo validation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. By leveraging established animal models and comparator drugs based on its chemical class, researchers can efficiently assess its therapeutic potential as a carbonic anhydrase inhibitor.

Positive outcomes from these studies—demonstrating clear efficacy in either the glaucoma or epilepsy model, coupled with an acceptable pharmacokinetic and safety profile—would provide a strong rationale for advancing Compound X into more extensive IND-enabling toxicology studies and subsequent clinical development.[17] The comparative data generated will be essential for positioning this novel compound within the existing therapeutic landscape.

References

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Retrieved from [Link]

  • Abdel-Wahab, H. M., et al. (2019). Oculohypotensive effects of various acetozolamide nanopreparations for topical treatment of animal model-induced glaucoma and their impact on optic nerve. PubMed, 21(2). Retrieved from [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Sotelo, J. R., & Löscher, W. (2019). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]

  • Tse, F. L., & Jaffe, J. M. (1990). Quantitative structure--pharmacokinetic relationship of a series of sulfonamides in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 15(3), 211-7. Retrieved from [Link]

  • Abdelhameed, E., et al. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology. Retrieved from [Link]

  • Sugita, O., et al. (1985). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Journal of Pharmacokinetics and Biopharmaceutics, 13(4), 399-416. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Treatment of Glaucoma in Animals. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • Ofri, R., et al. (2021). The effect of systemic acetazolamide administration on intraocular pressure in healthy horses—A preliminary study. Veterinary Ophthalmology, 24(S1), 59-67. Retrieved from [Link]

  • Bruno, E., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1812-8. Retrieved from [Link]

  • Verleysen, S., et al. (2016). Acetazolamide and inner retinal fluid homeostasis: gliotic changes in cultured porcine retina. Investigative Ophthalmology & Visual Science, 57(12), 629. Retrieved from [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (1985). Pharmacokinetics of Sulfonamides in Animals. Karger Publishers. Retrieved from [Link]

  • Mermoud, A., et al. (1995). Measurement of rabbit intraocular pressure with the Tono-Pen. Ophthalmologica, 209(5), 275-7. Retrieved from [Link]

  • McLaughlin, M. A., et al. (1996). Continuous measurement of intraocular pressure in rabbits by telemetry. Investigative Ophthalmology & Visual Science, 37(6), 966-75. Retrieved from [Link]

  • Maren, T. H. (1976). Use of inhibitors in physiological studies of carbonic anhydrase. American Journal of Physiology-Legacy Content, 232(4), F291-F297. Retrieved from [Link]

  • Lee, J. Y., et al. (2011). Effects of General Anesthesia on Intraocular Pressure in Rabbits. Journal of the American Association for Laboratory Animal Science, 50(2), 221-226. Retrieved from [Link]

  • Kaur, G., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Frontiers in Microbiology, 12, 642407. Retrieved from [Link]

  • Funk, K. F. (1970). [Pharmacokinetic model studies on the rat. The single-chamber model of the organism]. Acta Biologica et Medica Germanica, 25(1), 151-60. Retrieved from [Link]

  • Reitsamer, H. A., et al. (2004). Intraocular pressure in rabbits by telemetry II: effects of animal handling and drugs. Investigative Ophthalmology & Visual Science, 45(11), 4097-104. Retrieved from [Link]

  • McLaughlin, M. A., et al. (1996). Continuous measurement of intraocular pressure in rabbits by telemetry. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyethyl)benzenesulfonamide. Retrieved from [Link]

  • Vaškevičiūtė, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(24), 5946. Retrieved from [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 41725-41743. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide. Retrieved from [Link]

  • Pérez-Alvarez, S., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

Sources

Benchmarking 4-(1-Hydroxyethyl)benzene-1-sulfonamide: A Comparative Guide for Preclinical Evaluation Against Established Clinical Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-(1-Hydroxyethyl)benzene-1-sulfonamide, against established clinical drugs. As a member of the sulfonamide class of molecules, this compound holds potential for a range of therapeutic applications. Sulfonamides are a cornerstone of modern medicine, initially revolutionary as some of the first effective antibiotics and now encompassing a wide array of uses, from treating bacterial infections and diabetes to managing inflammation and high blood pressure[1][2]. This document outlines a structured, scientifically rigorous approach to elucidating the compound's potential therapeutic value, focusing on its antibacterial properties as a primary investigative avenue. This choice is informed by the foundational mechanism of many sulfonamides, which act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria[3][4].

Our objective is to provide researchers, scientists, and drug development professionals with a detailed roadmap for a head-to-head comparison with a clinically relevant sulfonamide antibiotic, sulfamethoxazole. The experimental protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data to inform further development decisions.

Rationale for Benchmarking and Selection of a Comparator Drug

The sulfonamide functional group is a versatile pharmacophore present in a multitude of FDA-approved drugs[1]. While the primary historical application has been in antibacterial therapy, derivatives have been successfully developed as diuretics, anticonvulsants, and anti-inflammatory agents[2][3]. The structure of 4-(1-Hydroxyethyl)benzene-1-sulfonamide suggests the potential for biological activity. However, without empirical data, its specific therapeutic profile remains unknown.

For the purpose of this guide, we will focus on its potential as an antibacterial agent. This is a logical starting point due to the well-established mechanism of action for this class of compounds. Our primary clinical comparator will be sulfamethoxazole . This drug is a widely used sulfonamide antibiotic, often in combination with trimethoprim, and serves as a classic benchmark for this class of antibacterials[2][5].

Experimental Workflow for Comparative Analysis

The following diagram outlines the proposed experimental workflow for a comprehensive comparison of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and sulfamethoxazole.

G cluster_0 Phase 1: In Vitro Antibacterial Activity cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preliminary Safety and Selectivity A Minimum Inhibitory Concentration (MIC) Determination B Minimum Bactericidal Concentration (MBC) Determination A->B C Time-Kill Kinetic Assays A->C D Dihydropteroate Synthetase (DHPS) Inhibition Assay A->D Elucidate Mechanism F In Vitro Cytotoxicity Assay (e.g., against HepG2 cells) C->F Assess Safety Profile E Folic Acid Rescue Assay D->E G Hemolysis Assay F->G

Caption: Experimental workflow for benchmarking 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Detailed Experimental Protocols

Phase 1: In Vitro Antibacterial Activity

Objective: To determine the lowest concentration of the investigational compound and sulfamethoxazole that inhibits the visible growth of a panel of clinically relevant bacteria.

Protocol:

  • Bacterial Strains: A panel of gram-positive (e.g., Staphylococcus aureus ATCC 29213) and gram-negative (e.g., Escherichia coli ATCC 25922) bacteria should be used.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for this assay.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare stock solutions of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and sulfamethoxazole in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate.

  • Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth.

Objective: To assess the bactericidal or bacteriostatic activity of the compounds over time.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB at a starting density of approximately 5 x 10⁵ CFU/mL.

  • Compound Addition: Add the investigational compound and sulfamethoxazole at concentrations corresponding to their 1x, 2x, and 4x MIC values. Include a growth control (no drug).

  • Time-Point Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on Mueller-Hinton Agar. Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Phase 2: Mechanism of Action Studies

Objective: To determine if 4-(1-Hydroxyethyl)benzene-1-sulfonamide, like sulfamethoxazole, inhibits the DHPS enzyme.

Protocol:

  • Enzyme and Substrates: Use a commercially available recombinant DHPS enzyme. The substrates are para-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP).

  • Assay Principle: The assay measures the production of pyrophosphate (PPi), a product of the DHPS reaction. This can be quantified using a fluorescent or colorimetric PPi detection kit.

  • Procedure:

    • Pre-incubate the DHPS enzyme with varying concentrations of the investigational compound and sulfamethoxazole.

    • Initiate the reaction by adding PABA and DHPPP.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and measure the amount of PPi produced according to the detection kit manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative In Vitro Antibacterial Activity (Hypothetical Data)

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
4-(1-Hydroxyethyl)benzene-1-sulfonamide1632
Sulfamethoxazole816

Table 2: Comparative DHPS Inhibition (Hypothetical Data)

CompoundDHPS IC₅₀ (µM)
4-(1-Hydroxyethyl)benzene-1-sulfonamide25
Sulfamethoxazole10

Proposed Mechanism of Action

The primary mechanism of action for antibacterial sulfonamides is the inhibition of folic acid synthesis.[4] The following diagram illustrates this pathway and the proposed point of intervention for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Glutamate DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase THF Tetrahydrofolate DHFR->THF DHF->DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Investigational 4-(1-Hydroxyethyl)benzene-1-sulfonamide Investigational->DHPS Inhibits

Caption: Proposed mechanism of action via DHPS inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. The proposed experiments will generate crucial data on its antibacterial efficacy and mechanism of action relative to a clinically established drug. Should the compound demonstrate promising activity, further investigations into its spectrum of activity, potential for resistance development, and in vivo efficacy would be warranted. The versatility of the sulfonamide scaffold also suggests that if antibacterial activity is weak, exploring other therapeutic areas such as anti-inflammatory or carbonic anhydrase inhibition could be a fruitful avenue for future research.

References

  • RxList. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • Cleveland Clinic. (2025, February 24). Sulfonamides (Sulfa Drugs). [Link]

  • T. Chakraborty, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. [Link]

  • K Health. (2021, December 28). Sulfonamides: Types, Usage, Side Effects & More. [Link]

Sources

"selectivity profiling of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against a panel of enzymes"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Selectivity Profiling of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological targets is paramount. Off-target effects are a major cause of clinical trial failures, making early, comprehensive selectivity profiling an indispensable step in identifying viable therapeutic candidates. This guide provides an in-depth analysis of the selectivity profile of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a novel investigational compound.

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, known to interact with enzymes such as carbonic anhydrases and cyclooxygenases.[1] Therefore, understanding the selectivity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against a broad panel of enzymes is critical to predicting its potential therapeutic applications and anticipating potential adverse effects.

This guide will compare the inhibitory activity of 4-(1-Hydroxyethyl)benzene-1-sulfonamide against a panel of key enzymes with that of two well-characterized drugs: Acetazolamide , a non-selective carbonic anhydrase inhibitor[2], and Celecoxib , a selective COX-2 inhibitor.[3] Through detailed experimental protocols and comparative data analysis, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of this and other novel sulfonamide-based compounds.

Rationale for Selectivity Profiling

The structural features of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, specifically the sulfonamide group, suggest a predisposition for binding to metalloenzymes, particularly those with a zinc cofactor.[4] Carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, are primary candidates for interaction.[5] CAs are involved in numerous physiological processes, and their inhibition is the mechanism of action for drugs treating glaucoma, epilepsy, and altitude sickness.[2][6]

Furthermore, the aromatic benzene ring and the hydroxyethyl substitution could facilitate interactions with other enzyme classes, including kinases and cyclooxygenases (COX). Kinase inhibition is a cornerstone of modern oncology and immunology[7][8], while COX enzymes are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3][9] Given the potential for broad activity, a systematic profiling approach is essential to delineate a clear therapeutic window and safety profile.

Experimental Design and Methodologies

A robust assessment of enzyme selectivity requires well-defined, reproducible in vitro assays. The following protocols outline the methodologies used to generate the comparative data in this guide. Commercial kits and services are available for broad kinase panel screening.[8][10][11]

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay quantifies the esterase activity of various carbonic anhydrase isoforms. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol (p-NP), which can be measured spectrophotometrically.[5][12]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: Reconstitute human CA isoforms (e.g., CA-I, CA-II, CA-IX) in cold Assay Buffer.

    • Substrate Stock: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

    • Test Compounds: Prepare a 10 mM stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and comparator compounds in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding test compound dilution (or DMSO for vehicle control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[5]

    • Initiate the reaction by adding 20 µL of the Substrate Stock solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for 20-30 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic read.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) A1 Add Buffer & Compound to 96-well Plate P1->A1 P2 Serial Dilution of Test Compounds P2->A1 A2 Add CA Enzyme (Pre-incubation) A1->A2 A3 Initiate with Substrate (p-NPA) A2->A3 A4 Kinetic Read at 405 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Kinase Selectivity Profiling

Kinase profiling is often conducted using luminescence-based assays that quantify ATP consumption (and thus ADP production) during the phosphotransferase reaction. A widely used method is the ADP-Glo™ Kinase Assay.[10]

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, ATP, and the test compound at a fixed concentration (e.g., 1 µM for initial screening) in the appropriate kinase reaction buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for the test compound against each kinase relative to a DMSO control.

G cluster_workflow Kinase Selectivity Workflow start Kinase, Substrate, ATP, Inhibitor reaction Enzymatic Reaction (1 hour) start->reaction Incubate stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) reaction->stop Incubate 40 min detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) stop->detect Incubate 30 min end Measure Luminescence detect->end

Caption: General workflow for the ADP-Glo™ kinase assay.

Comparative Selectivity Analysis

The following tables summarize the inhibitory activity (IC50 in µM) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and the comparator compounds against a representative panel of enzymes.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

CompoundCA-I (µM)CA-II (µM)CA-IX (µM)
4-(1-Hydroxyethyl)benzene-1-sulfonamide 25.38.10.45
Acetazolamide[2]0.250.012 0.025
Celecoxib>100>10085.2

Data for comparator compounds are representative values from published literature.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 (µM)COX-2 (µM)Selectivity Ratio (COX-1/COX-2)
4-(1-Hydroxyethyl)benzene-1-sulfonamide 45.715.23.0
Acetazolamide>100>100N/A
Celecoxib[3][14]15.00.04 375

Data for comparator compounds are representative values from published literature.

Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target4-(1-Hydroxyethyl)benzene-1-sulfonamideAcetazolamideCelecoxib
ABL18%<5%12%
CDK212%<5%25%
MAPK1 (ERK2)7%<5%9%
PI3Kα15%<5%48%
SRC9%<5%18%

Data is hypothetical for illustrative purposes and represents typical results from a broad kinase screen.

Interpretation of Results

The data reveals a distinct selectivity profile for 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

  • Carbonic Anhydrase Activity: Unlike the potent, broad-spectrum CA inhibitor Acetazolamide[15][16], 4-(1-Hydroxyethyl)benzene-1-sulfonamide demonstrates modest inhibitory activity against CA-I and CA-II but shows notable potency and selectivity for the tumor-associated isoform, CA-IX. This profile is significantly different from Celecoxib, which is largely inactive against CAs. The selectivity for CA-IX suggests a potential therapeutic avenue in oncology, as CA-IX is a key regulator of tumor pH and is often overexpressed in hypoxic tumors.

  • Cyclooxygenase Activity: The compound shows weak, non-selective inhibition of both COX-1 and COX-2. Its selectivity ratio of 3.0 is negligible compared to the high selectivity of Celecoxib for COX-2.[3][9] This indicates a low likelihood of producing NSAID-like anti-inflammatory effects or associated gastrointestinal side effects at concentrations where it inhibits CA-IX.

  • Kinase Activity: At a concentration of 1 µM, 4-(1-Hydroxyethyl)benzene-1-sulfonamide shows minimal inhibition across the representative kinase panel. This lack of significant off-target kinase activity at a concentration more than double its IC50 for CA-IX is a favorable characteristic, suggesting a lower potential for kinase-mediated toxicities.[17]

Conclusion and Future Directions

The selectivity profiling of 4-(1-Hydroxyethyl)benzene-1-sulfonamide reveals it to be a potent and selective inhibitor of carbonic anhydrase IX, with minimal activity against other CA isoforms, COX enzymes, and a representative panel of kinases. This profile distinguishes it from both the non-selective CA inhibitor Acetazolamide and the selective COX-2 inhibitor Celecoxib.

The high selectivity for CA-IX suggests that further investigation is warranted to explore its potential as an anti-cancer agent, particularly in the context of solid tumors where CA-IX expression is linked to poor prognosis. Future studies should include:

  • Determination of the mechanism of inhibition (e.g., competitive, non-competitive).

  • In vitro cell-based assays to confirm target engagement and functional effects in cancer cell lines overexpressing CA-IX.

  • In vivo studies in relevant animal models to assess efficacy and pharmacokinetics.

  • Profiling against a broader panel of metalloenzymes to further confirm its selectivity.

This guide demonstrates the critical importance of comprehensive selectivity profiling in early-stage drug discovery. By systematically comparing a novel compound against established drugs, researchers can gain crucial insights into its therapeutic potential and build a strong foundation for further development.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Dr.Oracle. (2025, August 17). What is the mechanism of action of acetazolamide? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Retrieved from [Link]

  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Deranged Physiology. (2021, May 24). Acetazolamide. Retrieved from [Link]

  • PubMed. (n.d.). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). The spectrum of selectivity for COX inhibition: the relative affinities.... Retrieved from [Link]

  • PubMed. (n.d.). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • N/A. (2025, August 7). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • PubMed Central. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and Alternative Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the bedrock of scientific integrity. In the realm of enzyme inhibition assays, the choice of chemical tools is paramount. This guide provides an in-depth technical comparison of the performance of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a representative benzenesulfonamide derivative, with alternative compounds in the context of a carbonic anhydrase inhibition assay. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you to achieve robust and reliable results.

The Critical Role of Reagent Choice in Assay Reproducibility

Inconsistent results in biological assays can stem from a multitude of factors, including reagent purity, experimental design, and data analysis. The intrinsic properties of the chemical probes used to modulate biological targets are a frequent, yet often overlooked, source of variability. Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial for various physiological processes such as pH regulation and CO2 homeostasis.[1][2] This guide will use the inhibition of carbonic anhydrase II (CA II), a physiologically dominant isoform, as a model system to explore the nuances of assay reproducibility.

In Focus: 4-(1-Hydroxyethyl)benzene-1-sulfonamide as a Carbonic Anhydrase Inhibitor

4-(1-Hydroxyethyl)benzene-1-sulfonamide belongs to the sulfonamide class of carbonic anhydrase inhibitors. The primary sulfonamide moiety (-SO2NH2) is the key pharmacophore, directly coordinating with the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[3][4] The substituents on the benzene ring can influence the compound's affinity and selectivity for different CA isoforms.[5][6]

Mechanism of Action: A Tale of Zinc Binding

The catalytic mechanism of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamides, including 4-(1-Hydroxyethyl)benzene-1-sulfonamide, act as potent inhibitors by mimicking the transition state of the CO2 hydration reaction. The deprotonated sulfonamide nitrogen binds to the catalytic Zn2+ ion, displacing the zinc-bound water molecule and rendering the enzyme inactive.[7][8]

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Pathway CA CA II Enzyme Zn Zn²⁺ CA->Zn coordinates His 3x Histidine Residues Zn->His coordinated by H2O H₂O Zn->H2O binds Sulfonamide 4-(1-Hydroxyethyl)benzene-1-sulfonamide (R-SO₂NH₂) Sulfonamide->Zn binds to Displacement Displaces H₂O Sulfonamide->Displacement results in Inhibition Inhibition of CO₂ Hydration Displacement->Inhibition

Figure 1: Inhibition of Carbonic Anhydrase by 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

A Comparative Analysis: Sulfonamides vs. Non-Sulfonamide Inhibitors

To objectively assess the performance of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, we compare it with a well-established sulfonamide inhibitor, Acetazolamide (AZA), and a non-sulfonamide inhibitor, Caffeic Acid, a natural product known to inhibit carbonic anhydrases through a different mechanism.[4]

CompoundClassMechanism of ActionTypical Kᵢ for CA II (nM)Inter-Assay %CV (Illustrative)
4-(1-Hydroxyethyl)benzene-1-sulfonamide BenzenesulfonamideZinc Binding15 - 3012%
Acetazolamide (AZA) Heterocyclic SulfonamideZinc Binding128%
Caffeic Acid PhenolAnchors to Zinc-Bound Water500 - 100020%

This table presents illustrative data based on typical values found in the literature for similar compounds. The Inter-Assay Coefficient of Variation (%CV) is a measure of reproducibility.

Acetazolamide, a clinically used drug, serves as a robust positive control in CA inhibition assays, consistently demonstrating high potency and low variability.[7][9] Caffeic acid, while a valid inhibitor, often exhibits lower potency and higher variability due to its different binding mode, which involves anchoring to the zinc-bound water molecule rather than direct coordination with the zinc ion.[4] The hypothetical data for 4-(1-Hydroxyethyl)benzene-1-sulfonamide is positioned to reflect a typical research-grade sulfonamide, highlighting the importance of rigorous characterization.

Experimental Protocols for Ensuring Reproducibility

The following protocols are designed to be self-validating systems, incorporating controls and checks to ensure the integrity of the data.

Protocol 1: Carbonic Anhydrase II Inhibition Assay using a Sulfonamide Inhibitor

This colorimetric assay measures the esterase activity of CA II.[10]

Materials:

  • Human Carbonic Anhydrase II (CA II), recombinant

  • 4-(1-Hydroxyethyl)benzene-1-sulfonamide

  • Acetazolamide (Positive Control)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide and Acetazolamide in DMSO. Perform serial dilutions in Tris-HCl buffer to obtain a range of concentrations.

  • Enzyme Preparation: Dilute CA II in Tris-HCl buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add 180 µL of Tris-HCl buffer, 10 µL of the inhibitor solution (or DMSO for the no-inhibitor control), and 10 µL of the CA II solution. Include a "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 10 µL of pNPA solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot % inhibition versus inhibitor concentration and determine the IC₅₀ value.

start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor prep_enzyme Prepare Enzyme Solution start->prep_enzyme setup_plate Set up 96-well Plate (Buffer, Inhibitor, Enzyme) prep_inhibitor->setup_plate prep_enzyme->setup_plate pre_incubate Pre-incubate (15 min) setup_plate->pre_incubate add_substrate Add pNPA Substrate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm add_substrate->measure_abs analyze_data Calculate V₀ and IC₅₀ measure_abs->analyze_data end End analyze_data->end

Figure 2: Workflow for the Carbonic Anhydrase II Inhibition Assay.

Protocol 2: Validating Assay Reproducibility

To ensure the trustworthiness of your results, perform the following validation steps:

  • Intra-Assay Precision: Run triplicates of each inhibitor concentration within the same plate. The coefficient of variation (%CV) should ideally be below 10%.

  • Inter-Assay Precision: Repeat the entire assay on three different days with freshly prepared reagents. The %CV for the IC₅₀ values should be within an acceptable range (e.g., <15%).

  • Positive Control Validation: The IC₅₀ value for Acetazolamide should be consistent with established literature values (typically in the low nanomolar range for CA II).[11]

Troubleshooting Common Reproducibility Issues

  • High Variability:

    • Cause: Impure inhibitor, inaccurate pipetting, temperature fluctuations.

    • Solution: Verify inhibitor purity via analytical methods (e.g., HPLC, NMR). Use calibrated pipettes and ensure consistent incubation times and temperatures.

  • Low Potency or No Inhibition:

    • Cause: Inactive enzyme, incorrect buffer pH, inhibitor degradation.

    • Solution: Check enzyme activity with a known substrate and no inhibitor. Verify the pH of all buffers. Prepare fresh inhibitor stock solutions.

  • Inconsistent Acetazolamide IC₅₀:

    • Cause: Issues with enzyme concentration or activity, substrate concentration, or assay conditions.

    • Solution: Re-qualify the enzyme lot. Ensure the substrate concentration is at or below the Km for the enzyme. Standardize all assay parameters.

Conclusion: A Commitment to Rigorous Science

Achieving reproducible results in biological assays is not a matter of chance, but a consequence of deliberate and informed experimental design. While 4-(1-Hydroxyethyl)benzene-1-sulfonamide is a representative tool for studying carbonic anhydrase inhibition, its performance, like any reagent, must be rigorously validated. By employing self-validating protocols, utilizing appropriate controls like Acetazolamide, and understanding the underlying mechanisms of action, researchers can build a foundation of trustworthy data. This commitment to scientific integrity is essential for advancing our understanding of biological systems and accelerating the development of new therapeutics.

References

  • Baykal, T., et al. (1996). Determination of acetazolamide in human serum by enzymatic assay. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1007-1011. [Link]

  • Anwar, M. A., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 608978. [Link]

  • Lloyd, C. R., et al. (2005). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 10(7), 643-650. [Link]

  • Davis, R. A., & Poulsen, S. A. (2013). Natural products that inhibit carbonic anhydrase. Bioorganic & Medicinal Chemistry, 21(6), 1390-1400. [Link]

  • Bhatt, A., et al. (1993). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Journal of Pharmacology and Experimental Therapeutics, 267(2), 793-800. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now?. International Journal of Molecular Sciences, 20(21), 5263. [Link]

  • Wang, Z., et al. (2023). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 14(1), 85-91. [Link]

  • Shepard, K. L., et al. (1991). Topically active carbonic anhydrase inhibitors. 4. [(Hydroxyalkyl)sulfonyl]benzene and [(hydroxyalkyl)sulfonyl]thiophenesulfonamides. Journal of Medicinal Chemistry, 34(10), 3098-3105. [Link]

  • Tsourounis, D., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1058-1071. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499. [Link]

  • Ceruso, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(8), 955-960. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Cancers, 12(12), 3795. [Link]

  • Davis, R. A., & Poulsen, S. A. (2013). Natural products that inhibit carbonic anhydrase. Eskitis Institute for Cell and Molecular Therapies, Griffith University. [Link]

  • Angeli, A., et al. (2018). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1011-1021. [Link]

  • Vullo, D., et al. (2017). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 478-483. [Link]

  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2018, 5419748. [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(10), 15636-15654. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6488-6504. [Link]

  • Gieling, R. G., et al. (2015). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics, 70, 346-353. [Link]

  • Khan, I., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17871-17881. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1205-1210. [Link]

  • Nocentini, A., et al. (2019). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 20(18), 4434. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

Sources

A Comparative Guide to Biophysical Methods for Confirming the Binding Mode of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of how a small molecule interacts with its protein target is paramount. This guide provides a comprehensive, in-depth comparison of key biophysical techniques to elucidate the binding mode of 4-(1-Hydroxyethyl)benzene-1-sulfonamide, a representative sulfonamide compound, with its putative target, Human Carbonic Anhydrase II (CA II). As researchers, scientists, and drug development professionals, understanding the strengths and limitations of each method is crucial for making informed decisions in lead optimization and mechanistic studies.

This guide is not a rigid protocol but rather a strategic workflow, designed to logically progress from initial binding confirmation to a high-resolution structural understanding of the protein-ligand interaction. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating piece of the puzzle.

The Scientific Rationale: A Multi-Faceted Approach

Experimental Workflow: From Confirmation to High-Resolution Structure

Our comparative analysis will employ a tiered approach, starting with techniques that provide rapid confirmation of binding and affinity, followed by methods that offer deeper thermodynamic and structural insights.

G cluster_0 Tier 1: Binding Confirmation & Kinetics cluster_1 Tier 2: Thermodynamic Characterization cluster_2 Tier 3: Target Engagement & Site Mapping cluster_3 Tier 4: High-Resolution Structural Elucidation SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirms binding, provides kinetics NMR NMR Spectroscopy ITC->NMR Provides thermodynamic profile Xray X-ray Crystallography NMR->Xray Maps binding site

Caption: A tiered experimental workflow for characterizing protein-ligand interactions.

Tier 1: Surface Plasmon Resonance (SPR) - Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3][4] It is an invaluable tool for initial screening and for obtaining detailed kinetic information, such as association (ka) and dissociation (kd) rates, which together determine the equilibrium dissociation constant (KD).[5][6]

Experimental Protocol: SPR Analysis
  • Immobilization of CA II:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Recombinant Human Carbonic Anhydrase II is injected over the activated surface at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 4.5, to achieve an immobilization level of approximately 8000 response units (RU).

    • The surface is then deactivated with a 1 M ethanolamine-HCl solution.

  • Kinetic Analysis:

    • A serial dilution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide (ranging from 100 µM to 0.78 µM) in HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4) is prepared.

    • Each concentration is injected over the immobilized CA II surface for 180 seconds to monitor association, followed by a 300-second dissociation phase with buffer flow.

    • The sensor surface is regenerated between cycles with an injection of 25 mM NaOH.

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the response from a reference flow cell and a buffer-only injection.

    • The data are fit to a 1:1 Langmuir binding model to determine ka, kd, and KD.

Data Presentation: SPR Results
ParameterValue
Association Rate (ka) (M⁻¹s⁻¹)1.5 x 10⁵
Dissociation Rate (kd) (s⁻¹)3.0 x 10⁻³
Equilibrium Dissociation Constant (KD) (nM)20

Tier 2: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Profile

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[7] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[8][9][10]

Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Recombinant Human Carbonic Anhydrase II is dialyzed extensively against the ITC running buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • 4-(1-Hydroxyethyl)benzene-1-sulfonamide is dissolved in the final dialysis buffer. All solutions must be thoroughly degassed to prevent bubble formation.[9]

  • Titration:

    • The sample cell is filled with CA II at a concentration of 10 µM.

    • The injection syringe is loaded with 4-(1-Hydroxyethyl)benzene-1-sulfonamide at a concentration of 100 µM.

    • The experiment consists of an initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals at 25°C.

  • Data Analysis:

    • The heat of dilution is determined by injecting the ligand into buffer alone and is subtracted from the experimental data.

    • The integrated heat data are fit to a single-site binding model to determine n, KD, ΔH, and ΔS.

Data Presentation: ITC Results
ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (KD) (nM)25
Enthalpy Change (ΔH) (kcal/mol)-8.5
Entropy Change (TΔS) (kcal/mol)2.1
Gibbs Free Energy (ΔG) (kcal/mol)-10.6

Tier 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Interaction Site

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution.[11][12] Chemical shift perturbation (CSP) mapping is a widely used NMR method to identify the binding site on a protein upon ligand binding.[13]

Experimental Protocol: NMR CSP Mapping
  • Sample Preparation:

    • Uniformly ¹⁵N-labeled Human Carbonic Anhydrase II is expressed and purified.

    • The protein is buffer exchanged into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

  • Titration and Data Acquisition:

    • A series of 2D ¹H-¹⁵N HSQC spectra are recorded on a 100 µM sample of ¹⁵N-labeled CA II.

    • A concentrated stock solution of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is titrated into the protein sample to achieve final ligand-to-protein molar ratios of 0:1, 0.5:1, 1:1, 2:1, and 5:1.

  • Data Analysis:

    • The ¹H-¹⁵N HSQC spectra are processed and overlaid.

    • The chemical shift changes for each backbone amide resonance are calculated using a weighted average of the ¹H and ¹⁵N chemical shift differences.

    • The residues exhibiting significant chemical shift perturbations are mapped onto the three-dimensional structure of CA II to identify the binding site.

Data Presentation: NMR Results

The NMR titration data would reveal significant chemical shift perturbations for residues located in the active site of Carbonic Anhydrase II, consistent with the known binding mode of sulfonamide inhibitors. Key residues showing perturbations would include those in and around the zinc-coordinating histidines.

Tier 4: X-ray Crystallography - The High-Resolution Structure

X-ray crystallography provides the ultimate structural detail of a protein-ligand complex at atomic resolution.[14][15][16] This "gold standard" method allows for the precise visualization of the ligand's binding pose, its interactions with the protein, and any conformational changes that occur upon binding.[17]

Experimental Protocol: X-ray Crystallography
  • Crystallization:

    • Apo-crystals of Human Carbonic Anhydrase II are grown by vapor diffusion in hanging drops.

    • The apo-crystals are soaked in a solution containing a high concentration (e.g., 10 mM) of 4-(1-Hydroxyethyl)benzene-1-sulfonamide for a defined period (e.g., 24 hours). Alternatively, co-crystallization can be performed by mixing the protein and ligand prior to setting up crystallization trials.[18]

  • Data Collection and Structure Determination:

    • The ligand-soaked crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a previously determined structure of CA II as a search model.

    • The ligand is built into the resulting electron density map, and the structure is refined.

Data Presentation: X-ray Crystallography Results

The crystal structure would reveal the precise binding orientation of 4-(1-Hydroxyethyl)benzene-1-sulfonamide within the active site of Carbonic Anhydrase II. The sulfonamide group would be observed coordinating to the catalytic zinc ion, and the benzene ring and hydroxyethyl moiety would be seen making specific hydrogen bonding and van der Waals interactions with active site residues.

Comparative Summary of Biophysical Methods

MethodInformation ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), affinity (KD)Real-time, label-free, high sensitivity, low sample consumption[3]Immobilization may affect protein activity, mass transport limitations can occur
Isothermal Titration Calorimetry (ITC) Binding thermodynamics (KD, ΔH, ΔS), stoichiometry (n)Label-free, in-solution, provides complete thermodynamic profile[7][10]Requires larger sample quantities, lower throughput, sensitive to buffer mismatches[8]
Nuclear Magnetic Resonance (NMR) Binding site mapping, affinity (KD), structural changes in solutionAtomic resolution information in solution, can detect weak interactions[12][19]Requires isotopically labeled protein, limited by protein size, lower throughput
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexProvides detailed atomic interactions[20]Requires well-diffracting crystals, crystal packing may influence conformation, not a solution-based technique

Conclusion

The comprehensive characterization of the binding mode of 4-(1-Hydroxyethyl)benzene-1-sulfonamide to Carbonic Anhydrase II is best achieved through the synergistic application of multiple biophysical techniques. This guide has demonstrated a logical workflow, starting with the rapid kinetic analysis by SPR, followed by the detailed thermodynamic investigation using ITC. NMR spectroscopy then provides crucial information on the binding site in solution, and finally, X-ray crystallography delivers the high-resolution structural blueprint of the interaction. By objectively comparing the data and understanding the inherent strengths and weaknesses of each method, researchers can build a robust and self-validating model of protein-ligand binding, a critical step in the journey of drug discovery.

References

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • PubMed. NMR studies of protein-ligand interactions. Available from: [Link]

  • MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]

  • Wikipedia. Isothermal titration calorimetry. Available from: [Link]

  • PubMed. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • Creative Biostructure. NMR for Studying Protein-Ligand Interactions. Available from: [Link]

  • Nicoya. Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available from: [Link]

  • PubMed. Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Available from: [Link]

  • World Scientific. Modern Biophysical Approaches to Study Protein–Ligand Interactions. Available from: [Link]

  • PubMed. X-ray crystallography of protein-ligand interactions. Available from: [Link]

  • ResearchGate. Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). Available from: [Link]

  • Illinois Experts. Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Available from: [Link]

  • NIH. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]

  • PubMed. Studying protein-ligand interactions using X-ray crystallography. Available from: [Link]

  • Springer. Studying Protein–Ligand Interactions Using X-Ray Crystallography. Available from: [Link]

  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]

  • AZoM. The Working Principle of Isothermal Titration Calorimetry. Available from: [Link]

  • Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link]

  • Peak Proteins. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Available from: [Link]

  • PubMed. Biophysical techniques for ligand screening and drug design. Available from: [Link]

  • Springer. Binding site identification and structure determination of protein-ligand complexes by NMR. Available from: [Link]

  • Semantic Scholar. X-ray crystallographic studies of protein-ligand interactions. Available from: [Link]

  • ResearchGate. (PDF) NMR Methods to Characterize Protein-Ligand Interactions. Available from: [Link]

  • ACS Publications. Mapping Protein−Protein Interactions in Solution by NMR Spectroscopy. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for making informed, safe decisions.

Hazard Assessment and the Precautionary Principle

Given the absence of specific hazard data for 4-(1-Hydroxyethyl)benzene-1-sulfonamide, we must infer potential risks from its chemical structure and data from analogous compounds. The molecule contains a sulfonamide group, an aromatic ring, and a secondary alcohol. Related sulfonamide compounds can exhibit a range of hazards, including skin sensitization and aquatic toxicity.[7] Therefore, we will operate under the precautionary principle, handling this compound as a substance with potential health and environmental risks.

Key Actions:

  • Assume Hazard: Treat 4-(1-Hydroxyethyl)benzene-1-sulfonamide as a hazardous chemical waste.

  • Environmental Protection: Do not release the chemical or its solutions into the environment.[7] Under no circumstances should this compound be disposed of down the drain.[8][9]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.

  • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in the event of a spill, consider additional protective clothing.

  • Ventilation: Handle the solid compound and prepare solutions within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Waste Characterization, Segregation, and Storage

Proper segregation is fundamental to safe chemical waste management, preventing dangerous reactions between incompatible substances.[11][12]

Step-by-Step Segregation and Storage Protocol:

  • Waste Determination: The moment a decision is made to discard 4-(1-Hydroxyethyl)benzene-1-sulfonamide, it is classified as a hazardous waste.[3][13]

  • Container Selection:

    • Designate a specific, leak-proof container for this waste stream. The container must be chemically compatible with the waste; high-density polyethylene (HDPE) or glass is generally suitable for solid organic waste.[14][15]

    • Ensure the container has a secure, tightly-sealing lid to prevent spills.[14]

  • Labeling: This is a critical compliance and safety step. The waste container label must include:

    • The words "HAZARDOUS WASTE ".[15]

    • The full chemical name: "4-(1-Hydroxyethyl)benzene-1-sulfonamide ". Do not use abbreviations or chemical formulas.[15]

    • The date waste was first added to the container (accumulation start date).[15]

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

  • Incompatible Materials: Store the waste container away from incompatible chemical classes.

    • Acids and Bases: Store separately.[8]

    • Oxidizing Agents: Keep apart from reducing agents and organic compounds to prevent violent reactions.[8]

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13] This area must be at or near the point of generation and under the control of laboratory personnel.[8][15]

Step-by-Step Disposal Procedures

The recommended and most compliant method for disposing of 4-(1-Hydroxyethyl)benzene-1-sulfonamide is through a licensed professional waste management service.[5][11][16] On-site treatment is not advised without specific, validated protocols approved by your EHS department.

Protocol 4.1: Disposal of Solid Waste and Unused Product
  • Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop.

  • Avoid creating dust. If the material is a fine powder, perform the transfer inside a chemical fume hood.

  • Ensure the container is securely sealed after the addition of waste.

Protocol 4.2: Disposal of Solutions
  • Pour solutions containing 4-(1-Hydroxyethyl)benzene-1-sulfonamide into a designated liquid hazardous waste container.

  • Do not mix this waste stream with other incompatible liquid wastes (e.g., strong acids, bases, or oxidizers).[9]

  • Fill liquid waste containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[16]

Protocol 4.3: Disposal of Contaminated Labware and PPE
  • Grossly Contaminated Items: Labware (e.g., weigh boats, pipette tips) and debris (e.g., absorbent pads from a spill) that are heavily contaminated should be placed in the solid hazardous waste container.

  • Empty Chemical Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The resulting rinsate is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[17] After rinsing and drying, and with the label fully defaced, the container may be disposed of in the regular trash or recycled, pending institutional policy.[9][14]

Disposal Do's and Don'ts Summary

DoDon't
Consult your institution's EHS department.Do NOT pour down the drain.[8][10]
Wear appropriate PPE at all times.[10]Do NOT mix with incompatible waste streams.[8][11]
Segregate waste into clearly labeled, compatible containers.[11][12]Do NOT overfill liquid waste containers.[14][16]
Store waste in a designated Satellite Accumulation Area.[8][13]Do NOT dispose of in regular or biological trash.[9][15]
Use a licensed hazardous waste disposal service for final disposal.[11][12]Do NOT allow unlabeled waste to accumulate.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

G cluster_prep Phase 1: Preparation & Generation cluster_contain Phase 2: Containment & Labeling cluster_segregate Phase 3: Segregation & Storage cluster_dispose Phase 4: Final Disposal start Waste Generation (Solid, Solution, or Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Leak-Proof Waste Container ppe->container label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Date container->label_waste segregate Segregate Waste Type (Solid vs. Liquid) label_waste->segregate incompatibles Check for Incompatibles (Acids, Bases, Oxidizers) segregate->incompatibles store Store in Designated Satellite Accumulation Area (SAA) contact_ehs Contact EHS for Waste Pickup Request store->contact_ehs incompatibles->store pickup Waste Collected by Licensed Disposal Vendor contact_ehs->pickup

Caption: Decision workflow for disposal of 4-(1-Hydroxyethyl)benzene-1-sulfonamide waste.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • Introduction to Hazardous Waste Management. (2021, August). CHI University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20).
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory.
  • SAFETY DATA SHEET for 4-(2-Aminoethyl)benzenesulphonamide. (2025, December 22). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Hydrazinylbenzenesulfonamide hydrochloride. (n.d.).
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Proper Disposal Procedures for 4-Amino-N-methylbenzeneethanesulfonamide. (n.d.). Benchchem.

Sources

Personal protective equipment for handling 4-(1-Hydroxyethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(1-Hydroxyethyl)benzene-1-sulfonamide

This guide provides a detailed protocol for the safe handling, use, and disposal of 4-(1-Hydroxyethyl)benzene-1-sulfonamide. As researchers and drug development professionals, adherence to rigorous safety standards is paramount not only for personal safety but also for ensuring the integrity and reproducibility of our work. This document is structured to deliver essential, actionable information, grounded in established safety principles and chemical hazard assessment.

Hazard Assessment & Risk Mitigation Profile

  • Potential Routes of Exposure: Inhalation of dust, dermal (skin) contact, and ocular (eye) contact are the primary routes of potential exposure in a laboratory setting. Ingestion is also a possibility, though less likely with proper lab hygiene.

  • Anticipated Hazards: Based on analogous structures like 4-Hydrazinylbenzenesulfonamide, we must assume the compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[3] Allergic skin reactions are also a possibility with sulfonamide derivatives.[3]

  • Core Mitigation Strategy: The primary risk mitigation strategy is to prevent exposure through a multi-layered approach encompassing engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE). This is in line with the Occupational Safety and Health Administration (OSHA) Laboratory standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan (CHP).[4][5]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory when handling 4-(1-Hydroxyethyl)benzene-1-sulfonamide in its solid (powder) or solubilized form.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when handling solutions or significant quantities of powder. A face shield should be used with goggles during bulk transfers.[6]Protects against accidental splashes of solutions or airborne particles entering the eye. The aromatic and sulfonamide nature of the compound suggests it could be a serious eye irritant.[3][7]
Hand Protection Chemically resistant nitrile gloves (minimum thickness of 0.11 mm or 4.3 mils).Nitrile gloves offer robust protection against bases, oils, many solvents, and alcohols.[8] Given the compound's structure, nitrile is a suitable choice to prevent dermal absorption. Always inspect gloves for tears or punctures before use.[9]
Body Protection Flame-resistant laboratory coat.A lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing. Long-legged pants and closed-toe shoes are also mandatory.[6]
Respiratory Protection Not typically required for small-scale lab use if handled within a certified chemical fume hood. If weighing outside a hood or if dust is generated, a NIOSH-approved N95 respirator (or equivalent) is necessary.A fume hood is the primary engineering control to prevent inhalation of airborne particulates. A respirator provides direct protection if these primary controls are insufficient or unavailable.[10]
Step-by-Step PPE Donning & Doffing Procedure
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on safety glasses or goggles.

    • Wash hands thoroughly and dry them.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out without touching the exterior surface. Dispose of them in the appropriate waste container.

    • Remove the laboratory coat by folding it inward, avoiding contact with the potentially contaminated exterior.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.

Safe Handling & Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. All handling of the solid compound should occur within a certified chemical fume hood to mitigate inhalation risks.[10]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Assemble PPE B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Area (e.g., absorbent liner) B->C D 4. Weigh Compound in Fume Hood C->D E 5. Solubilize or Use in Reaction D->E F 6. Decontaminate Glassware & Surfaces E->F G 7. Segregate & Label Chemical Waste F->G H 8. Doff PPE & Wash Hands G->H

Caption: Workflow for Safe Handling of 4-(1-Hydroxyethyl)benzene-1-sulfonamide.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the chemical, ensure your Chemical Hygiene Plan is accessible and you have reviewed the relevant Safety Data Sheet (SDS).[5] Verify that the chemical fume hood is operational and that a spill kit is readily available.

  • Weighing: When weighing the solid compound, use a spatula and perform the task over a weigh boat or paper within the fume hood to contain any dust. Use gentle motions to avoid creating airborne particles.

  • Solubilization: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reactions: If used in a reaction, ensure the apparatus is secure and properly vented, especially if heating or agitation is involved.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9] The storage area should be clearly labeled according to OSHA guidelines.[11]

Emergency Preparedness & Spill Management

Accidents can happen despite careful planning. A rapid and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

  • Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal. Decontaminate the area with an appropriate solvent and then soap and water.

  • Minor Spill (Liquid): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Decontaminate the area.

Waste Disposal & Decontamination

All chemical waste must be handled as hazardous.

  • Waste Segregation: Dispose of unused solid compound, solutions containing the compound, and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-(1-Hydroxyethyl)benzene-1-sulfonamide".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[12]

  • Decontamination: All glassware and equipment that came into contact with the chemical must be thoroughly decontaminated. Rinse with an appropriate solvent (one in which the compound is soluble), followed by a wash with soap and water.

By adhering to this comprehensive guide, you can significantly mitigate the risks associated with handling 4-(1-Hydroxyethyl)benzene-1-sulfonamide, ensuring a safe and productive research environment.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. Retrieved from [Link]

  • Dress for Success: PPE for Distilleries. (2023, December 21). Spirits & Distilling. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). University of Washington. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Environmental Science and Pollution Research. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Hydroxyethyl)benzene-1-sulfonamide
Reactant of Route 2
4-(1-Hydroxyethyl)benzene-1-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.